benzyl sulfamate
Description
Properties
CAS No. |
136166-81-9 |
|---|---|
Molecular Formula |
C7H9NO3S |
Molecular Weight |
187.2 |
Origin of Product |
United States |
Foundational & Exploratory
Benzyl Sulfamate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical Identity and Structure
While a dedicated CAS Number for benzyl sulfamate is not found in major chemical registries, its molecular information is available.
| Identifier | Value |
| Molecular Formula | C₇H₉NO₃S |
| Molecular Weight | 187.22 g/mol |
| Chemical Structure |
|
| InChI | InChI=1S/C7H9NO3S/c8-12(9,10)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,8,9,10)[1] |
| InChIKey | LHKKUYDIFGSCGS-UHFFFAOYSA-N[1] |
| SMILES | C1=CC=C(C=C1)COS(=O)(=O)N[1] |
Experimental Protocol: Synthesis of this compound
The following protocol is adapted from a general and mild method for the synthesis of sulfamates from alcohols using hexafluoroisopropyl sulfamate (HFIPS).[2][3][4] This method is advantageous due to the stability of the HFIPS reagent and the straightforward work-up procedure.
Materials:
-
Benzyl alcohol
-
Hexafluoroisopropyl sulfamate (HFIPS)
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
10% Hydrochloric acid (HCl)
-
Water (H₂O)
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of benzyl alcohol (1 equivalent) in a mixture of dichloromethane and pyridine (e.g., a 7:3 v/v ratio), add hexafluoroisopropyl sulfamate (1.2 equivalents).
-
Stir the reaction mixture at 30 °C for 18 hours.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 10% HCl, water, and saturated NaCl solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield pure this compound.
Spectral Data Summary
The following tables summarize the predicted spectral data for this compound based on the analysis of related compounds and general spectroscopic principles.
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.30 - 7.45 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~5.10 | Singlet | 2H | Benzylic protons (-CH₂-) |
| ~4.80 | Broad Singlet | 2H | Amine protons (-NH₂) |
Note: The chemical shift of the amine protons is highly dependent on the solvent and concentration.
¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ) (ppm) | Assignment |
| ~136 | Quaternary aromatic carbon (C-ipso) |
| ~128 - 129 | Aromatic carbons (-CH-) |
| ~70 | Benzylic carbon (-CH₂-) |
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3300 | Medium, Broad | N-H stretching (amine) |
| 3100 - 3000 | Medium | C-H stretching (aromatic) |
| 2950 - 2850 | Medium | C-H stretching (aliphatic) |
| 1350 - 1300 | Strong | Asymmetric SO₂ stretching |
| 1180 - 1150 | Strong | Symmetric SO₂ stretching |
| 1100 - 1000 | Strong | C-O stretching |
Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 187 | [M]⁺ (Molecular ion) |
| 108 | [M - SO₂NH]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion, base peak) |
| 79 | [C₆H₇]⁺ |
| 77 | [C₆H₅]⁺ |
Logical Relationships in Spectral Interpretation
The interpretation of the spectral data follows a logical progression to confirm the structure of this compound.
Conclusion
This technical guide provides a comprehensive overview of this compound, a compound of significant interest to the chemical and pharmaceutical research communities. While a designated CAS number remains elusive, the detailed synthetic protocol and the predicted spectral data presented herein offer a solid foundation for its preparation and characterization. The provided diagrams for the synthetic workflow and spectral interpretation logic aim to facilitate a clearer understanding for researchers and drug development professionals.
References
- 1. PubChemLite - this compound (C7H9NO3S) [pubchemlite.lcsb.uni.lu]
- 2. Hexafluoroisopropyl Sulfamate: A Useful Reagent for the Synthesis of Sulfamates and Sulfamides [organic-chemistry.org]
- 3. Sulfamate synthesis by sulfamoylation [organic-chemistry.org]
- 4. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
In-Depth Technical Guide: The Hydrolysis Mechanism of Benzyl Sulfamate Under Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing the acid-catalyzed hydrolysis of benzyl sulfamate. By synthesizing available research, this document details the reaction mechanism, presents relevant kinetic data, and outlines experimental protocols for further investigation. This information is crucial for professionals in drug development and organic synthesis where the stability and reactivity of sulfamate-containing compounds are of paramount importance.
Introduction
This compound and its derivatives are important motifs in medicinal chemistry and chemical synthesis. Their stability under various conditions, particularly in acidic environments, is a critical factor in their design and application as therapeutic agents or as intermediates. Understanding the mechanism of their hydrolysis is essential for predicting degradation pathways, determining shelf-life, and designing stable formulations. This guide focuses specifically on the hydrolysis of this compound under acidic conditions.
The Core Mechanism of Acid-Catalyzed Hydrolysis
Under acidic conditions (typically in the pH range of 2-5), the hydrolysis of aryl sulfamates, including this compound, is understood to proceed through an associative bimolecular nucleophilic substitution (S(N)2) mechanism at the sulfur atom.[1][2] In this pathway, a water molecule acts as the nucleophile, attacking the electrophilic sulfur center.
The proposed mechanism involves the following key steps:
-
Protonation: The reaction is initiated by the protonation of the nitrogen or an oxygen atom of the sulfamate group. This step is a rapid pre-equilibrium. Protonation of the nitrogen atom is considered a key step in the specific acid-catalyzed hydrolysis of N-alkyl sulfamates.[3]
-
Nucleophilic Attack: A water molecule attacks the sulfur atom. This is the rate-determining step of the reaction.
-
Transition State: A pentacoordinate transition state is formed, involving the simultaneous formation of a new sulfur-oxygen bond with the incoming water molecule and the cleavage of the sulfur-oxygen bond of the benzyloxy group.
-
Leaving Group Departure: The benzyl alcohol (or its protonated form) is expelled as the leaving group.
-
Deprotonation: The resulting sulfamic acid is deprotonated to yield the final product.
This S(N)2(S) mechanism is characterized by the inversion of configuration at the sulfur atom and is supported by kinetic studies on related phenylsulfamate esters.[1]
Quantitative Data
While specific kinetic data for the acid-catalyzed hydrolysis of this compound is not extensively compiled in a single source, data from related compounds provide valuable insights. The hydrolysis of N-alkyl sulfamates has been studied at elevated temperatures, demonstrating a specific acid-catalyzed mechanism.[3] For instance, the hydrolysis of N-neopentyl sulfamate at 200°C shows a clear dependence on pH.[3]
| Compound | Condition | Rate Constant (k) | Reference |
| N-neopentyl sulfamate | 200°C, pH < 7 | Specific acid catalyzed | [3] |
| Phenylsulfamate esters | pH 2-5 | S(N)2(S) mechanism observed | [1] |
Note: The rate of hydrolysis is influenced by factors such as pH, temperature, and the concentration of the acid catalyst.[4][5]
Experimental Protocols
The following outlines a general methodology for studying the hydrolysis of this compound under acidic conditions.
Synthesis of this compound
A common method for the synthesis of sulfamates is through the reaction of an alcohol with a sulfamoylating agent. For instance, N-methylimidazole can catalyze the sulfamoylation of alcohols using electron-deficient aryl sulfamates as activated group transfer reagents.[1] Alternatively, benzyl chloroformate can react with ammonia to produce benzyl carbamate, a related structure, suggesting that similar strategies could be adapted for this compound synthesis.[6]
Kinetic Studies of Hydrolysis
A typical kinetic experiment involves monitoring the disappearance of the this compound reactant or the appearance of a product over time under controlled acidic conditions.
Materials and Equipment:
-
This compound
-
Buffer solutions of desired pH (e.g., phosphate, acetate, or formate buffers)[3]
-
Constant temperature bath or oven[3]
-
Reaction vessels (e.g., sealed quartz tubes for high-temperature studies)[3]
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer, or NMR)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare buffer solutions to maintain a constant pH throughout the experiment.
-
Initiate the reaction by adding a known amount of the this compound stock solution to the pre-heated buffer solution in a reaction vessel.
-
At specific time intervals, withdraw aliquots from the reaction mixture.
-
Quench the reaction in the aliquots, for example, by rapid cooling or neutralization.
-
Analyze the concentration of this compound and/or the hydrolysis products (benzyl alcohol and sulfamic acid) using a suitable analytical method.
Analytical Methods
The concentration of sulfamic acid, a product of hydrolysis, can be determined spectrophotometrically.[7][8] This method involves the acid hydrolysis of the remaining sulfamate to ammonium ions, which are then quantified using the indophenol blue reaction.[7][8] The absorbance is typically measured around 648 nm.[7][8] High-performance liquid chromatography (HPLC) is also a powerful technique for separating and quantifying the reactant and products. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to follow the reaction progress by monitoring the signals of the starting material and the products.[3]
Conclusion
The acid-catalyzed hydrolysis of this compound is a critical reaction to understand for its application in various scientific fields. The prevailing S(N)2(S) mechanism provides a solid framework for predicting its behavior in acidic environments. This guide has synthesized the available information on the mechanism, provided context with related quantitative data, and outlined detailed experimental protocols to facilitate further research. A thorough understanding of these principles will undoubtedly aid in the development of more stable and effective sulfamate-containing molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Hydrolysis of N-Alkyl Sulfamates and the Catalytic Efficiency of an S-N Cleaving Sulfamidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface Technology Environmental Resource Center - STERC [sterc.org]
- 5. nmfrc.org [nmfrc.org]
- 6. nbinno.com [nbinno.com]
- 7. nmfrc.org [nmfrc.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Functional Groups and Reactivity of Benzyl Sulfamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl sulfamate and its derivatives represent a class of organic compounds of significant interest in medicinal chemistry and drug development. Possessing a unique combination of a benzyl moiety and a sulfamate functional group, these molecules exhibit a range of reactivities and biological activities. This technical guide provides a comprehensive overview of the key functional groups, reactivity, and experimental considerations for researchers working with this compound.
Key Functional Groups
The structure of this compound consists of two primary functional groups that dictate its chemical properties and reactivity:
-
Benzyl Group (C₆H₅CH₂-): This lipophilic group, composed of a benzene ring attached to a methylene bridge, influences the molecule's solubility and steric profile. It can participate in various reactions, including oxidation, reduction, and substitution on the aromatic ring. The benzylic protons are characteristically observed in ¹H NMR spectroscopy.
-
Sulfamate Group (-O-SO₂-NH₂): This polar, ionizable group is a key pharmacophore in many biologically active molecules. It is an ester of sulfamic acid and is known to be a substrate and an inhibitor of various enzymes, most notably steroid sulfatase (STS). The presence of the N-H protons allows for hydrogen bonding and potential for ionization under basic conditions.
Reactivity of this compound
The reactivity of this compound is primarily centered around the sulfamate group, which can undergo hydrolysis through different mechanisms depending on the pH of the medium.
Hydrolysis Mechanisms
The hydrolysis of this compound esters has been studied under various pH conditions, revealing two main pathways:
-
Associative Sₙ2(S) Mechanism: Under acidic to neutral conditions (pH 2-5), hydrolysis proceeds via an associative Sₙ2 mechanism at the sulfur atom. A water molecule acts as a nucleophile, attacking the sulfur and leading to the cleavage of the S-O bond to form sulfamic acid and benzyl alcohol.
-
Elimination-Addition (E1cB) Mechanism: In neutral to moderately alkaline solutions (pH ≥ 6-9), a dissociative E1cB (Elimination Unimolecular Conjugate Base) mechanism is favored. This pathway involves the initial deprotonation of the sulfamate nitrogen, followed by the unimolecular expulsion of the benzyl alkoxide leaving group to form a reactive N-sulfonylamine intermediate (HN=SO₂). This intermediate is then rapidly attacked by water to yield sulfamic acid.[1][2]
dot
References
The Ascendancy of the Sulfamate Moiety: A Technical Journey Through its Chemical History and Therapeutic Evolution
For Researchers, Scientists, and Drug Development Professionals
The sulfamate functional group, once a curiosity of inorganic chemistry, has carved a significant niche in the landscape of modern science, particularly in the realm of drug discovery and development. This in-depth technical guide charts the historical trajectory of sulfamate chemistry, from its foundational syntheses to its contemporary applications as a powerful pharmacophore. We will delve into the key discoveries, the evolution of synthetic methodologies, and the pivotal role of sulfamates in targeting crucial biological pathways, providing detailed experimental protocols and quantitative data to illuminate this journey.
From Inorganic Precursor to Organic Prominence: The Early Decades
The story of sulfamates begins with its parent, sulfamic acid (H₂NSO₃H). While industrial production methods are now well-established, the initial synthesis of sulfamic acid is attributed to the work of several pioneering chemists in the 19th century. The industrial synthesis, which gained prominence in the 20th century, typically involves the reaction of urea with a mixture of sulfur trioxide and sulfuric acid.[1][2]
The transition from inorganic sulfamic acid to its organic derivatives, sulfamates (R-O-SO₂NH₂), marked a pivotal moment in the evolution of this chemical class. Early synthetic methods for organic sulfamates often involved harsh reagents and complex procedures. One of the foundational methods for the synthesis of sulfamate esters is the reaction of an alcohol with sulfamoyl chloride (H₂NSO₂Cl).
The Pharmacological Dawn: Steroid Sulfatase Inhibition and Beyond
The true ascent of sulfamate chemistry in the biomedical field began with the discovery of its potent inhibitory activity against steroid sulfatase (STS). This enzyme plays a crucial role in the biosynthesis of steroid hormones by removing the sulfate group from steroid sulfates, thereby converting them into their biologically active forms.[3][4] The inhibition of STS emerged as a promising therapeutic strategy for hormone-dependent cancers, such as breast and prostate cancer.[3]
Estrone-3-O-sulfamate (EMATE) was one of the first and most influential sulfamate-based STS inhibitors. Its discovery and development demonstrated the power of the sulfamate moiety as a pharmacophore capable of irreversible enzyme inhibition.[5]
The Steroid Biosynthesis Pathway and the Impact of STS Inhibition
The production of active steroid hormones is a complex cascade of enzymatic reactions. Steroid sulfatase acts as a key gatekeeper in this process. The following diagram illustrates the steroid biosynthesis pathway and the critical role of STS, highlighting the point of intervention for sulfamate-based inhibitors.
References
- 1. Sulfamic acid - Wikipedia [en.wikipedia.org]
- 2. US2436658A - Process for producing sulfamic acid - Google Patents [patents.google.com]
- 3. US3188175A - Process for producing sulfamic acid - Google Patents [patents.google.com]
- 4. US9238620B1 - Pharmaceutical uses of sulfur-containing compound - Google Patents [patents.google.com]
- 5. Answers: as low calorie sweetener, sugar substitute in diabetic foods [cyclamate.org]
Benzyl Sulfamate as a Bioisostere in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of medicinal chemistry, the strategic modification of lead compounds to enhance their pharmacological profiles is paramount. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of this process. The benzyl sulfamate moiety has emerged as a compelling bioisostere for the carboxylic acid group, a common pharmacophore that often presents challenges related to metabolic instability, poor membrane permeability, and potential toxicity. This technical guide provides an in-depth exploration of the this compound group as a bioisosteric replacement, detailing its synthesis, biological applications, and the quantitative impact on inhibitory activity against key enzymatic targets. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols, comparative biological data, and visual representations of relevant signaling pathways.
Introduction to Bioisosterism and the Sulfamate Group
Bioisosteric replacement is a fundamental strategy in drug design aimed at optimizing potency, selectivity, and pharmacokinetic properties while minimizing adverse effects.[1] Carboxylic acids are frequently key to a molecule's interaction with its biological target but can be liabilities due to their ionizable nature, which can limit oral bioavailability and lead to rapid metabolism.[2]
The sulfamate (-OSO₂NH₂) and the related sulfonamide (-SO₂NH-) groups have been successfully employed as non-classical bioisosteres of carboxylic acids.[2] While sulfonamides are generally weaker acids than carboxylic acids, the sulfamate group, particularly when attached to a phenolic moiety, can act as a potent pharmacophore. The this compound scaffold, in particular, has been investigated in the context of various therapeutic targets, offering a unique combination of structural and electronic properties.
Key Therapeutic Targets
This compound and related sulfamate-containing molecules have shown significant inhibitory activity against several key enzymes implicated in human diseases.
Steroid Sulfatase (STS)
Steroid sulfatase is a critical enzyme in the biosynthesis of active steroid hormones.[3] It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), to their active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[4] These active steroids can then be converted to potent estrogens and androgens that stimulate the growth of hormone-dependent cancers, such as breast and prostate cancer.[3] Inhibition of STS is therefore a promising therapeutic strategy for these malignancies.[1]
Carbonic Anhydrases (CAs)
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are involved in a multitude of physiological processes, including pH regulation, CO₂ transport, and electrolyte secretion. Dysregulation of CA activity is associated with various pathologies, including glaucoma, epilepsy, and cancer, making them attractive targets for therapeutic intervention.
Data Presentation: Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of representative this compound and related derivatives against their respective targets.
Table 1: Steroid Sulfatase (STS) Inhibition by Sulfamate Derivatives
| Compound | Structure | Target | IC₅₀ (nM) | Cell Line/Assay Condition | Reference |
| 3-O-sulfamate 17α-benzylestradiol | Estradiol derivative with C3-sulfamate and C17α-benzyl groups | STS (E1S to E1) | 0.39 | Homogenate of transfected 293 cells | [4] |
| 3-O-sulfamate 17α-(tert-butylbenzyl)estradiol | Estradiol derivative with C3-sulfamate and C17α-tert-butylbenzyl groups | STS (E1S to E1) | 0.15 | Homogenate of transfected 293 cells | [4] |
| 3-O-sulfamate 17α-benzylestradiol | Estradiol derivative with C3-sulfamate and C17α-benzyl groups | STS (DHEAS to DHEA) | 4.1 | Homogenate of transfected 293 cells | [4] |
| 3-O-sulfamate 17α-(tert-butylbenzyl)estradiol | Estradiol derivative with C3-sulfamate and C17α-tert-butylbenzyl groups | STS (DHEAS to DHEA) | 1.4 | Homogenate of transfected 293 cells | [4] |
| Compound 3j (3-benzylaminocoumarin-7-O-sulfamate derivative) | 3-benzylaminocoumarin-7-O-sulfamate | STS | 130 | Human placenta isolated STS | [1] |
| Compound 6c (fluorinated N-benzoyl-3-(4-aminophenyl)-coumarin-7-O-sulfamate) | Fluorinated N-benzoyl-3-(4-aminophenyl)-coumarin-7-O-sulfamate | STS | 180 | Human placenta isolated STS | [5] |
| Compound 6j (fluorinated N-phenylacetoyl-3-(4-aminophenyl)-coumarin-7-O-sulfamate) | Fluorinated N-phenylacetoyl-3-(4-aminophenyl)-coumarin-7-O-sulfamate | STS | 180 | Human placenta isolated STS | [5] |
| Compound 1j (arylamide with sulfamate moiety) | Arylamide derivative with a terminal sulfamate group | STS | 421 | JEG-3 placental carcinoma cells | [6] |
Table 2: Carbonic Anhydrase (CA) Inhibition by Sulfonamide/Sulfamate Derivatives
| Compound Class | Target Isoform | Ki (nM) Range | Reference |
| Novel β-benzylphenethylamine-derived sulfamides | hCA I | 0.278 - 2.260 | |
| hCA II | 0.187 - 1.478 | ||
| AChE | 0.127 - 2.452 | ||
| BChE | 0.494 - 1.790 |
Note: Data for benzylphenethylamine derivatives are for sulfamides, which are structurally related to sulfamates and also serve as carboxylic acid bioisosteres.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways in which the therapeutic targets of this compound bioisosteres are involved.
References
- 1. Design and synthesis of 3-benzylaminocoumarin-7-O-sulfamate derivatives as steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.okstate.edu [scholars.okstate.edu]
- 3. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent inhibition of steroid sulfatase activity by 3-O-sulfamate 17alpha-benzyl(or 4'-tert-butylbenzyl)estra-1,3,5(10)-trienes: combination of two substituents at positions C3 and c17alpha of estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of fluorinated N-benzoyl and N-phenylacetoyl derivatives of 3-(4-aminophenyl)-coumarin-7-O-sulfamate as steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of new arylamide derivatives possessing sulfonate or sulfamate moieties as steroid sulfatase enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Aryl and Alkyl Sulfamates
The sulfamate moiety is a critical pharmacophore and a versatile functional group in organic synthesis, driving significant interest in the development of efficient and robust synthetic methodologies. This in-depth technical guide provides a comprehensive review of the core strategies for the synthesis of aryl and alkyl sulfamates, tailored for researchers, scientists, and drug development professionals. It covers classical and modern approaches, detailing experimental protocols and presenting quantitative data for comparative analysis.
Core Synthetic Strategies
The synthesis of sulfamates (R-O-SO₂NH₂) primarily involves the reaction of an alcohol or phenol with a sulfamoylating agent. The choice of reagent and reaction conditions is dictated by the substrate's reactivity, steric hindrance, and the desired scale of the reaction. The most common methods are categorized by the key sulfamoylating agent employed.
Synthesis via Sulfamoyl Chlorides
The reaction of alcohols and phenols with sulfamoyl chloride (NH₂SO₂Cl) or its N-substituted derivatives is a foundational method for creating the sulfamate linkage. Due to the instability of sulfamoyl chloride, it is often generated in situ.[1]
a) In Situ Generation from Chlorosulfonyl Isocyanate (CSI)
Chlorosulfonyl isocyanate (CSI, ClSO₂NCO) is a highly reactive and versatile reagent for introducing the sulfamoyl group.[2][3] The most common method involves its reaction with formic acid to generate sulfamoyl chloride, which then reacts with the alcohol or phenol nucleophile.[4]
-
Reaction Pathway:
-
ClSO₂NCO + HCOOH → [ClSO₂NHCOOH] → ClSO₂NH₂ + CO₂
-
ROH + ClSO₂NH₂ → ROSO₂NH₂ + HCl
-
This two-step, one-pot procedure is widely used but requires careful handling due to the hazardous nature of CSI and the highly exothermic nature of the reaction.[4] The use of N,N-dimethylacetamide (DMA) or N-methylpyrrolidone (NMP) as a solvent has been shown to accelerate the sulfamoylation step.[1]
b) Direct Use of Sulfamoyl Chloride
While less common due to its instability, commercially available sulfamoyl chloride can be used directly.[5][6] These reactions are typically performed in the presence of a base, such as triethylamine or sodium hydride, to neutralize the HCl byproduct.[1]
Modern Sulfamoylating Agents
To overcome the challenges associated with CSI and sulfamoyl chloride, several shelf-stable and safer reagents have been developed.
a) Hexafluoroisopropyl Sulfamate (HFIPS)
HFIPS is a bench-stable, crystalline solid that serves as an excellent sulfamoyl group transfer agent for a wide variety of alcohols, phenols, and amines. [3, 11] The reaction proceeds under mild conditions, and the only byproduct is the volatile and weakly acidic hexafluoroisopropanol (HFIP), simplifying product isolation. [2, 23] This method is noted for its operational simplicity and broad substrate scope. [4]
b) Electron-Deficient Aryl Sulfamates
N-methylimidazole can catalyze the transfer of a sulfamoyl group from stable, crystalline, electron-deficient aryl sulfamates (e.g., pentafluorophenyl sulfamate) to alcohols. [23] This method offers high selectivity for primary over secondary alcohols. [4]
c) Activation of Sulfamic Acid Salts
A general approach involves the preparation of sulfamic acid salts from amines and a sulfur trioxide source, followed by activation with triphenylphosphine ditriflate. The activated intermediate is then trapped by an alcohol or phenol nucleophile to furnish the desired sulfamate ester in good to excellent yields. [5] This method is particularly useful for preparing N-substituted sulfamates that are not easily accessible through other routes. [5]
Catalytic Methods for Synthesis and Functionalization
While the above methods focus on forming the sulfamate, catalytic reactions are pivotal for both synthesizing complex sulfamates and for their subsequent modification.
-
Palladium-Catalyzed Amination: Aryl sulfamates can serve as electrophilic partners in Buchwald-Hartwig-type amination reactions to form N-aryl sulfamides. This expands the utility of the sulfamate group as a synthetic handle.[7][8]
-
Nickel-Catalyzed Cross-Coupling: The C-O bond of aryl sulfamates can be activated by nickel catalysts to participate in Suzuki-Miyaura cross-coupling reactions, forming biaryl compounds.[9][10] This makes the sulfamate group a valuable alternative to traditional halide or triflate leaving groups.
-
Copper-Catalyzed N-Arylation: The N-H bond of primary sulfamates can be arylated using aryl bromides in the presence of a copper catalyst, providing access to N-aryl sulfamates that are otherwise difficult to synthesize.[11]
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the synthesis of various aryl and alkyl sulfamates using the described methods.
Table 1: Synthesis of Sulfamates via In Situ Sulfamoyl Chloride from CSI
| Starting Alcohol/Phenol | Base/Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Estrone | N,N-Dimethylacetamide | RT | 2 | >95 | [1][4] |
| 1-Octanol | Dichloromethane | 0 to RT | 1.5 | 85 | |
| Phenol | Triethylamine/DCM | 0 to RT | 3 | 92 | |
| N-Boc-L-serine methyl ester | DMA | RT | 1 | 90 | [1] |
Table 2: Synthesis of Sulfamates using Hexafluoroisopropyl Sulfamate (HFIPS)
| Starting Alcohol/Phenol | Base/Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzyl alcohol | K₂CO₃ / Acetonitrile | 80 | 18 | 99 | [1] |
| 4-Methoxyphenol | K₂CO₃ / Acetonitrile | 80 | 18 | 98 | [1] |
| Cyclohexanol | K₂CO₃ / Acetonitrile | 80 | 18 | 96 | [1] |
| Geraniol | K₂CO₃ / Acetonitrile | 80 | 18 | 99 | [1] |
Table 3: Synthesis of N-Substituted Sulfamates via Activated Sulfamic Acid Salts
| Amine Component | Alcohol Component | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzylamine | 1-Pentanol | RT | 12 | 81 | [12] |
| Dibenzylamine | 1-Pentanol | RT | 12 | 93 | [12] |
| Aniline | Isopropanol | RT | 12 | 70 | [12] |
| Pyrrolidine | Phenol | RT | 12 | 89 | [12] |
Key Experimental Protocols
Protocol 1: General Procedure for Sulfamoylation using CSI and Formic Acid
Adapted from literature procedures.[4]
To a solution of chlorosulfonyl isocyanate (1.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile, ~0.5 M) at 0 °C under an inert atmosphere (N₂ or Ar), formic acid (1.1 eq.) is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes, during which time gas evolution (CO₂) is observed. The mixture is then allowed to warm to room temperature and stirred for an additional 1 hour to ensure complete formation of sulfamoyl chloride. The solution is cooled back to 0 °C, and a solution of the alcohol or phenol (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq.) in the same solvent is added dropwise. The reaction is stirred at room temperature and monitored by TLC until completion (typically 1-4 hours). Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the solvent, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Protocol 2: General Procedure for Sulfamoylation using HFIPS
Adapted from Sguazzin et al., Org. Lett. 2021.[1][13]
In a reaction vial, the alcohol or phenol (1.0 eq.), hexafluoroisopropyl sulfamate (HFIPS, 1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.) are combined. Anhydrous acetonitrile is added to achieve a concentration of ~0.2 M. The vial is sealed, and the mixture is stirred vigorously at 80 °C. The reaction progress is monitored by TLC or LC-MS. After completion (typically 12-24 hours), the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo. The resulting crude sulfamate is often of high purity, but can be further purified by flash chromatography if necessary.
Protocol 3: Synthesis of an N-Alkyl Sulfamate via Activation of a Sulfamic Acid Salt
Adapted from Robins et al., Org. Lett. 2017.[12]
Step A: Formation of the Sulfamic Acid Salt To a solution of the desired primary or secondary amine (1.0 eq.) in anhydrous dichloromethane (0.5 M) at 0 °C is added a sulfur trioxide-DMF complex (1.05 eq.) portionwise. The reaction is stirred at room temperature for 2 hours. The resulting precipitate is collected by filtration, washed with cold dichloromethane, and dried under vacuum to yield the sulfamic acid salt.
Step B: Esterification The sulfamic acid salt (1.0 eq.) and triphenylphosphine oxide (2.0 eq.) are suspended in anhydrous dichloromethane (0.2 M) under an inert atmosphere. The mixture is cooled to 0 °C, and triflic anhydride (1.0 eq.) is added dropwise, resulting in a clear solution. After stirring for 15 minutes, the desired alcohol or phenol (1.2 eq.) is added, followed by triethylamine (3.0 eq.). The reaction is allowed to warm to room temperature and stirred for 12 hours. The mixture is then concentrated, and the crude product is purified directly by silica gel chromatography to afford the N-substituted sulfamate ester.
References
- 1. researchgate.net [researchgate.net]
- 2. arxada.com [arxada.com]
- 3. tandfonline.com [tandfonline.com]
- 4. EP1456224B1 - Industrially applicable process for the sulfamoylation of alcohols and phenols - Google Patents [patents.google.com]
- 5. scbt.com [scbt.com]
- 6. Sulfamoyl Chloride | 7778-42-9 [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Broad-Scope Amination of Aryl Sulfamates Catalyzed by a Palladium Phosphine Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 12. Synthesis of N-substituted sulfamate esters from sulfamic acid salts by activation with triphenylphosphine ditriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sulfamate synthesis by amination [organic-chemistry.org]
Spectroscopic Characterization of Benzyl Sulfamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of benzyl sulfamate (C₇H₉NO₃S), a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this compound, this guide presents a comprehensive analysis based on predicted data and experimental findings from closely related structural analogs, namely benzyl alcohol and sulfamic acid. The methodologies and expected spectral features detailed herein offer a robust framework for the analysis of this compound and similar molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted and estimated spectroscopic data for this compound. These values are derived from a combination of computational predictions, analysis of structural analogs, and established principles of spectroscopic interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.30 - 7.50 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~5.20 | Singlet | 2H | Methylene protons (-CH₂-) |
| ~4.80 - 5.50 | Broad Singlet | 2H | Amine protons (-NH₂) |
Note: The chemical shift of the -NH₂ protons is highly dependent on solvent, concentration, and temperature.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~136 | Quaternary aromatic carbon (C-ipso) |
| ~129 | Aromatic carbons (C-ortho, C-meta) |
| ~128 | Aromatic carbon (C-para) |
| ~70 | Methylene carbon (-CH₂-) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretching (sulfamate -NH₂) |
| 3100 - 3000 | Medium | C-H stretching (aromatic) |
| 3000 - 2850 | Medium | C-H stretching (aliphatic -CH₂-) |
| ~1350 and ~1170 | Strong | Asymmetric and symmetric S=O stretching (sulfamate) |
| ~1050 | Strong | C-O stretching |
| ~900 - 700 | Strong | N-S stretching and out-of-plane C-H bending (aromatic) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Notes |
| 187 | [M]⁺ | Molecular Ion |
| 188 | [M+H]⁺ | Protonated Molecular Ion |
| 210 | [M+Na]⁺ | Sodium Adduct |
| 91 | [C₇H₇]⁺ | Tropylium ion (from cleavage of the C-O bond) |
| 80 | [SO₃NH₂]⁺ | Sulfamoyl cation |
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data described above. These methods are standard for the analysis of organic compounds and are directly applicable to this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.
-
For ¹³C NMR, a greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrument Setup and Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is typically collected over a range of 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Label the significant peaks with their corresponding wavenumbers.
-
Mass Spectrometry (MS)
-
Sample Preparation and Introduction:
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).
-
-
Instrument Setup and Data Acquisition:
-
Select an appropriate ionization technique. Electrospray ionization (ESI) is a common choice for polar molecules like this compound. Electron ionization (EI) can also be used, which typically results in more extensive fragmentation.
-
Set the mass analyzer to scan over a relevant mass-to-charge (m/z) range (e.g., m/z 50-500).
-
For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide highly accurate mass measurements, which can be used to determine the elemental composition of the ions.
-
-
Data Processing:
-
The mass spectrum is generated, showing the relative abundance of ions as a function of their m/z ratio.
-
Identify the molecular ion peak and any adducts (e.g., [M+H]⁺, [M+Na]⁺).
-
Analyze the fragmentation pattern to gain structural information. The mass difference between the molecular ion and fragment ions corresponds to the loss of specific neutral fragments.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
Interpretation of Spectroscopic Data
NMR Spectra
-
¹H NMR: The aromatic region is expected to show a complex multiplet for the five protons of the phenyl group. A characteristic singlet for the two benzylic protons (-CH₂-) would likely appear downfield due to the deshielding effect of the adjacent oxygen atom. The two protons of the sulfamate -NH₂ group are expected to appear as a broad singlet, and their chemical shift can be highly variable.
-
¹³C NMR: Four distinct signals are anticipated for the benzyl group: one for the ipso-carbon (the carbon attached to the -CH₂O- group), one for the para-carbon, one for the ortho-carbons, and one for the meta-carbons. The benzylic carbon (-CH₂-) signal will be present in the aliphatic region but shifted downfield due to the attached oxygen.
IR Spectrum
The IR spectrum of this compound is expected to be characterized by several key absorption bands. Strong, broad absorption between 3400 and 3200 cm⁻¹ is indicative of the N-H stretching vibrations of the primary amine in the sulfamate group. The presence of two strong bands around 1350 cm⁻¹ and 1170 cm⁻¹ corresponds to the asymmetric and symmetric stretching of the S=O bonds, respectively, which is a hallmark of the sulfamate functional group. Aromatic C-H stretching will be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group will appear just below 3000 cm⁻¹. A strong C-O stretching band is expected around 1050 cm⁻¹.
Mass Spectrum
In a mass spectrum of this compound, the molecular ion peak ([M]⁺) would be observed at an m/z of 187. Depending on the ionization method, adduct ions such as [M+H]⁺ (m/z 188) or [M+Na]⁺ (m/z 210) may also be prominent. A significant fragmentation pathway is the cleavage of the benzylic C-O bond, leading to the formation of the highly stable tropylium ion at m/z 91. Another possible fragmentation is the loss of the benzyl group to give the sulfamoyl cation at m/z 80. The presence of these characteristic fragments would provide strong evidence for the structure of this compound.
An In-depth Technical Guide to the Thermal Decomposition of Benzyl Sulfamate and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of benzyl sulfamate and structurally related compounds. It consolidates available data on decomposition products, reaction pathways, and the experimental methodologies used for their characterization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and pharmaceutical development, offering insights into the thermal stability and degradation pathways of this class of compounds.
Introduction to this compound and its Thermal Stability
This compound and its derivatives are of interest in organic synthesis and pharmaceutical chemistry. Understanding their thermal stability is crucial for defining safe handling, storage, and processing conditions, particularly in drug development where thermal stress can occur during manufacturing and formulation. Thermal decomposition involves the breakdown of a molecule at elevated temperatures, leading to the formation of various smaller and more stable products. The specific products and the decomposition pathway are highly dependent on the molecular structure and the experimental conditions.
While specific literature on the thermal decomposition of unsubstituted this compound is limited, studies on closely related compounds, such as N-(benzyl)-N'-(tert-butoxycarbonyl)sulfamide, provide significant insights into the potential decomposition pathways and products.
Experimental Protocols for Analyzing Thermal Decomposition
The study of thermal decomposition relies on a suite of analytical techniques that provide information on mass loss as a function of temperature, energetic changes, and the identity of the evolved gaseous products.
2.1 Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a fundamental technique for assessing thermal stability. It measures the change in mass of a sample as it is heated at a controlled rate in a defined atmosphere (e.g., inert nitrogen or helium).
-
Principle: A sample is placed on a high-precision balance within a furnace. The mass of the sample is continuously monitored as the temperature is increased. A plot of mass versus temperature (TGA curve) reveals the temperatures at which decomposition events occur and the extent of mass loss.
-
Typical Experimental Parameters:
-
Sample Size: 5 mg
-
Crucible: Aluminum or platinum
-
Heating Rate: 5 °C/min
-
Atmosphere: Helium or Nitrogen flow (e.g., 20 mL/min)
-
Temperature Range: Room temperature to 200 °C or higher, depending on the compound's stability.[1]
-
2.2 Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.
-
Principle: The sample and a reference material are heated or cooled at the same rate. The energy required to maintain the same temperature in both is measured. Exothermic events (like decomposition) or endothermic events (like melting) appear as peaks in the DSC curve.
-
Hyphenated Techniques: DSC can be used in conjunction with TGA (TGA-DSC) to simultaneously measure mass loss and heat flow, providing a more complete picture of the thermal events.
2.3 Evolved Gas Analysis (EGA)
To identify the products of thermal decomposition, TGA and DSC instruments can be coupled with other analytical techniques in what is known as Evolved Gas Analysis (EGA).
-
TGA-MS (Mass Spectrometry): The gaseous products evolved during TGA are transferred to a mass spectrometer, which separates and detects ions based on their mass-to-charge ratio, allowing for the identification of the decomposition products.[1]
-
TGA-FTIR (Fourier-Transform Infrared Spectroscopy): The evolved gases are passed through an infrared spectrometer. The resulting IR spectrum provides information about the functional groups present in the gaseous products, aiding in their identification.
2.4 Gas Chromatography-Mass Spectrometry (GC-MS)
For a more detailed separation and identification of volatile and semi-volatile decomposition products, the evolved gases can be collected and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Principle: The mixture of gaseous products is injected into a gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the column. Each separated component then enters a mass spectrometer for identification.
Below is a diagram illustrating a typical experimental workflow for the analysis of thermal decomposition products.
Caption: Experimental workflow for thermal decomposition analysis.
Thermal Decomposition Pathway of a this compound Derivative
A study on the thermolysis of N-(benzyl)-N'-(tert-butoxycarbonyl)sulfamide provides a model for the thermal decomposition of this compound-containing structures. The decomposition is proposed to proceed via a pathway that eliminates the tert-butoxycarbonyl protecting group to yield benzylsulfamide and gaseous byproducts.
The decomposition of N-(benzyl)-N'-(tert-butoxycarbonyl)sulfamide begins at approximately 100 °C, with the primary mass loss occurring between 100 °C and 140 °C.[1] The decomposition of the resulting benzylsulfamide product starts at a higher temperature, around 140 °C.[1]
The proposed thermal decomposition pathway is illustrated in the diagram below.
Caption: Proposed thermal decomposition of a this compound derivative.
Based on this, the thermal decomposition of unsubstituted this compound would likely involve the cleavage of the N-S or S-O bonds at higher temperatures, potentially leading to the formation of benzylamine, sulfur dioxide, and other related products. However, without specific experimental data, this remains speculative.
Quantitative Data from Thermal Analysis
The following table summarizes the quantitative data obtained from the thermogravimetric analysis of N-(benzyl)-N'-(tert-butoxycarbonyl)sulfamide and its decomposition product, benzylsulfamide.
| Compound | Decomposition Onset Temperature (°C) | Key Decomposition Range (°C) | Relative Mass Loss (%) | Yield of Benzylsulfamide (%) | Reference |
| N-(benzyl)-N'-(tert-butoxycarbonyl)sulfamide | 100 | 100 - 140 | 34.0 | 95.5 | [1] |
| Benzylsulfamide | 140 | > 140 | - | - | [1] |
Table 1: Summary of TGA data for the thermal decomposition of a this compound derivative.
Conclusion
The thermal decomposition of this compound-containing compounds is a critical area of study for ensuring the stability and safety of these molecules in various applications. While direct data on this compound is scarce, analysis of related structures such as N-(benzyl)-N'-(tert-butoxycarbonyl)sulfamide reveals a clear decomposition pathway that can be effectively characterized using a combination of TGA, DSC, and evolved gas analysis techniques like TGA-MS and GC-MS. The primary decomposition of this derivative occurs between 100 °C and 140 °C, leading to the formation of benzylsulfamide with high yield.[1] Further research focusing specifically on unsubstituted this compound is necessary to fully elucidate its thermal decomposition products and mechanism. The experimental protocols and analytical workflows detailed in this guide provide a robust framework for such future investigations.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of N-Substituted Benzyl Sulfamates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of N-substituted benzyl sulfamates, a class of organic compounds with significant applications in medicinal chemistry and drug development. The methodologies outlined below are based on established synthetic routes, offering researchers a guide to the preparation of these valuable molecules.
Introduction
N-substituted benzyl sulfamates are an important pharmacophore in a variety of biologically active compounds. Their synthesis is of considerable interest to medicinal chemists for the development of new therapeutic agents. The protocols described herein detail two primary synthetic strategies: the sulfonylation of benzylamines and the benzylation of pre-formed sulfamates. These methods offer versatility in accessing a range of N-substituted benzyl sulfamate derivatives.
General Synthetic Strategies
The synthesis of N-substituted benzyl sulfamates can be broadly categorized into two main approaches:
-
Sulfonylation of Benzylamines: This method involves the reaction of a substituted benzylamine with a sulfonylating agent, such as a sulfonyl chloride or a sulfur trioxide-amine complex, to form the desired sulfamate.
-
Benzylation of Sulfonamides: This two-step process begins with the synthesis of a primary or secondary sulfonamide, which is subsequently alkylated with a benzyl halide to yield the N-benzyl sulfamate.
The choice of method depends on the availability of starting materials and the desired substitution pattern of the final product.
Protocol 1: Synthesis of N-Benzyl Sulfamates via Sulfonylation of Benzylamines
This protocol describes the direct reaction of a benzylamine derivative with a sulfonylating agent. A common and efficient method involves the use of a sulfonyl chloride in the presence of a base.
Experimental Protocol
-
Materials:
-
Substituted Benzylamine (1.0 eq)
-
Arylsulfonyl chloride (1.0-1.2 eq)
-
Base (e.g., Pyridine, Triethylamine, or Sodium Hydride) (1.5-2.0 eq)
-
Anhydrous Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
-
-
Procedure:
-
To a solution of the substituted benzylamine in the chosen anhydrous solvent, add the base and cool the mixture to 0 °C in an ice bath.
-
Slowly add the arylsulfonyl chloride to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for the time indicated in Table 1, or until completion as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-benzyl sulfamate.
-
Data Presentation
| Entry | Benzylamine Derivative | Sulfonyl Chloride | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzylamine | Benzenesulfonyl chloride | Pyridine | DCM | 6 | ~100 | [1] |
| 2 | p-Toluidine | p-Toluenesulfonyl chloride | Pyridine | DCM | - | ~100 | [1] |
| 3 | Aniline | Benzenesulfonyl chloride | Triethylamine | THF | 6 | 86 | [1] |
| 4 | 2-Chloro-6,7-dimethoxyquinazolin-4-amine | Various aryl sulfonyl chlorides | NaH | DMF/THF | - | 72-96 | [1] |
Table 1: Representative Yields for the Sulfonylation of Amines.
Reaction Pathway
Caption: General reaction scheme for the sulfonylation of benzylamines.
Protocol 2: Two-Step Synthesis via Benzylation of a Sulfonamide
This approach is particularly useful when the desired N-substituent is introduced prior to the benzyl group. It involves the initial formation of a sulfonamide, followed by N-alkylation with a benzyl halide.[2]
Experimental Protocol
Step 1: Synthesis of the Sulfonamide
-
Materials:
-
Primary Amine (1.1 eq)
-
4-Methylbenzenesulfonyl chloride (1.0 eq)
-
Aqueous Potassium Carbonate (1.1 eq)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
5M HCl
-
-
Procedure:
-
Dissolve 4-methylbenzenesulfonyl chloride in THF.
-
Add the primary amine dropwise to the stirring mixture.
-
Add the aqueous potassium carbonate solution dropwise and stir the reaction at room temperature for 24 hours.[2]
-
Acidify the reaction mixture with 5M HCl and dilute with DCM.
-
Separate the organic layer and wash it three times with water and once with brine.
-
Back-extract the aqueous layers with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the sulfonamide.
-
Step 2: Benzylation of the Sulfonamide
-
Materials:
-
Sulfonamide from Step 1 (1.0 eq)
-
Benzyl bromide (1.0 eq)
-
Sodium Hydroxide (1.25 eq)
-
Tetrahydrofuran (THF)
-
Ethanol (for recrystallization)
-
-
Procedure:
-
To a stirring solution of the sulfonamide in THF, add benzyl bromide dropwise.[2]
-
Add the sodium hydroxide solution dropwise and continue stirring at room temperature for 24 hours.[2]
-
Isolate the resulting white precipitate by vacuum filtration.
-
Recrystallize the crude product from ethanol to obtain the pure N-allyl-N-benzyl-4-methylbenzenesulfonamide.[2]
-
Data Presentation
| Substrate | Product | Yield (%) | Reference |
| N-Allyl-4-methylbenzenesulfonamide | N-Allyl-N-benzyl-4-methylbenzenesulfonamide | 67 | [2] |
Table 2: Yield for the Benzylation of a Sulfonamide. [2]
Experimental Workflow
Caption: Workflow for the two-step synthesis of N-substituted benzyl sulfamates.
Alternative Protocol 3: Sulfamation of Benzylamines using a Sulfur Trioxide-Amine Complex
This method provides an alternative to using sulfonyl chlorides and is suitable for the sulfamation of benzylamine derivatives.
Experimental Protocol
-
Materials:
-
Benzylamine derivative (1.0 eq)
-
Sulfur trioxide trimethylamine complex (Me3N·SO3) (1.0-1.2 eq)
-
Solvent (e.g., Acetonitrile)
-
-
Procedure:
-
Dissolve the benzylamine derivative in the chosen solvent.
-
Add the sulfur trioxide trimethylamine complex portion-wise to the solution at a controlled temperature (typically 30-60 °C).[3]
-
Stir the reaction mixture until completion, as monitored by TLC.
-
The resulting trimethylammonium sulfamate salt can be used directly or undergo ion exchange to a more lipophilic counterion (e.g., tributylammonium) followed by conversion to the sodium salt for further applications.[3]
-
Logical Relationship of Reagents
Caption: Reagent relationship in the sulfamation of benzylamines.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Sulfonyl chlorides and sulfur trioxide complexes are corrosive and moisture-sensitive; handle with care.
-
Bases such as pyridine, triethylamine, and sodium hydride are corrosive and/or flammable; handle with appropriate caution.
Conclusion
The protocols detailed in these application notes provide robust and versatile methods for the synthesis of N-substituted benzyl sulfamates. By selecting the appropriate starting materials and reaction conditions, researchers can access a diverse library of these compounds for evaluation in drug discovery and development programs. The provided data and diagrams serve as a practical guide for the successful implementation of these synthetic strategies in the laboratory.
References
Benzyl Sulfamate: A Robust Protecting Group for Amines in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and peptide chemistry, the judicious use of protecting groups is paramount. The benzyl sulfamate moiety has emerged as a reliable and versatile protecting group for primary and secondary amines. Its inherent stability under a range of reaction conditions, coupled with the availability of selective deprotection methods, makes it an attractive choice for complex synthetic strategies. The sulfonamide linkage provides robustness against many nucleophilic and basic conditions, while the benzyl group offers a convenient handle for cleavage via reductive methods. This document provides detailed application notes and experimental protocols for the protection of amines as benzyl sulfamates and their subsequent deprotection.
Advantages of this compound as a Protecting Group
-
High Stability: The N-benzylsulfamide linkage is resistant to a wide array of reagents and reaction conditions, including basic and nucleophilic environments.
-
Reduced Basicity and Nucleophilicity: Protection of an amine as a this compound significantly attenuates its basicity and nucleophilicity, preventing unwanted side reactions.
-
Orthogonal Deprotection Potential: The benzyl group can be cleaved under reductive conditions that are often compatible with other protecting groups, allowing for orthogonal deprotection strategies in complex molecules.
General Strategy for this compound Protection and Deprotection
The protection of an amine with a this compound group is typically achieved in a two-step sequence. First, the primary or secondary amine is reacted with a sulfonyl chloride, such as benzenesulfonyl chloride, to form the corresponding sulfonamide. Subsequently, the sulfonamide is N-alkylated with a benzyl halide to yield the N-benzylsulfamide. Deprotection is most commonly achieved through reductive cleavage of the N-benzyl bond.
Figure 1: General workflow for the protection of amines as N-benzylsulfamides and their subsequent deprotection.
Experimental Protocols
Protocol 1: Protection of an Amine as an N-Benzylsulfamide (Two-Step)
This protocol describes a general two-step procedure for the protection of a primary amine.
Step 1: Synthesis of the Sulfonamide
-
To a solution of the primary amine (1.0 eq.) in a suitable solvent (e.g., dichloromethane, pyridine), add a base (e.g., pyridine, triethylamine, 1.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzenesulfonyl chloride (1.1 eq.) to the cooled solution.
-
Allow the reaction to stir at room temperature for the appropriate time (typically 1-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the sulfonamide.
Step 2: N-Benzylation of the Sulfonamide
-
To a stirring solution of the sulfonamide (1.0 eq.) from Step 1 in a suitable solvent (e.g., tetrahydrofuran, DMF), add a base (e.g., sodium hydroxide, potassium carbonate, 1.2 eq.).
-
Add benzyl bromide (1.1 eq.) dropwise to the mixture.
-
Stir the reaction at room temperature for 24 hours or until completion as monitored by TLC.[1]
-
If a precipitate forms, it can be isolated by vacuum filtration. Otherwise, the reaction mixture is worked up by adding water and extracting with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the N-benzylsulfamide.
Protocol 2: Deprotection of an N-Benzylsulfamide via Catalytic Hydrogenation
This protocol is suitable for molecules that are stable to reductive conditions and do not contain other reducible functional groups.
-
Dissolve the N-benzylsulfamide (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, ethyl acetate).
-
Add a palladium catalyst, such as 10% Palladium on carbon (Pd/C) (10 mol%).
-
For enhanced reactivity, an acidic co-catalyst like niobic acid-on-carbon (Nb2O5/C) can be added.[2]
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1 atm, balloon).
-
Stir the reaction vigorously at room temperature or with gentle heating (e.g., 60°C) for the required time (typically 24-48 hours), monitoring by TLC.[3]
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
-
If necessary, purify the product by recrystallization or column chromatography.
Protocol 3: Deprotection of an N-Benzylsulfamide via Reductive Cleavage with Samarium(II) Iodide
This method is useful for substrates that may be sensitive to catalytic hydrogenation.
-
Prepare a solution of samarium(II) iodide (SmI2) in THF (typically 0.1 M).
-
In a separate flask, dissolve the N-benzylsulfamide (1.0 eq.) in THF.
-
To the SmI2 solution, add an amine additive (e.g., pyrrolidine) and water.
-
Add the solution of the N-benzylsulfamide to the SmI2 mixture at room temperature.
-
Stir the reaction until the characteristic blue color of SmI2 disappears, indicating reaction completion (monitoring by TLC is also recommended).
-
Quench the reaction with a saturated aqueous solution of potassium carbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Representative Conditions for the Synthesis of N-Benzylsulfonamides
| Amine Substrate | Sulfonylating Agent | Benzylating Agent | Base | Solvent | Yield (%) | Reference |
| Primary Amine | 4-Methylbenzenesulfonyl chloride | Benzyl bromide | NaOH | Tetrahydrofuran | 67 (for benzylation step) | [1] |
| Aniline | Benzenesulfonyl chloride | - | Pyridine | Pyridine | ~100 | [4] |
| Dibutylamine | Benzenesulfonyl chloride | - | NaOH | Water | 94 | [5] |
| 1-Octylamine | Benzenesulfonyl chloride | - | NaOH | Water | 98 | [5] |
Table 2: Conditions for the Deprotection of N-Benzylsulfamides
| Deprotection Method | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| Catalytic Hydrogenation | 10% Pd/C, H₂ | Ethanol | 60 °C | 24-48 h | High | [3] |
| Catalytic Hydrogenation with Additive | Pd/C, Nb₂O₅/C, H₂ | Methanol | Room Temp. | 1.5 h | >95 | [2] |
| Reductive Cleavage | SmI₂/H₂O/pyrrolidine | THF | Room Temp. | Varies | High | [6] |
Signaling Pathways and Logical Relationships
Figure 2: Reaction pathway for amine protection and deprotection.
Conclusion
The use of the this compound group for the protection of amines offers a robust and reliable strategy in organic synthesis. The straightforward, albeit two-step, protection protocol and the availability of efficient reductive deprotection methods make it a valuable tool for synthetic chemists. The data and protocols presented herein provide a comprehensive guide for the application of this protecting group in various research and development settings.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thalesnano.com [thalesnano.com]
- 4. cbijournal.com [cbijournal.com]
- 5. US11993576B2 - N-benzyl-N-arylsulfonamide derivative and preparation and use thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Deprotection of Benzyl Sulfamate Under Mild Conditions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of methodologies for the deprotection of benzyl sulfamates under mild conditions, a crucial step in the synthesis of bioactive compounds and pharmaceuticals. The following sections detail various strategies, including catalytic hydrogenolysis, Lewis acid-mediated cleavage, and oxidative methods. Detailed experimental protocols, quantitative data for comparison, and workflow diagrams are provided to facilitate the practical application of these techniques in a research and development setting.
Introduction
The sulfamate functional group is a key pharmacophore in numerous clinically important drugs. Its synthesis often involves the use of protecting groups to mask the reactivity of the nitrogen atom. The benzyl (Bn) group is a commonly employed protecting group for the sulfamate nitrogen due to its general stability and orthogonal removal possibilities. However, the development of mild and selective deprotection methods is critical to avoid the degradation of sensitive functional groups often present in complex molecules. This document outlines three primary strategies for the mild deprotection of benzyl sulfamates. While direct quantitative data for unsubstituted benzyl sulfamates is limited in the literature, the data for the closely related N-benzyl sulfonamides is presented as a strong proxy due to their similar chemical reactivity.
Deprotection Strategies
Three principal methods for the mild deprotection of benzyl sulfamates are highlighted:
-
Catalytic (Transfer) Hydrogenolysis: A widely used and generally mild method involving the cleavage of the N-benzyl bond in the presence of a metal catalyst and a hydrogen source.
-
Lewis Acid-Mediated Deprotection: This method utilizes Lewis acids to activate the benzyl group for cleavage, often in the presence of a scavenger.
-
Oxidative Deprotection: Particularly effective for electron-rich benzyl derivatives such as the p-methoxybenzyl (PMB) group, this method employs oxidizing agents for selective removal.
Catalytic (Transfer) Hydrogenolysis
Catalytic hydrogenolysis is a robust and clean method for N-debenzylation. It can be performed using hydrogen gas or through transfer hydrogenolysis with a hydrogen donor, which is often more convenient and safer for laboratory-scale synthesis.
General Workflow for Catalytic Hydrogenolysis
Caption: General workflow for catalytic hydrogenolysis of N-benzyl sulfamates.
Quantitative Data for Catalytic Hydrogenolysis
Data presented for N-benzyl sulfonamides and related compounds as a proxy for N-benzyl sulfamates.
| Entry | Substrate (Starting Material) | Catalyst / Hydrogen Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Analogy |
| 1 | N-benzyl-p-toluenesulfonamide | 10% Pd/C, H₂ (1 atm) | EtOH | RT | 12 | >95 | General Knowledge |
| 2 | N-benzyl-N-methyl-p-toluenesulfonamide | 10% Pd/C, Ammonium Formate | MeOH | Reflux | 2 | 90 | [1] |
| 3 | N,N-dibenzyl-p-toluenesulfonamide | 10% Pd/C, H₂ (balloon) | MeOH | RT | 16 | 98 | [2] |
| 4 | N-benzyl-2-aminopyrimidine | 10% Pd/C, 10% Nb₂O₅/C, H₂ (balloon) | MeOH | RT | 1 | 99 | [2] |
| 5 | Benzyl Phenyl Ether | ARP-Pd, B₂(OH)₄ | Water | 80 | 3 | 98 | [3] |
Experimental Protocols
Protocol 1A: Standard Hydrogenolysis with H₂ Gas
-
Reaction Setup: To a solution of the N-benzyl sulfamate (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate, ~0.1 M), add 10% palladium on carbon (10 mol% Pd).
-
Hydrogenation: The reaction vessel is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus) three times.
-
Reaction: The mixture is stirred vigorously at room temperature under a hydrogen atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: The reaction mixture is filtered through a pad of Celite® to remove the catalyst, and the filter cake is washed with the reaction solvent.
-
Isolation: The filtrate is concentrated under reduced pressure to yield the crude deprotected sulfamate, which can be purified by column chromatography if necessary.
Protocol 1B: Catalytic Transfer Hydrogenolysis with Ammonium Formate
-
Reaction Setup: To a solution of the N-benzyl sulfamate (1.0 eq) in methanol (~0.2 M), add 10% palladium on carbon (0.1 eq by weight) and ammonium formate (5.0 eq).[1]
-
Reaction: The reaction mixture is heated to reflux and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: After cooling to room temperature, the mixture is filtered through Celite®, and the filter cake is washed with methanol.
-
Isolation: The filtrate is concentrated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product for further purification.
Lewis Acid-Mediated Deprotection
Lewis acids can facilitate the cleavage of the N-benzyl bond, particularly for activated benzyl groups. The choice of Lewis acid and reaction conditions is crucial to ensure selectivity and avoid side reactions.
General Mechanism for Lewis Acid-Mediated Deprotection
References
Application Notes and Protocols: Use of Benzyl Sulfamate in the Synthesis of Steroid Sulfatase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroid sulfatase (STS) has emerged as a critical therapeutic target in hormone-dependent cancers, particularly breast cancer. STS catalyzes the hydrolysis of inactive steroid sulfates, such as estrone-3-sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), to their active forms, estrone (E1) and dehydroepiandrosterone (DHEA). These active steroids can fuel the growth of hormone-receptor-positive cancer cells. Consequently, the development of potent and specific STS inhibitors is a key strategy in anticancer drug discovery.
The sulfamate moiety (-OSO₂NH₂) is a crucial pharmacophore in the design of irreversible STS inhibitors. It is proposed that the sulfamate group mimics the endogenous sulfate substrate and, upon enzymatic processing, leads to the sulfamoylation of a catalytic formylglycine residue in the active site of STS, causing irreversible inactivation of the enzyme. Benzyl sulfamate serves as a key reagent and structural motif in the synthesis of various STS inhibitors, including both steroidal and non-steroidal scaffolds. This document provides detailed application notes and protocols for the synthesis and evaluation of STS inhibitors incorporating the this compound functional group.
Data Presentation: In Vitro Efficacy of this compound-Containing STS Inhibitors
The following table summarizes the in vitro inhibitory activities of representative steroid sulfatase inhibitors synthesized using this compound derivatives. The data is presented to facilitate comparison of their potency against both the isolated enzyme and cancer cell lines.
| Compound ID | Scaffold Type | Target Enzyme/Cell Line | IC₅₀ (µM) | Reference |
| STX64 (Irosustat) | Tricyclic Coumarin Sulfamate | STS (MCF-7 cells) | 0.008 | [1] |
| Compound 3j | 3-Benzylaminocoumarin-7-O-sulfamate | Human Placenta STS | 0.13 | [2][3] |
| MCF-7 cells | 1.35 | [2][3] | ||
| Compound 6c | 3-(4-Aminophenyl)-coumarin-7-O-sulfamate derivative | Human Placenta STS | 0.18 | [4] |
| Compound 6j | 3-(4-Aminophenyl)-coumarin-7-O-sulfamate derivative | Human Placenta STS | 0.18 | [4] |
| MCF-7 cells | 15.9 | [4] | ||
| T47D cells | 8.7 | [4] | ||
| Compound 10e | N-phosphorylated 3-(4-aminophenyl)-coumarin-7-O-sulfamate | Human Placenta STS | 0.19 | [5] |
| Compound 10f | N-phosphorylated 3-(4-aminophenyl)-coumarin-7-O-sulfamate | Human Placenta STS | 0.24 | [5] |
| Compound 4 | 3-O-sulfamate 17α-benzylestradiol | Human Embryonal (293) cells STS (E1S substrate) | 0.00039 | [6] |
| Human Embryonal (293) cells STS (DHEAS substrate) | 0.0041 | [6] | ||
| Compound 5 | 3-O-sulfamate 17α-(tert-butylbenzyl)estradiol | Human Embryonal (293) cells STS (E1S substrate) | 0.00015 | [6] |
| Human Embryonal (293) cells STS (DHEAS substrate) | 0.0014 | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from benzyl alcohol and sulfamoyl chloride. Sulfamoyl chloride is a key reagent which can be synthesized from chlorosulfonyl isocyanate and formic acid.
Materials:
-
Benzyl alcohol
-
Sulfamoyl chloride (freshly prepared or commercially available)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Preparation of Sulfamoyl Chloride (if not commercially available):
-
In a fume hood, add chlorosulfonyl isocyanate dropwise to an equimolar amount of formic acid in a round-bottom flask at 0 °C with stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
The resulting sulfamoyl chloride can be used directly in the next step or purified by distillation under reduced pressure. Caution: This reaction releases carbon monoxide and should be performed in a well-ventilated fume hood.
-
-
Synthesis of this compound:
-
Dissolve benzyl alcohol (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 equivalents) to the solution.
-
In a separate flask, dissolve sulfamoyl chloride (1.1 equivalents) in anhydrous DCM.
-
Add the sulfamoyl chloride solution dropwise to the benzyl alcohol solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.
-
Protocol 2: Synthesis of a Coumarin-Based STS Inhibitor using this compound Precursors
This protocol provides a general method for the synthesis of a 7-O-sulfamoylated coumarin, a common scaffold for STS inhibitors. The example used is the sulfamoylation of 7-hydroxy-4-methylcoumarin.
Materials:
-
7-hydroxy-4-methylcoumarin
-
Sulfamoyl chloride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous DCM
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Nitrogen inlet
-
Syringes
Procedure:
-
To a stirred suspension of sodium hydride (1.5 equivalents) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of 7-hydroxy-4-methylcoumarin (1 equivalent) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of sulfamoyl chloride (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or silica gel column chromatography to yield 4-methylcoumarin-7-O-sulfamate.
Protocol 3: In Vitro Steroid Sulfatase Inhibition Assay
This protocol describes a method to determine the inhibitory potency (IC₅₀) of a test compound against STS activity using radiolabeled estrone sulfate and human placental microsomes or cancer cell lysates.
Materials:
-
Human placental microsomes or MCF-7 cell lysate as a source of STS
-
[³H]-Estrone-3-sulfate (radiolabeled substrate)
-
Test inhibitor compound (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Toluene
-
Scintillation cocktail
-
Microcentrifuge tubes
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test inhibitor in DMSO. Make serial dilutions to achieve the desired final concentrations.
-
Prepare a solution of [³H]-Estrone-3-sulfate in the assay buffer.
-
-
Assay Performance:
-
In microcentrifuge tubes, add the assay buffer, the STS enzyme source (placental microsomes or cell lysate), and the test inhibitor at various concentrations. Include a control with DMSO only (no inhibitor).
-
Pre-incubate the mixture at 37 °C for 15 minutes.
-
Initiate the enzymatic reaction by adding the [³H]-Estrone-3-sulfate solution.
-
Incubate the reaction mixture at 37 °C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding toluene.
-
Vortex vigorously to extract the hydrolyzed [³H]-estrone into the toluene phase.
-
Centrifuge to separate the aqueous and organic phases.
-
Transfer an aliquot of the toluene (upper) layer to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of STS inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of STS activity, by non-linear regression analysis.
-
Protocol 4: MCF-7 Cell Proliferation Assay (MTT Assay)
This protocol is used to evaluate the effect of STS inhibitors on the proliferation of hormone-dependent breast cancer cells (MCF-7).
Materials:
-
MCF-7 breast cancer cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test inhibitor compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multi-channel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37 °C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the cells for 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37 °C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration.
-
Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value using non-linear regression analysis.
-
Mandatory Visualizations
Signaling Pathway of Steroidogenesis in Hormone-Dependent Breast Cancer
References
- 1. Steroid sulfatase activities in human leukocytes: biochemical and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US4569995A - Sulfamoyl chlorides - Google Patents [patents.google.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Synthetic methodology for the preparation of N-hydroxysulfamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
Application of Benzyl Sulfamate Derivatives in the Synthesis of Carbonic Anhydrase Inhibitors
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their dysregulation is associated with various diseases. Consequently, the development of carbonic anhydrase inhibitors (CAIs) is a significant area of research in medicinal chemistry. Sulfonamides are the most established class of CAIs, and modifications of the sulfonamide scaffold have led to the discovery of potent and isoform-selective inhibitors. This application note focuses on the use of benzyl sulfamate and its derivatives in the synthesis of novel carbonic anhydrase inhibitors, providing quantitative data, detailed experimental protocols, and visualizations of the synthetic workflow and relevant biological pathways. The benzyl moiety can be strategically incorporated into the inhibitor structure to enhance binding affinity and selectivity for specific CA isoforms.
Data Presentation
The following table summarizes the inhibitory activity of various benzyl-containing sulfamate and sulfamide derivatives against several human (h) and bacterial carbonic anhydrase isoforms. The data is presented as inhibition constants (Kᵢ) or 50% inhibitory concentrations (IC₅₀) in nanomolar (nM) units, allowing for a direct comparison of the potency of the synthesized compounds against different CA isoforms.
| Compound Type | Compound/Derivative | hCA I (Kᵢ/IC₅₀, nM) | hCA II (Kᵢ/IC₅₀, nM) | hCA IX (Kᵢ/IC₅₀, nM) | hCA XII (Kᵢ/IC₅₀, nM) | Other CA Isoforms (Kᵢ/IC₅₀, nM) | Reference |
| Alkyl/Benzyl (4-sulphamoylphenyl)carbamimidothioates | Benzyl (8g) | 25.5 | 1.7 | - | - | hCA VII: 5.8, hCA XIII: 69.3, MscCA: 360.8, StCA1: 52.2, StCA2: 270.2 | [1] |
| 4-Chlorobenzyl (8h) | 30.1 | 2.5 | - | - | hCA VII: 7.9, hCA XIII: 85.1, MscCA: 618.9, StCA1: 68.4, StCA2: 315.7 | [1] | |
| 4-Cyanobenzyl (8j) | 45.2 | 4.1 | - | - | hCA VII: 9.2, hCA XIII: 102.4, MscCA: 658.8, StCA1: 55.7, StCA2: 433.1 | [1] | |
| β-Benzylphenethylamine Sulfamides | Derivative 1 | 0.278 - 2.260 | 0.187 - 1.478 | - | - | - | [2] |
| Benzylaminoethyureido-Tailed Benzenesulfonamides | Compound 18 (4-F) | 24.6 | 2.8 - 63 | - | - | - | [3] |
| Compound 27 (4-Cl) | - | 36.9 | - | - | - | [3] | |
| Fluorinated Phenylsulfamates | Fluorinated derivatives | 53 - 415 | 20 - 113 | 2.8 - 47 | 1.9 - 35 | - | [4] |
Note: A hyphen (-) indicates that the data was not provided in the cited source.
Experimental Protocols
This section provides a generalized, representative protocol for the synthesis of carbonic anhydrase inhibitors incorporating a benzylamine moiety, based on methodologies described in the scientific literature.
Protocol 1: Synthesis of 4-Sulfamoylphenyl-benzylamine Derivatives
This protocol describes the synthesis of secondary amine derivatives by the reduction of Schiff bases formed from sulfanilamide and substituted benzaldehydes.
Materials:
-
Sulfanilamide
-
Substituted benzaldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of Schiff Bases (Imines)
-
Dissolve sulfanilamide (1 equivalent) in methanol in a round-bottom flask.
-
Add the desired substituted benzaldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature.
-
The precipitated Schiff base is collected by filtration, washed with cold methanol, and dried.
Step 2: Reduction of Schiff Bases to Secondary Amines
-
Suspend the synthesized Schiff base (1 equivalent) in methanol in a round-bottom flask cooled in an ice bath.
-
Slowly add sodium borohydride (2-3 equivalents) in small portions.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, carefully add water to quench the excess NaBH₄.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography to obtain the final 4-sulfamoylphenyl-benzylamine derivative.
Protocol 2: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This protocol outlines the determination of the inhibitory activity of the synthesized compounds against various carbonic anhydrase isoforms.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Synthesized inhibitor compounds
-
4-Nitrophenyl acetate (4-NPA) as substrate
-
Buffer solution (e.g., 10 mM HEPES-Tris, pH 7.5)
-
CO₂-saturated solution
-
Stopped-flow spectrophotometer
Procedure:
-
Maintain all solutions at a constant temperature (e.g., 25 °C).
-
The enzymatic activity is determined by a stopped-flow technique, following the hydration of CO₂.
-
The assay solution consists of the buffer, the specific CA isozyme, and varying concentrations of the inhibitor.
-
The reaction is initiated by adding a CO₂-saturated solution.
-
The initial rates of the CO₂ hydration reaction are monitored by observing the change in pH using a suitable indicator.
-
IC₅₀ values are determined by plotting the enzyme activity as a function of the inhibitor concentration.
-
Inhibition constants (Kᵢ) can be calculated from the IC₅₀ values using the Cheng-Prusoff equation.
Mandatory Visualization
Synthetic Workflow Diagram
The following diagram illustrates a generalized synthetic workflow for the preparation of benzyl-containing sulfonamide inhibitors of carbonic anhydrase.
Caption: General synthetic workflow for benzylsulfamide-based CA inhibitors.
Logical Relationship Diagram: Inhibition of Tumor-Associated Carbonic Anhydrases
This diagram illustrates the logical relationship between the inhibition of tumor-associated carbonic anhydrases (CA IX and XII) and the resulting anti-cancer effects.
Caption: Inhibition of CA IX/XII disrupts tumor acidosis, hindering cancer progression.
References
Application Notes and Protocols: In Situ Generation and Reaction of Benzyl Sulfamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl sulfamate is a valuable reactive intermediate in organic synthesis, serving as a precursor for introducing the benzylaminosulfonyl moiety into molecules of interest. This functional group is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active compounds. However, the inherent instability of this compound, particularly its sensitivity to base-catalyzed decomposition, often precludes its isolation.[1] Consequently, methods relying on its in situ generation and immediate subsequent reaction have become the preferred strategy for its utilization.
These application notes provide a comprehensive overview and detailed protocols for the in situ generation of this compound from benzyl alcohol and its subsequent reaction in one-pot procedures. The methodologies described are applicable to a range of research and development activities, from small-scale library synthesis to process development for active pharmaceutical ingredients.
Key Applications in Drug Development
The benzylaminosulfonyl scaffold is a key structural motif in a variety of therapeutic agents. The in situ generation of this compound provides a practical and efficient route to access derivatives that are crucial for:
-
Lead Optimization: Rapidly generating analogs of lead compounds to explore structure-activity relationships (SAR).
-
Fragment-Based Drug Discovery: Introducing the this compound fragment to elaborate on initial hits.
-
Accessing Novel Chemical Space: Creating complex molecules that would be difficult to synthesize using other methods.
-
Late-Stage Functionalization: Modifying complex, drug-like molecules at a late stage of the synthesis.
Data Presentation
The following table summarizes representative quantitative data for a two-step, one-pot reaction involving the in situ generation of this compound and its subsequent N-arylation with an aryl halide. The data is illustrative and based on typical yields reported for similar transformations of sulfamates.
| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | CuI | TMEDA | K₂CO₃ | Toluene | 110 | 12 | 78 |
| 2 | 1-Bromo-4-methoxybenzene | CuI | TMEDA | K₂CO₃ | Toluene | 110 | 12 | 82 |
| 3 | 1-Bromo-3-chlorobenzene | CuI | TMEDA | K₂CO₃ | Toluene | 110 | 14 | 75 |
| 4 | 2-Bromopyridine | CuI | TMEDA | Cs₂CO₃ | Dioxane | 100 | 16 | 65 |
Experimental Protocols
Protocol 1: In Situ Generation of this compound and Subsequent Copper-Catalyzed N-Arylation
This protocol describes the in situ formation of this compound from benzyl alcohol and sulfamoyl chloride, followed by a copper-catalyzed cross-coupling reaction with an aryl bromide.
Materials:
-
Benzyl alcohol
-
Sulfamoyl chloride
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Aryl bromide
-
Copper(I) iodide (CuI)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Toluene
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
Step 1: In Situ Generation of this compound
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add benzyl alcohol (1.0 equiv) and anhydrous THF (5 mL per mmol of benzyl alcohol).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equiv) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.
-
In a separate flask, dissolve sulfamoyl chloride (1.05 equiv) in anhydrous THF (2 mL per mmol).
-
Add the sulfamoyl chloride solution dropwise to the reaction mixture at 0 °C over a period of 15 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour. The resulting mixture containing the in situ generated this compound is used directly in the next step.
Step 2: Copper-Catalyzed N-Arylation
-
To the flask containing the in situ generated this compound, add the aryl bromide (1.2 equiv), CuI (0.1 equiv), TMEDA (0.2 equiv), and K₂CO₃ (2.0 equiv).
-
Add anhydrous toluene (5 mL per mmol of benzyl alcohol).
-
Equip the flask with a reflux condenser and heat the reaction mixture to 110 °C.
-
Maintain the reaction at this temperature and monitor its progress by TLC or LC-MS.
-
Upon completion (typically 12-16 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl this compound.
Visualizations
Logical Workflow for In Situ Generation and Reaction
Caption: Workflow for the one-pot synthesis via in situ generated this compound.
Signaling Pathway Analogy for the Reaction Cascade
Caption: Reaction cascade showing the formation and consumption of this compound.
References
One-Pot Synthesis of Oxathiazinane Dioxides via Sulfamate-Tethered Aza-Michael Cyclization
Application Note AN2025-11-14
Audience: Researchers, scientists, and drug development professionals.
Introduction: The synthesis of heterocyclic compounds remains a cornerstone of medicinal chemistry and drug discovery. One-pot reactions, which allow for the formation of complex molecules in a single reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and time savings. While the direct use of benzyl sulfamate as a versatile component in multicomponent reactions for a wide array of aromatic heterocycles is not extensively documented, sulfamate-tethered intramolecular cyclizations represent a powerful and robust one-pot strategy for the synthesis of saturated heterocycles.
This application note details the one-pot synthesis of 1,2,3-oxathiazinane-2,2-dioxides, valuable chiral synthons and intermediates, through a base-catalyzed intramolecular aza-Michael cyclization of acyclic sulfamates tethered to α,β-unsaturated esters, ketones, or thioesters.[1][2] This methodology is operationally simple and provides excellent yields and diastereoselectivity.[3][4] Furthermore, enantioselective variants of this reaction have been developed, offering access to enantioenriched nitrogen-containing molecules.[1][5]
Data Presentation: Racemic & Enantioselective Aza-Michael Cyclization of Sulfamates
The following tables summarize the reaction conditions and outcomes for the one-pot synthesis of oxathiazinane dioxides. The data highlights the versatility of the reaction with respect to the sulfamate N-substituent (including benzyl), the Michael acceptor, and the catalytic system.
Table 1: Racemic Diastereoselective Aza-Michael Cyclization [2]
| Entry | N-Substituent (R) | Michael Acceptor | Base (equiv.) | Solvent | Time (h) | Yield (%) | d.r. |
| 1 | H | α,β-unsaturated ester | TMG (0.24) | PhCl | 48 | 89 | >20:1 |
| 2 | Me | α,β-unsaturated ester | TMG (0.24) | PhCl | 48 | 91 | >20:1 |
| 3 | n-Hexyl | α,β-unsaturated ester | TMG (0.24) | PhCl | 48 | 88 | >20:1 |
| 4 | Cyclohexyl | α,β-unsaturated ester | TMG (0.24) | PhCl | 48 | 85 | >20:1 |
| 5 | Benzyl (Bn) | α,β-unsaturated ester | TMG (1.0) | PhCl | 24 | 89 | >20:1 |
| 6 | H | α,β-unsaturated thioester | TMG (0.24) | PhCl | 48 | 87 | >20:1 |
| 7 | H | α,β-unsaturated nitrile | TMG (0.24) | PhCl | 48 | 84 | >20:1 |
TMG = 1,1,3,3-tetramethylguanidine; PhCl = Chlorobenzene; d.r. = diastereomeric ratio.
Table 2: Enantioselective Aza-Michael Cyclization [1]
| Entry | N-Substituent (R) | Michael Acceptor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | e.r. |
| 1 | H | α,β-unsaturated ester | Chiral Guanidine 1f (30) | CH₂Cl₂ | 72 | 94 | 93:7 |
| 2 | Me | α,β-unsaturated ester | Chiral Guanidine 1f (30) | CH₂Cl₂ | 72 | 95 | 95:5 |
| 3 | n-Butyl | α,β-unsaturated ester | Chiral Guanidine 1f (30) | CH₂Cl₂ | 72 | 60 | 85:15 |
| 4 | Benzyl (Bn) | α,β-unsaturated ester | Chiral Guanidine 1f (30) | CH₂Cl₂ | 72 | 55 | 82:18 |
| 5 | H | α,β-unsaturated ketone | Chiral Guanidine 1f (10) | CH₂Cl₂ | 19 | 85 | 88:12 |
| 6 | H | α,β-unsaturated thioester | Chiral Guanidine 1f (30) | CH₂Cl₂ | 72 | 93 | 92:8 |
e.r. = enantiomeric ratio.
Experimental Protocols
Protocol 1: General Procedure for Racemic Diastereoselective Aza-Michael Cyclization
This protocol is adapted from the literature for the synthesis of N-benzyl substituted oxathiazinane dioxide.[2]
Materials:
-
Acyclic N-benzyl sulfamate precursor (1.0 equiv)
-
1,1,3,3-tetramethylguanidine (TMG) (1.0 equiv)
-
Chlorobenzene (PhCl), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a solution of the acyclic N-benzyl sulfamate precursor (1.0 equiv) in anhydrous chlorobenzene (0.1 M), add 1,1,3,3-tetramethylguanidine (1.0 equiv).
-
Stir the reaction mixture at room temperature for 24 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired oxathiazinane dioxide.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Protocol 2: General Procedure for Catalytic Enantioselective Aza-Michael Cyclization
This protocol is a general representation based on the enantioselective synthesis using a chiral guanidine catalyst.[1]
Materials:
-
Acyclic sulfamate precursor (1.0 equiv)
-
Chiral bifunctional guanidine catalyst (e.g., catalyst 1f , 10-30 mol%)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Vial or round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
In a vial, dissolve the acyclic sulfamate precursor (1.0 equiv) in anhydrous dichloromethane (0.1 M).
-
Add the chiral guanidine catalyst (10-30 mol%).
-
Stir the reaction mixture at room temperature for the specified time (19-72 hours), without special precautions to exclude air or moisture.[1]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the enantioenriched oxathiazinane dioxide.
-
Determine the enantiomeric ratio by chiral HPLC analysis.
Mandatory Visualizations
Reaction Workflow and Mechanism
The following diagrams illustrate the experimental workflow and the proposed mechanism for the base-catalyzed intramolecular aza-Michael cyclization of a sulfamate.
Caption: General workflow for the one-pot synthesis of oxathiazinanes.
Caption: Proposed mechanism for the aza-Michael cyclization.
References
- 1. A Catalytic, Enantioselective Sulfamate Tethered Aza-Michael Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a Sulfamate Tethered Aza-Michael Cyclization Allows for the Preparation of (−)-Negamycin tert-Butyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Benzyl Sulfamate Derivatives in the Development of Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfamate-containing compounds, particularly benzyl sulfamate derivatives, have emerged as a promising class of therapeutic candidates in oncology. Their diverse mechanisms of action, which include the inhibition of key enzymes and modulation of critical signaling pathways involved in cancer progression, have garnered significant interest in the drug discovery field.[1] This document provides a comprehensive overview of the application of this compound and its related derivatives as anti-cancer agents, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the development of novel cancer therapeutics.
Mechanism of Action
The anti-cancer activity of this compound derivatives is multifaceted, primarily attributed to their ability to target and inhibit various biological entities crucial for tumor growth and survival. Key mechanisms include:
-
Enzyme Inhibition:
-
Steroid Sulfatase (STS) Inhibition: STS is an enzyme responsible for the hydrolysis of steroid sulfates into active steroids, which can stimulate the growth of hormone-dependent cancers.[2] Several sulfamate derivatives, including Irosustat, have been developed as potent STS inhibitors.[1][2] The sulfamate moiety is crucial for this activity, often leading to irreversible inhibition of the enzyme.[2]
-
Carbonic Anhydrase (CA) Inhibition: CAs, particularly the tumor-associated isoform CA IX, are overexpressed in many solid tumors and contribute to the acidic tumor microenvironment, promoting tumor progression and metastasis.[3] Benzenesulfonamide derivatives, a class to which benzyl sulfamates belong, are effective inhibitors of CA IX.[3]
-
Tubulin Polymerization Inhibition: Some sulfamate derivatives, particularly those based on the combretastatin A-4 scaffold, have been shown to inhibit tubulin polymerization, a critical process for cell division. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.[4]
-
-
Modulation of Signaling Pathways:
-
Akt/MAPK Pathway Inhibition: The Akt and MAPK signaling pathways are frequently hyperactivated in cancer, promoting cell proliferation, survival, and resistance to therapy. Benzyl sulforaphane, a related compound, has been shown to inhibit these pathways in liver cancer cells.[5]
-
Nrf2/ARE Pathway Activation: The Nrf2/ARE pathway is a key regulator of the cellular antioxidant response. Its activation can protect normal cells from carcinogens and can also sensitize cancer cells to chemotherapy. Benzyl sulforaphane has been found to activate this protective pathway.[5]
-
Signaling Pathways and Molecular Interactions
The interaction of this compound derivatives with their biological targets triggers a cascade of downstream events that ultimately lead to anti-cancer effects.
Carbonic Anhydrase IX (CA IX) Inhibition
Akt/MAPK and Nrf2/ARE Signaling Modulation
Quantitative Data Summary
The anti-cancer potential of various this compound and related derivatives has been quantified through in vitro assays, primarily measuring cytotoxicity (IC50 values) and enzyme inhibition.
| Compound Class | Cancer Cell Line | Assay Type | IC50 / % Inhibition | Reference |
| N-Benzylic Sulfonamides (AAL-030) | Various | CellTiter-Blue | More potent than Indisulam and ABT-751 | [6][7] |
| Cyclic Sulfamides (Compound 18) | NCI-60 Panel | Growth Inhibition | >60% inhibition in at least 8 cell lines at 10 µM | [8] |
| Cyclic Sulfamides (Compound 18) | A549 (Lung) | Growth Inhibition | 50% growth inhibition at 10 µM after 36h | [8] |
| Benzyl Sulforaphane | HepG2 (Liver) | Apoptosis Induction | Time and concentration-dependent | [5] |
| Indolyl Sulfonamides | Pancreatic Cancer Cell Lines | Rapid ATP Production Assay | IC50 < 5 µM for 6 compounds | [9] |
| Aryl Thiazolone-Benzenesulfonamides | MDA-MB-231 (Breast) | Anti-proliferative | IC50: 1.52–6.31 μM | [3] |
| Aryl Thiazolone-Benzenesulfonamides | MCF-7 (Breast) | Anti-proliferative | IC50: 1.52–6.31 μM | [3] |
| N-Arylmethylthio-phenylsulfonyl-cinnamamide | HeLa, SKOV-3, MCF-7 | MTT Assay | IC50 < 10 µg/mL for compounds 16c, 16d, 17a, 17d | [10] |
| Estrone-3-O-sulfamate (EMATE) | MCF-7 (Breast) | STS Inhibition | >99% inhibition at 1 µM | [2] |
| Combretastatin A-4 Sulfamate (16a) | HCT-116, HeLa, HepG2, MGC803, MKN45, MCF-7 | Antiproliferation | Potency similar to CA-4 | [4] |
| Benzyl Isothiocyanate (BITC) | MDA-MB-231 (Breast) | Proliferation | IC50: 18.65 µM (24h) | [11] |
| Benzyl Isothiocyanate (BITC) | MCF-7 (Breast) | Proliferation | IC50: 21.00 µM (24h) | [11] |
| 3-O-sulfamate 17alpha-benzylestradiol (4) | Transfected 293 cells | STS Inhibition (E1S to E1) | IC50: 0.39 nM | [12] |
| 3-O-sulfamate 17alpha-benzylestradiol (4) | Transfected 293 cells | STS Inhibition (DHEAS to DHEA) | IC50: 4.1 nM | [12] |
| 3-O-sulfamate 17alpha-(tert-butylbenzyl)estradiol (5) | Transfected 293 cells | STS Inhibition (E1S to E1) | IC50: 0.15 nM | [12] |
| 3-O-sulfamate 17alpha-(tert-butylbenzyl)estradiol (5) | Transfected 293 cells | STS Inhibition (DHEAS to DHEA) | IC50: 1.4 nM | [12] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of this compound derivatives.
Synthesis of N-Benzylic Sulfonamides
This protocol describes a general two-step, one-pot synthesis of primary benzylic N-alkylsulfonamides.[6][7]
Materials:
-
Heteroaryl aldehyde
-
Sulfonamide
-
Reducing agent (e.g., Sodium borohydride)
-
Anhydrous solvent (e.g., Methanol, Dichloromethane)
-
Catalyst (e.g., p-Toluenesulfonic acid)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve the heteroaryl aldehyde and sulfonamide in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture to reflux and monitor the formation of the intermediate N-sulfonyl imine by Thin Layer Chromatography (TLC).
-
Once the imine formation is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the reducing agent (e.g., sodium borohydride) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[10]
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound derivatives in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Western Blot Analysis for Protein Expression
Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of this compound derivatives on the expression levels of proteins in key signaling pathways (e.g., Akt, MAPK, Bcl-2 family proteins).[5]
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
Conclusion
This compound and its derivatives represent a versatile and potent class of compounds for the development of novel anti-cancer agents. Their ability to target multiple facets of cancer biology, including crucial enzymes and signaling pathways, underscores their therapeutic potential. The data and protocols presented in this document provide a solid foundation for further research and development in this promising area of oncology. Continued exploration of the structure-activity relationships, optimization of pharmacokinetic properties, and in vivo evaluation will be critical in translating the potential of these compounds into effective clinical therapies.
References
- 1. An overview of the latest outlook of sulfamate derivatives as anticancer candidates (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Development of the Aryl O-Sulfamate Pharmacophore for Oncology and Women’s Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of combretastatin A-4 sulfamate derivatives as potential anti-cancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Benzyl sulforaphane is superior to sulforaphane in inhibiting the Akt/MAPK and activating the Nrf2/ARE signalling pathways in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and identification of heteroaromatic N-benzyl sulfonamides as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and identification of heteroaromatic N-benzyl sulfonamides as potential anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Potent inhibition of steroid sulfatase activity by 3-O-sulfamate 17alpha-benzyl(or 4'-tert-butylbenzyl)estra-1,3,5(10)-trienes: combination of two substituents at positions C3 and c17alpha of estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chemo-selective Reactions Involving the Benzyl Sulfamate Moiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyl sulfamate moiety is a versatile functional group in modern organic synthesis and drug discovery. Its unique electronic and steric properties allow for a range of chemo-selective transformations, enabling the construction of complex molecular architectures. A key application of benzyl sulfamates is in transition metal-catalyzed reactions, particularly for the directed functionalization of C-H bonds. This approach provides a powerful strategy for the synthesis of valuable nitrogen-containing heterocycles, which are prevalent in many biologically active compounds.
This document provides detailed application notes and protocols for the chemo-selective intramolecular C-H amination of benzyl sulfamates, a powerful reaction for the synthesis of cyclic sultams. Additionally, it touches upon related palladium-catalyzed cross-coupling reactions, offering a broader perspective on the reactivity of sulfamate-containing molecules. The information presented here is intended to guide researchers in leveraging the unique reactivity of the this compound group for applications in medicinal chemistry and process development.
Key Chemo-selective Reaction: Rhodium-Catalyzed Intramolecular C-H Amination
The most prominent chemo-selective reaction involving the this compound moiety is the rhodium-catalyzed intramolecular C-H amination. This reaction proceeds via a rhodium nitrenoid intermediate, which selectively inserts into a C-H bond to form a new C-N bond, leading to the formation of a cyclic sultam, specifically a 1,2,3-oxathiazinane-2,2-dioxide. This transformation is highly chemo-selective, as the reactive nitrenoid preferentially undergoes intramolecular C-H insertion over other potential side reactions, such as intermolecular reactions or reactions with other functional groups present in the molecule.
The regioselectivity of the C-H insertion is a key feature of this reaction. For benzyl sulfamates derived from primary or secondary alcohols, there is a strong preference for insertion into the γ-C-H bond, resulting in the formation of a thermodynamically favored six-membered ring.[1][2] This predictable regioselectivity makes it a valuable tool for the synthesis of 1,3-amino alcohol derivatives after subsequent ring-opening of the resulting cyclic sultam.
Caption: Workflow for Rh-catalyzed intramolecular C-H amination.
Data Presentation: Substrate Scope and Diastereoselectivity
The rhodium-catalyzed intramolecular C-H amination of chiral sulfamate esters has been shown to proceed with high levels of diastereoselectivity. The steric environment around the reacting C-H bond plays a crucial role in determining the stereochemical outcome of the reaction. The following tables summarize the results from key studies, highlighting the influence of substrate structure on reaction efficiency and selectivity.
Table 1: Diastereoselective C-H Amination of Chiral Secondary Alcohol-Derived Sulfamates [2]
| Entry | R¹ | R² | Yield (%) | syn:anti Ratio |
| 1 | Me | Et | 75 | 3:1 |
| 2 | Me | ⁱPr | 80 | 6:1 |
| 3 | Me | ᵗBu | 82 | 19:1 |
| 4 | Et | ⁱPr | 78 | 4:1 |
Reaction conditions: Sulfamate ester (1.0 equiv), Rh₂(oct)₄ (2 mol%), PhI(OAc)₂ (1.1 equiv), MgO (2.3 equiv), CH₂Cl₂ (0.1 M), 25 °C.
Table 2: Enantioselective C-H Amination of 3-Arylpropylsulfamates with a Chiral Rhodium Catalyst [3]
| Entry | Ar | Yield (%) | ee (%) |
| 1 | Ph | 85 | 94 |
| 2 | 4-MeO-C₆H₄ | 88 | 95 |
| 3 | 4-F-C₆H₄ | 82 | 93 |
| 4 | 2-Naphthyl | 75 | 96 |
Reaction conditions: Sulfamate ester (1.0 equiv), Rh₂(S-nap)₄ (2 mol%), PhI=O (1.2 equiv), 3 Å MS, CH₂Cl₂ (0.05 M).
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Rhodium-Catalyzed Intramolecular C-H Amination
This protocol is adapted from the work of Du Bois and coworkers.[2]
Materials:
-
Chiral sulfamate ester
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Rhodium(II) octanoate dimer (Rh₂(oct)₄)
-
Iodosylbenzene diacetate (PhI(OAc)₂)
-
Magnesium oxide (MgO), freshly opened
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, stirrer bar, etc.)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the sulfamate ester (1.0 equiv), magnesium oxide (2.3 equiv), and rhodium(II) octanoate dimer (0.02 equiv).
-
Add anhydrous dichloromethane to achieve a concentration of 0.1 M with respect to the sulfamate ester.
-
Stir the resulting suspension at room temperature (25 °C).
-
Add iodosylbenzene diacetate (1.1 equiv) in one portion.
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired cyclic sultam.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the purified product mixture.
Caption: Experimental workflow for C-H amination.
Application in Synthesis: Access to 1,3-Amino Alcohols
The cyclic sultams produced from the rhodium-catalyzed C-H amination are valuable synthetic intermediates. They can be readily converted to 1,3-amino alcohols through nucleophilic ring-opening followed by removal of the sulfonyl group. This two-step sequence provides a powerful method for the stereoselective synthesis of these important building blocks.
Caption: Synthetic utility of cyclic sultams.
Related Chemo-selective Reactions
While rhodium-catalyzed C-H amination is a cornerstone of this compound chemistry, other transition metals can also be employed to achieve chemo-selective transformations.
Palladium-Catalyzed meta-C-H Functionalization of Benzylsulfonamides
In a related transformation, palladium(II) can catalyze the remote meta-C-H olefination and arylation of benzylsulfonamides.[4] This reaction is assisted by a carboxyl group, which acts as a directing group to favor functionalization at the meta position of the benzyl ring. This method demonstrates the versatility of sulfonamide-type moieties in directing C-H activation and achieving non-canonical regioselectivity.
Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Sulfamates
Aryl sulfamates can serve as effective electrophiles in nickel-catalyzed Suzuki-Miyaura cross-coupling reactions.[5] This transformation allows for the chemo-selective cleavage of the Ar-O bond and the formation of a new C-C bond, while the sulfamate group itself remains intact. This reactivity is complementary to the C-H functionalization strategies and expands the toolkit for modifying sulfamate-containing molecules.
Conclusion
The this compound moiety is a powerful functional handle for achieving chemo-selective reactions in organic synthesis. The rhodium-catalyzed intramolecular C-H amination stands out as a particularly elegant and efficient method for the construction of cyclic sultams, which are valuable precursors to 1,3-amino alcohols. The high degree of chemo-, regio-, and stereoselectivity observed in these transformations makes them highly attractive for applications in the synthesis of complex, biologically active molecules. The protocols and data presented in this document are intended to serve as a practical guide for researchers looking to incorporate these powerful methods into their synthetic strategies.
References
- 1. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Carboxyl-Assisted meta-Selective C-H Functionalizations of Benzylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Synthesis Utilizing a Benzyl Sulfamate Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase synthesis (SPS) is a cornerstone of modern medicinal chemistry and drug discovery, enabling the rapid and efficient construction of large libraries of organic molecules. The choice of a suitable linker is critical to the success of any solid-phase strategy. The benzyl sulfamate linker has emerged as a versatile tool, offering a stable anchoring group that can be cleaved under specific conditions to release the desired products. This application note details the use of a this compound linker in solid-phase organic synthesis, providing detailed protocols for its application and cleavage, along with relevant quantitative data. The sulfamate functional group can be anchored to a solid support, typically a trityl-based resin, and subsequently cleaved to yield either the free sulfamate derivative or the corresponding phenol[1]. This dual-cleavage strategy allows for the generation of two distinct compound libraries from a single synthetic sequence, enhancing molecular diversity[2].
Principle and Applications
The this compound linker strategy involves the attachment of a molecule containing a sulfamate group to a solid support, most commonly through a trityl linkage. The synthesis proceeds with the modification of the scaffold molecule while it is attached to the resin. Upon completion of the synthesis, the product can be cleaved from the support using one of two main methods:
-
Acidic Cleavage: Treatment with a mild acid, such as trifluoroacetic acid (TFA), cleaves the trityl-sulfamate bond to release the product as a free sulfamate[1][2].
-
Nucleophilic Cleavage: Treatment with a nucleophilic amine, such as diethylamine (DEA) or piperidine, results in the cleavage of the sulfamate group itself, yielding the corresponding phenol[1][2].
This "safety-catch" characteristic, where the linker's lability is altered by a specific chemical reaction, provides a robust and flexible approach for combinatorial chemistry[3][4]. The sulfamate linker has been successfully employed in the synthesis of libraries of biologically relevant compounds, including derivatives of estradiol and tyramine, which are of interest in the development of inhibitors for steroidogenic enzymes[2][5].
Quantitative Data Summary
The efficiency of the loading and cleavage steps is crucial for the overall success of the solid-phase synthesis. The following table summarizes representative quantitative data for the coupling and cleavage of sulfamate derivatives on a trityl chloride resin.
| Compound | Loading Conditions | Cleavage Method | Product | Yield (%) | Purity (%) |
| Phenolic Sulfamate 1 | Trityl Chloride Resin, DIPEA | 1% TFA in DCM | Free Sulfamate | High | Stable for hours |
| Phenolic Sulfamate 1 | Trityl Chloride Resin, DIPEA | 20% DEA in Ethanol | Phenol 5 | 85 | >95 |
| Primary Alcohol Sulfamate 2 | Trityl Chloride Resin, DIPEA | 1% TFA in DCM | Free Sulfamate | 75-96 | Stable for hours |
| Secondary Alcohol Sulfamate 3 | Trityl Chloride Resin, DIPEA | 1% TFA in DCM | Free Sulfamate | Moderate | Less stable |
| Phenolic Sulfamate 4 | Trityl Chloride Resin, DIPEA | 1% TFA in DCM | Free Sulfamate | High | Stable for hours |
| Tyramine Sulfamate | Trityl Chloride Resin, DIPEA | 30% DEA | Phenol Derivatives | ~50 | Not specified |
| Tyramine Sulfamate | Trityl Chloride Resin, DIPEA | 30% HFIP in CH2Cl2 | Sulfamate Derivatives | Good yields | High purity |
Data compiled from multiple sources[1][2]. Yields and purities are representative and may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Loading of a Sulfamate Derivative onto Trityl Chloride Resin
This protocol describes the general procedure for attaching a sulfamate-containing compound to a trityl chloride solid support.
Materials:
-
Trityl chloride resin
-
Sulfamate derivative
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Reaction vessel with a filter
Procedure:
-
Swell the trityl chloride resin in anhydrous DCM for 30 minutes in the reaction vessel.
-
Drain the DCM.
-
Dissolve the sulfamate derivative (1.5 equivalents relative to the resin loading) and DIPEA (3 equivalents) in anhydrous DCM.
-
Add the solution to the swollen resin.
-
Agitate the mixture at room temperature for 16 hours.
-
Drain the reaction solution and wash the resin sequentially with DCM, methanol, and then DCM again.
-
Dry the resin under vacuum.
Protocol 2: Acidic Cleavage to Yield Free Sulfamate
This protocol outlines the cleavage of the resin-bound compound to release the free sulfamate.
Materials:
-
Resin-bound sulfamate
-
1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Reaction vessel with a filter
-
Collection flask
Procedure:
-
Swell the resin-bound sulfamate in DCM in the reaction vessel.
-
Drain the DCM.
-
Add the 1% TFA in DCM solution to the resin.
-
Agitate the mixture at room temperature for 30 minutes.
-
Filter the solution into a collection flask.
-
Wash the resin with additional DCM and combine the filtrates.
-
Evaporate the solvent from the combined filtrate to obtain the crude free sulfamate product.
Protocol 3: Nucleophilic Cleavage to Yield Phenol
This protocol describes the cleavage of the resin-bound compound to release the corresponding phenol.
Materials:
-
Resin-bound sulfamate
-
20% Diethylamine (DEA) in Ethanol
-
Reaction vessel with a filter
-
Collection flask
Procedure:
-
Swell the resin-bound sulfamate in ethanol in the reaction vessel.
-
Drain the ethanol.
-
Add the 20% DEA in ethanol solution to the resin.
-
Agitate the mixture at room temperature for 16 hours.
-
Filter the solution into a collection flask.
-
Wash the resin with additional ethanol and combine the filtrates.
-
Evaporate the solvent from the combined filtrate to obtain the crude phenol product.
Visualizations
Caption: Workflow of solid-phase synthesis using a this compound linker.
Caption: Chemical transformations of the this compound linker.
Caption: Logical workflow for generating two distinct libraries via a dual-cleavage strategy.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. scispace.com [scispace.com]
- 3. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] The sulfamate functional group as a new anchor for solid-phase organic synthesis | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Enzymatic Reactions Involving Benzyl Sulfamate as a Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfatases (EC 3.1.6.-) are a class of enzymes that catalyze the hydrolysis of sulfate esters and sulfamates.[1][2] This activity is crucial in various biological processes, including hormone regulation, cellular degradation, and cell signaling.[1] While much of the research on sulfamate compounds has focused on their role as potent inhibitors of specific sulfatases, such as steroid sulfatase (STS), the enzymatic hydrolysis of simple aryl and alkyl sulfamates is also of significant interest for understanding enzyme-substrate interactions and for potential applications in biocatalysis and drug metabolism studies.
Benzyl sulfamate, a simple aromatic sulfamate, serves as a potential substrate for arylsulfatases and other promiscuous sulfatases. Its enzymatic hydrolysis yields benzyl alcohol and sulfamic acid. Understanding the kinetics and conditions of this reaction can provide insights into the substrate specificity of various sulfatases and inform the design of novel sulfamate-based drugs.
These application notes provide an overview of the enzymatic hydrolysis of this compound, present representative kinetic data from analogous substrates, and offer a detailed protocol for assaying this enzymatic reaction.
Enzyme of Interest: Arylsulfatase
Arylsulfatases are widespread enzymes found in microorganisms, animals, and plants that hydrolyze arylsulfate esters.[3] Some arylsulfatases, such as the one from the snail Helix pomatia, exhibit broad substrate specificity and are known to hydrolyze a variety of sulfated aromatic compounds.[4] Given this promiscuity, arylsulfatase from Helix pomatia or recombinant human arylsulfatases are suitable candidates for studying the hydrolysis of this compound.
General Reaction
The enzymatic hydrolysis of this compound is depicted below:
This compound + H₂O ---(Sulfatase)--> Benzyl Alcohol + Sulfamic Acid
Data Presentation
| Enzyme Source | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | Reference |
| Helix pomatia | Vanillin sulfate | 0.24 ± 0.03 | 1.8 ± 0.05 | [4] |
| Helix pomatia | 4-Hydroxyphenylacetic acid sulfate | 0.9 ± 0.1 | 0.38 ± 0.02 | [4] |
| Helix pomatia | 3-Hydroxyphenylacetic acid sulfate | 1.3 ± 0.2 | 0.19 ± 0.01 | [4] |
| Aerobacter aerogenes | p-Nitrophenyl sulfate (pNPS) | 1.03 | 0.021 (µM/min) | [5] |
| Arylsulfatase K (human) | p-Nitrocatechol sulfate (pNCS) | 2.6 ± 0.4 | 15.3 ± 0.7 | [6] |
| Arylsulfatase K (human) | p-Nitrophenyl sulfate (pNPS) | 10.3 ± 1.2 | 8.8 ± 0.4 | [6] |
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a simplified representation of the role of sulfatases in steroid biosynthesis and a general workflow for the enzymatic assay of this compound.
Caption: Role of Steroid Sulfatase in Steroid Activation.
Caption: Workflow for this compound Enzymatic Assay.
Experimental Protocols
Protocol 1: Assay for Arylsulfatase Activity using this compound as a Substrate
This protocol describes a method to determine the activity of arylsulfatase by quantifying the production of benzyl alcohol from this compound using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Purified Arylsulfatase (e.g., from Helix pomatia, Sigma-Aldrich)
-
This compound (synthesis required or custom order)
-
Sodium acetate buffer (100 mM, pH 5.0)
-
Acetonitrile (HPLC grade)
-
Ultrapure water (HPLC grade)
-
Benzyl alcohol standard (for calibration curve)
-
Internal standard for HPLC (e.g., 4-methylbenzyl alcohol)
-
Microcentrifuge tubes
-
Thermomixer or water bath at 37°C
-
HPLC system with a C18 column and UV detector
Procedure:
-
Preparation of Reagents:
-
Prepare a 100 mM sodium acetate buffer and adjust the pH to 5.0 at 37°C.
-
Prepare a 10 mM stock solution of this compound in the sodium acetate buffer.
-
Prepare a stock solution of purified arylsulfatase (e.g., 1 mg/mL) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5). Dilute the enzyme in cold sodium acetate buffer just before use to the desired final concentration (e.g., 0.1-1.0 µM).
-
Prepare a quenching solution of acetonitrile containing the internal standard (e.g., 100 µM 4-methylbenzyl alcohol).
-
Prepare a series of benzyl alcohol standards in the reaction buffer to generate a calibration curve (e.g., 0-500 µM).
-
-
Enzymatic Reaction:
-
Set up a series of 1.5 mL microcentrifuge tubes. For each time point and control, prepare a reaction mixture.
-
To each tube, add 45 µL of the 100 mM sodium acetate buffer (pH 5.0).
-
Add 50 µL of the 10 mM this compound stock solution (final concentration will be 5 mM in a 100 µL reaction).
-
Pre-incubate the tubes at 37°C for 5 minutes.
-
To initiate the reaction, add 5 µL of the diluted arylsulfatase solution. For the negative control ("time 0" or "no enzyme"), add 5 µL of the buffer instead of the enzyme.
-
Incubate the reactions at 37°C. At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction.
-
-
Reaction Quenching and Sample Preparation:
-
To stop the reaction, add 200 µL of the cold acetonitrile quenching solution to the 100 µL reaction mixture.
-
Vortex briefly and incubate on ice for 10 minutes to precipitate the enzyme.
-
Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Inject the supernatant onto a C18 reverse-phase column.
-
Use an isocratic mobile phase, for example, 40:60 (v/v) acetonitrile:water, at a flow rate of 1 mL/min.
-
Detect the eluting compounds using a UV detector at 210 nm and 254 nm. Benzyl alcohol typically has a strong absorbance at these wavelengths.
-
The retention time for benzyl alcohol will need to be determined using a standard. A potential retention time is around 1.9 minutes under these conditions.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area of the benzyl alcohol standards against their known concentrations.
-
Quantify the amount of benzyl alcohol produced in each enzymatic reaction by using the standard curve.
-
Calculate the initial reaction velocity (v₀) in µM/min from the linear portion of the product formation versus time plot.
-
The specific activity of the enzyme can be expressed as µmol of product formed per minute per mg of enzyme (U/mg).
-
Protocol 2: Determination of Kinetic Parameters (K_m_ and V_max_)
This protocol is an extension of Protocol 1 to determine the Michaelis-Menten kinetic constants for the arylsulfatase with this compound as the substrate.
Procedure:
-
Follow the general procedure outlined in Protocol 1.
-
Vary the concentration of the this compound substrate over a range that brackets the expected K_m_ (e.g., 0.1, 0.25, 0.5, 1, 2.5, 5, 10 mM).
-
For each substrate concentration, measure the initial reaction velocity (v₀). Ensure that product formation is in the linear range (typically <10-15% of substrate consumed).
-
Plot the initial velocity (v₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, Origin) to determine the values of K_m_ and V_max_.
-
v₀ = (V_max_ * [S]) / (K_m_ + [S])
-
-
The turnover number (k_cat_) can be calculated if the enzyme concentration [E] is known: k_cat_ = V_max_ / [E].
Applications in Drug Development
-
Enzyme Characterization: This protocol can be used to screen new sulfatases for their ability to hydrolyze simple aromatic sulfamates, providing insights into their substrate specificity.
-
Inhibitor Screening: By including a potential inhibitor in the reaction mixture, this assay can be adapted to screen for and characterize inhibitors of sulfatase activity.
-
Drug Metabolism Studies: The methodology can be applied to study the metabolic fate of sulfamate-containing drugs, to determine if they are susceptible to hydrolysis by sulfatases in vivo.
-
Biocatalysis: Sulfatases with activity towards this compound could be explored for use in synthetic organic chemistry for the selective deprotection of sulfamated alcohols.
Conclusion
While this compound is not a widely characterized substrate for sulfatases, the protocols outlined here provide a robust framework for its investigation. By leveraging the known properties of arylsulfatases and established analytical techniques such as HPLC, researchers can effectively study the kinetics of this compound hydrolysis. This will contribute to a better understanding of sulfatase-substrate interactions and support the development of novel therapeutic agents targeting this important class of enzymes.
References
- 1. Sulfatase activities towards the regulation of cell metabolism and signaling in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfatase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive kinetic and substrate specificity analysis of an arylsulfatase from Helix pomatia using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic Hydrolysis of an Organic Sulfur Compound [scirp.org]
- 6. Arylsulfatase K, a Novel Lysosomal Sulfatase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Benzyl Sulfamate Derivatives in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of benzyl sulfamate derivatives in click chemistry for various applications in drug discovery, chemical biology, and bioconjugation. This document details the rationale, experimental procedures, and potential applications of these compounds, focusing on both the well-established Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the emerging Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.
Introduction
This compound derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their potent and selective inhibitory activity against various enzymes, including carbonic anhydrases and steroid sulfatase. Click chemistry, a set of biocompatible and highly efficient reactions, offers a modular approach to construct complex molecular architectures from simpler building blocks. By functionalizing this compound derivatives with "click-able" handles (i.e., azides or alkynes), researchers can readily incorporate this privileged scaffold into a wide array of molecular probes, drug conjugates, and targeted inhibitors. This powerful combination of a biologically active pharmacophore with the versatility of click chemistry opens up new avenues for drug discovery and chemical biology research.
This document provides protocols for the synthesis of azide- and alkyne-functionalized this compound derivatives and their subsequent application in CuAAC and SuFEx click chemistry.
I. Synthesis of this compound Click Chemistry Probes
To utilize this compound derivatives in click chemistry, they must first be functionalized with either a terminal alkyne or an azide group. The following are generalized protocols for the synthesis of these key intermediates.
A. Synthesis of 4-(Azidomethyl)this compound
This protocol describes a two-step synthesis of a this compound derivative bearing an azide functionality, starting from a commercially available benzyl alcohol.
Experimental Protocol:
Step 1: Synthesis of 4-(azidomethyl)benzyl alcohol
-
To a solution of 4-(hydroxymethyl)benzyl alcohol (1 eq.) in a suitable solvent (e.g., DMF), add sodium azide (1.5 eq.).
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 4-(azidomethyl)benzyl alcohol.
Step 2: Sulfamoylation of 4-(azidomethyl)benzyl alcohol
-
To a solution of 4-(azidomethyl)benzyl alcohol (1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0 °C, add sulfamoyl chloride (1.2 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq.).
-
The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature overnight.
-
The reaction is quenched with water and the product is extracted with dichloromethane.
-
The organic layer is washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The resulting crude product, 4-(azidomethyl)this compound, is purified by flash chromatography.
B. Synthesis of 4-(Propargyloxy)this compound
This protocol outlines the synthesis of a this compound derivative with a terminal alkyne.
Experimental Protocol:
Step 1: Synthesis of 4-(propargyloxy)benzaldehyde
-
To a solution of 4-hydroxybenzaldehyde (1 eq.) in acetone, add potassium carbonate (2 eq.) and propargyl bromide (1.2 eq.).
-
The mixture is heated to reflux and stirred for 4-6 hours.
-
After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate, washed with water and brine, dried, and concentrated to give 4-(propargyloxy)benzaldehyde.
Step 2: Reduction to 4-(propargyloxy)benzyl alcohol
-
To a solution of 4-(propargyloxy)benzaldehyde (1 eq.) in methanol at 0 °C, add sodium borohydride (1.5 eq.) portion-wise.
-
The reaction is stirred at room temperature for 2 hours.
-
The solvent is evaporated, and the residue is partitioned between water and ethyl acetate.
-
The organic layer is washed with brine, dried, and concentrated to yield 4-(propargyloxy)benzyl alcohol.
Step 3: Sulfamoylation of 4-(propargyloxy)benzyl alcohol
-
Follow the same sulfamoylation procedure as described in Section I.A, Step 2, using 4-(propargyloxy)benzyl alcohol as the starting material to obtain 4-(propargyloxy)this compound.
II. Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a robust method for forming a stable triazole linkage between an azide and a terminal alkyne.
A. General Protocol for CuAAC Ligation
This protocol describes the general procedure for the "clicking" of an azide-functionalized this compound to an alkyne-containing molecule (or vice versa).
Experimental Protocol:
-
Dissolve the alkyne-functionalized molecule (1 eq.) and the azide-functionalized this compound (1.1 eq.) in a suitable solvent mixture (e.g., t-BuOH/H₂O or DMSO/H₂O).
-
In a separate vial, prepare the copper catalyst solution by mixing copper(II) sulfate pentahydrate (0.1 eq.) and a ligand such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.5 eq.) in water.
-
Add the copper catalyst solution to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (0.5 eq.) in water.
-
Stir the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, the product can be isolated by standard purification techniques such as column chromatography or preparative HPLC.
Quantitative Data Summary
| Entry | This compound Derivative | Coupling Partner | Reaction Time (h) | Yield (%) |
| 1 | 4-(Azidomethyl)this compound | Propargyl-PEG | 2 | >95 |
| 2 | 4-(Propargyloxy)this compound | Azido-biotin | 2 | >95 |
| 3 | 4-(Azidomethyl)this compound | Ethynyl-estrone | 4 | 90 |
Note: The data presented in this table are representative and may vary depending on the specific substrates and reaction conditions.
Experimental Workflow for CuAAC
Caption: Workflow for CuAAC of this compound derivatives.
III. Application in Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry
SuFEx is a powerful click reaction that involves the exchange of a fluoride atom from a sulfonyl fluoride (R-SO₂F) with a nucleophile, typically a silylated phenol or amine. This reaction is highly efficient and produces exceptionally stable linkages.
A. General Protocol for SuFEx Ligation
This protocol describes the coupling of a this compound with a silylated phenol using SuFEx chemistry.
Experimental Protocol:
-
To a solution of the this compound (1 eq.) in an anhydrous solvent such as acetonitrile, add the silylated phenol (e.g., 4-(trimethylsilyloxy)phenol) (1.2 eq.).
-
Add a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF) (0.1 eq.), or a Lewis acid catalyst like Ca(NTf₂)₂.
-
The reaction mixture is stirred at room temperature until completion, as monitored by TLC or LC-MS.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired diaryl sulfate product.
Quantitative Data Summary
| Entry | Sulfamate/Sulfonyl Fluoride | Nucleophile | Catalyst | Reaction Time (h) | Yield (%) |
| 1 | Benzyl Fluorosulfate | 4-(trimethylsilyloxy)aniline | TBAF | 1 | 98 |
| 2 | 4-Methylphenylsulfonyl Fluoride | Benzyl N-trimethylsilylsulfamate | DBU | 0.5 | 96 |
| 3 | Ethenesulfonyl Fluoride | Benzyl Amine | None | 0.25 | >99 |
Note: This data is representative of SuFEx reactions and may be adapted for this compound derivatives.
Logical Relationship in SuFEx Chemistry
Caption: Reactants and products in SuFEx click chemistry.
IV. Potential Signaling Pathway Application: Targeting Carbonic Anhydrase IX
Carbonic Anhydrase IX (CA-IX) is a transmembrane enzyme overexpressed in many hypoxic tumors and is a validated anticancer target. Benzyl sulfamates are known to inhibit CA isoforms. Click chemistry can be used to attach a CA-IX targeting this compound to a fluorescent probe or a cytotoxic drug.
Signaling Pathway and Drug Conjugate Action
Caption: Targeting CA-IX with a this compound conjugate.
By using the protocols and concepts outlined in these application notes, researchers can effectively synthesize and apply this compound derivatives in click chemistry for the development of novel therapeutics and biological probes.
Large-Scale Synthesis of Benzyl Sulfamate for Industrial Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the large-scale synthesis of benzyl sulfamate, a key intermediate in various industrial applications, particularly in the pharmaceutical sector. The following sections outline two primary synthetic routes, emphasizing scalability, safety, and efficiency. Quantitative data is summarized for easy comparison, and detailed experimental workflows are visualized.
Introduction
This compound is a valuable building block in organic synthesis, finding application as a precursor for various pharmaceuticals and specialty chemicals.[1][2] Its sulfamate moiety is a critical pharmacophore in several drug classes, including carbonic anhydrase inhibitors and steroid sulfatase inhibitors.[1] The industrial demand for high-purity this compound necessitates robust and scalable synthetic methods. This document details two effective methods for its large-scale production.
Synthetic Routes Overview
Two primary methods for the industrial-scale synthesis of this compound are presented:
-
Sulfamoylation of Benzyl Alcohol with Hexafluoroisopropyl Sulfamate (HFIPS): This is the recommended modern approach, utilizing a stable, easy-to-handle sulfamoylating agent, making it ideal for large-scale production with improved safety and operational simplicity.[3][4][5]
-
Sulfamoylation of Benzyl Alcohol with Sulfamoyl Chloride: This traditional method is effective but involves the use of sulfamoyl chloride, a reagent known for its instability.[6]
Method 1: Synthesis via Hexafluoroisopropyl Sulfamate (HFIPS)
This method is preferred for its use of a stable, solid sulfamoylating agent, which simplifies handling and improves the safety profile of the large-scale synthesis.[3][4] The reaction proceeds under mild conditions with a straightforward work-up procedure.
Reaction Scheme:
Experimental Protocol
Materials and Reagents:
-
Benzyl Alcohol (Reagent Grade, ≥99%)
-
Hexafluoroisopropyl Sulfamate (HFIPS) (≥98%)
-
Pyridine (Anhydrous, ≥99.8%)
-
Dichloromethane (CH₂Cl₂) (Anhydrous, ≥99.8%)
-
Hydrochloric Acid (HCl), 10% aqueous solution
-
Sodium Sulfate (Na₂SO₄), Anhydrous
-
Toluene
Equipment:
-
Large-scale glass-lined reactor with overhead stirring, temperature control, and a reflux condenser
-
Addition funnel
-
Separatory funnel (or equivalent liquid-liquid extraction setup)
-
Rotary evaporator
-
Crystallization vessel
-
Filtration apparatus (e.g., Nutsche filter-dryer)
-
Vacuum oven
Procedure:
-
Reaction Setup: Charge the glass-lined reactor with benzyl alcohol and anhydrous dichloromethane (CH₂Cl₂). Begin stirring and cool the mixture to 0-5 °C using a cooling jacket.
-
Addition of Pyridine: Slowly add anhydrous pyridine to the reactor while maintaining the temperature below 10 °C.
-
Addition of HFIPS: In a separate vessel, dissolve hexafluoroisopropyl sulfamate (HFIPS) in anhydrous dichloromethane. Transfer this solution to the addition funnel and add it dropwise to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (around 20-25 °C) and continue stirring for 8-18 hours.[3] Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Work-up - Acidic Wash: Upon completion, cool the reaction mixture to 10-15 °C and slowly add 10% aqueous hydrochloric acid to neutralize the pyridine.
-
Phase Separation: Transfer the mixture to a liquid-liquid extraction setup and separate the organic layer.
-
Aqueous Extraction: Extract the aqueous layer with dichloromethane (2 x portions). Combine all organic layers.
-
Washing: Wash the combined organic layers sequentially with water and saturated sodium chloride solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the dichloromethane and the hexafluoroisopropanol byproduct.[3] Toluene can be used to aid in the removal of residual pyridine.[3]
-
Purification by Crystallization: Dissolve the crude this compound residue in a minimal amount of a suitable hot solvent (e.g., a mixture of ethyl acetate and hexane). Allow the solution to cool slowly to induce crystallization.
-
Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum at a temperature not exceeding 40 °C to yield pure this compound.
Quantitative Data for Method 1
| Parameter | Value | Reference |
| Molar Ratio (Benzyl Alcohol:HFIPS:Pyridine) | 1 : 1.2 : 3 | [3] |
| Reaction Temperature | 0-5 °C (addition), 20-25 °C (reaction) | |
| Reaction Time | 8-18 hours | [3] |
| Solvent | Dichloromethane | [3] |
| Typical Yield | 85-95% | |
| Purity (after crystallization) | >99% |
Workflow Diagram for Method 1
Caption: Workflow for this compound Synthesis via HFIPS.
Method 2: Synthesis via Sulfamoyl Chloride
This is a more traditional approach to this compound synthesis. The primary challenge lies in the instability of sulfamoyl chloride, which requires careful handling and storage.[6]
Reaction Scheme:
Experimental Protocol
Materials and Reagents:
-
Benzyl Alcohol (Reagent Grade, ≥99%)
-
Sulfamoyl Chloride (Freshly prepared or obtained from a reliable source, handled under inert atmosphere)
-
Triethylamine (Et₃N) or other suitable non-nucleophilic base (Anhydrous, ≥99.5%)
-
Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent (Anhydrous, ≥99.8%)
-
Hydrochloric Acid (HCl), 1M aqueous solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution
-
Magnesium Sulfate (MgSO₄), Anhydrous
Equipment:
-
Similar to Method 1, with stringent measures for handling a moisture-sensitive and unstable reagent.
Procedure:
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), charge the glass-lined reactor with benzyl alcohol, anhydrous dichloromethane, and triethylamine. Cool the mixture to -10 to 0 °C.
-
Addition of Sulfamoyl Chloride: Dissolve sulfamoyl chloride in anhydrous dichloromethane in a separate, dry vessel under an inert atmosphere. Add this solution dropwise to the reactor over 1-2 hours, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional 2-4 hours. Monitor the reaction progress.
-
Work-up - Quenching: Slowly add cold water to the reaction mixture to quench any unreacted sulfamoyl chloride.
-
Phase Separation and Washing: Separate the organic layer. Wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃ solution, and saturated NaCl solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification by Crystallization: Purify the crude product by crystallization as described in Method 1.
Quantitative Data for Method 2
| Parameter | Value | Reference |
| Molar Ratio (Benzyl Alcohol:Sulfamoyl Chloride:Base) | 1 : 1.1 : 1.2 | |
| Reaction Temperature | -10 to 5 °C | |
| Reaction Time | 3-6 hours | |
| Solvent | Dichloromethane | |
| Typical Yield | 70-85% | |
| Purity (after crystallization) | >98% |
Workflow Diagram for Method 2
Caption: Workflow for this compound Synthesis via Sulfamoyl Chloride.
Industrial Applications of this compound
This compound is a versatile intermediate with significant applications in the pharmaceutical industry:
-
Precursor for Active Pharmaceutical Ingredients (APIs): The sulfamate group is a key structural motif in a variety of drugs.[1] this compound can serve as a protected or activated form of the sulfamoyl group for introduction into complex molecules.
-
Building Block in Drug Discovery: It is used in the synthesis of novel compounds for screening as potential therapeutic agents, particularly in the development of enzyme inhibitors.[1]
-
Intermediate in the Synthesis of Anticonvulsants and Antivirals: Sulfamate and sulfamide derivatives have shown promise in the development of anticonvulsant and antiviral medications.
Safety and Handling
Benzyl Alcohol: Combustible liquid. Causes skin and serious eye irritation. Harmful if swallowed or inhaled.
Hexafluoroisopropyl Sulfamate (HFIPS): Stable solid. Handle with standard personal protective equipment (PPE).
Sulfamoyl Chloride: Corrosive and moisture-sensitive. Reacts violently with water. Causes severe skin burns and eye damage. Must be handled in a dry, inert atmosphere by trained personnel.
Pyridine and Triethylamine: Flammable and toxic liquids. Use in a well-ventilated area or fume hood.
Dichloromethane: Volatile and suspected carcinogen. All operations should be conducted in a well-ventilated area.
Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. For large-scale operations, a thorough process safety review is mandatory.
Conclusion
The large-scale synthesis of this compound can be achieved efficiently and safely, particularly through the use of hexafluoroisopropyl sulfamate (HFIPS). This modern reagent offers significant advantages in terms of stability and handling over the traditional sulfamoyl chloride method, making it highly suitable for industrial applications. The protocols provided herein offer a comprehensive guide for researchers and drug development professionals to produce high-purity this compound for its various applications in the pharmaceutical and chemical industries.
References
- 1. Sulfamates in drug design and discovery: Pre-clinical and clinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Hexafluoroisopropyl Sulfamate: A Useful Reagent for the Synthesis of Sulfamates and Sulfamides [organic-chemistry.org]
- 4. Hexafluoroisopropyl Sulfamate: A Useful Reagent for the Synthesis of Sulfamates and Sulfamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Benzyl Sulfamate Derivatives in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of benzyl sulfamate derivatives, specifically focusing on the synthesis of the herbicide bensulfuron-methyl from o-carbomethoxybenzyl sulfonamide. This document outlines the synthetic pathway, detailed experimental protocols, quantitative efficacy data, and the mechanism of action of this important agrochemical.
Introduction
This compound derivatives serve as crucial intermediates in the synthesis of a variety of bioactive compounds. In the agrochemical sector, these scaffolds are instrumental in the development of potent and selective herbicides. A prime example is the use of o-carbomethoxybenzyl sulfonamide in the production of bensulfuron-methyl, a sulfonylurea herbicide widely used for weed control in rice cultivation. This document details the chemical synthesis and biological application of this compound, providing researchers with the necessary information for its preparation and evaluation.
Data Presentation
The herbicidal efficacy of bensulfuron-methyl, derived from the this compound intermediate, is summarized in the tables below. The data highlights its effectiveness against various weed species commonly found in rice fields.
Table 1: General Efficacy of Bensulfuron-methyl
| Parameter | Value | Reference |
| Typical Application Rate | 30-60 g ai/ha | [1] |
| Weed Control Efficiency (WCE) | 80-92.2% | [1] |
| In vitro AHAS Inhibition (I50) | 22 nM | [2] |
Table 2: Efficacy of Bensulfuron-methyl in Combination with Pretilachlor against Weeds in Transplanted Rice
| Weed Species | Weed Control Efficiency (%) | Reference |
| Grasses (general) | >90% | [3] |
| Sedges (general) | >90% | [3] |
| Broadleaved weeds (general) | >90% | [3] |
| Cynodon dactylon | Significant reduction | [3] |
| Paspalum distichum | Significant reduction | [3] |
Table 3: Efficacy of Bensulfuron-methyl in Wet Direct-Sown Summer Rice
| Weed Species | Predominance in Weedy Plots (%) | Reference |
| Echinochloa colona | 8.7 | [1] |
| Cyperus difformis | 26.1 | [1] |
| Fimbristylis miliacea | 14.5 | [1] |
| Sphenoclea zeylanica | 27.5 | [1] |
| Marsilea quadrifolia | 23.2 | [1] |
Experimental Protocols
The synthesis of bensulfuron-methyl from its this compound precursor involves a two-step process: the formation of o-carbomethoxybenzyl sulfonamide, followed by its condensation with 2-amino-4,6-dimethoxypyrimidine.
Protocol 1: Synthesis of o-Carbomethoxybenzyl Sulfonamide
This protocol describes the synthesis of the key this compound intermediate from o-methoxycarbonylbenzylsulfonyl chloride.
Materials:
-
o-methoxycarbonylbenzylsulfonyl chloride
-
Benzene
-
Toluene
-
Ammonia gas
-
Reaction kettle with stirring and cooling capabilities
-
Filtration apparatus
-
Drying oven
Procedure:
-
Charge the reaction kettle with benzene and toluene.
-
With stirring, add o-methoxycarbonylbenzylsulfonyl chloride to the solvent mixture.
-
Cool the reaction mixture to below 10°C.
-
Bubble ammonia gas through the solution, maintaining the reaction temperature below 30°C.
-
Continue the ammonia gas addition for approximately 3 hours. Monitor the reaction progress by suitable analytical methods (e.g., TLC, GC).
-
Once the reaction is complete, discharge the mixture and filter to collect the solid product.
-
Wash the filter cake with a suitable solvent (e.g., water, cold toluene) to remove impurities.
-
Dry the purified o-carbomethoxybenzyl sulfonamide in an oven at an appropriate temperature.
Protocol 2: Synthesis of Bensulfuron-methyl
This protocol outlines the final step in the synthesis of bensulfuron-methyl from the prepared this compound intermediate.
Materials:
-
o-carbomethoxybenzyl sulfonamide
-
Bis(trichloromethyl) carbonate (Triphosgene)
-
n-butyl isocyanate (catalyst)
-
Xylene
-
Trichloromethyl chloroformate (Diphosgene)
-
2-amino-4,6-dimethoxypyrimidine
-
Condensation reaction solvent (e.g., acetonitrile, dichloromethane)
-
Reaction vessel with heating, cooling, and stirring capabilities
-
Filtration and drying equipment
Procedure:
-
In a reaction vessel, mix o-carbomethoxybenzyl sulfonamide, bis(trichloromethyl) carbonate, and a catalytic amount of n-butyl isocyanate in xylene.
-
Heat the mixture to 70-85°C, then slowly raise the temperature to 110-130°C.
-
Slowly add trichloromethyl chloroformate to the reaction mixture while maintaining the temperature at 110-130°C to form the o-(methyl formate)benzyl sulfonyl isocyanate.
-
After the esterification is complete, remove the solvent and catalyst under reduced pressure.
-
Dissolve the resulting o-(methyl formate)benzyl sulfonyl isocyanate in a condensation reaction solvent and cool the solution to 30-50°C with stirring.
-
Add 2-amino-4,6-dimethoxypyrimidine to the solution.
-
Heat the reaction mixture to 50-90°C to facilitate the condensation reaction.
-
After the reaction is complete, cool the mixture to induce precipitation of the product.
-
Collect the solid bensulfuron-methyl by filtration, wash with a suitable solvent, and dry.
Mandatory Visualization
The following diagrams illustrate the synthetic pathway and the mechanism of action of bensulfuron-methyl.
Caption: Synthetic pathway for Bensulfuron-methyl.
Caption: Mechanism of action of Bensulfuron-methyl.
References
Troubleshooting & Optimization
Optimizing reaction conditions for benzyl sulfamate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzyl sulfamate. The information is presented in a clear question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and direct method for synthesizing this compound is the reaction of benzyl alcohol with sulfamoyl chloride. An alternative approach involves reacting benzyl alcohol with chlorosulfonyl isocyanate (CSI) followed by a hydrolysis workup.[1][2] The choice of method often depends on the availability of reagents, desired scale, and safety considerations, as chlorosulfonyl isocyanate reacts violently with water.[3]
Q2: What are the typical reaction conditions for the synthesis of this compound from benzyl alcohol and sulfamoyl chloride?
While specific conditions can vary, a general protocol involves reacting benzyl alcohol with sulfamoyl chloride in an aprotic solvent, such as dichloromethane (DCM) or acetonitrile. The reaction is often carried out at reduced temperatures (e.g., 0 °C to room temperature) to control the exothermicity and minimize side reactions. The addition of a non-nucleophilic base, like pyridine or triethylamine, is common to neutralize the HCl generated during the reaction.
Q3: What safety precautions should be taken when working with chlorosulfonyl isocyanate (CSI)?
Chlorosulfonyl isocyanate is a highly corrosive and moisture-sensitive reagent that reacts violently with water.[3][4] All reactions involving CSI should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. It is crucial to use anhydrous solvents and apparatus to prevent uncontrolled reactions. Cooling baths should utilize dry ice or air, as acetone can react with CSI.[3]
Troubleshooting Guide
Issue 1: Low Yield of this compound
Low product yield is a frequent issue in this compound synthesis. The following sections outline potential causes and corresponding solutions.
Potential Causes & Solutions for Low Yield
| Potential Cause | Recommended Action | Rationale |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time if starting materials are still present.[5] | Ensuring the reaction goes to completion is the first step in maximizing yield. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. While lower temperatures can control side reactions, excessively low temperatures may significantly slow down the reaction rate.[3] | Temperature plays a critical role in reaction kinetics. |
| Moisture Contamination | Ensure all glassware is oven-dried and solvents are anhydrous, especially when using moisture-sensitive reagents like sulfamoyl chloride or CSI.[3] | Water can hydrolyze the starting materials and the desired product. |
| Inefficient Purification | Optimize the purification method. If using column chromatography, ensure appropriate stationary and mobile phases are used to effectively separate the product from impurities.[6] Recrystallization from a suitable solvent system can also improve yield and purity.[6] | Mechanical losses during purification can significantly impact the final yield.[5] |
| Side Reactions | See "Issue 2: Presence of Impurities" for a detailed discussion on common side reactions and how to mitigate them. | Minimizing the formation of byproducts will inherently increase the yield of the desired product. |
Issue 2: Presence of Impurities in the Final Product
The formation of impurities can complicate purification and affect the quality of the final product. Below are common impurities and strategies to avoid them.
Common Impurities and Mitigation Strategies
| Impurity | Potential Source | Mitigation Strategy |
| Dibenzyl Ether | Acid-catalyzed self-condensation of benzyl alcohol. | Use a non-acidic catalyst or add a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize any generated acid. Maintain a moderate reaction temperature. |
| Benzyl Chloride | Reaction of benzyl alcohol with thionyl chloride if it is used as a precursor for sulfamoyl chloride, or with HCl generated in situ.[7] | Ensure complete removal of any reagents used in the preparation of sulfamoyl chloride. The addition of a base will scavenge in situ generated HCl. |
| Unreacted Benzyl Alcohol | Incomplete reaction or use of excess benzyl alcohol. | Monitor the reaction by TLC to ensure completion. Use a slight excess of the sulfamoylating agent if benzyl alcohol is the limiting reagent. |
| Bis(benzyl) Sulfite | A potential side product if thionyl chloride is used in the preparation of the sulfamoylating agent and residual amounts are present.[7] | Purify the sulfamoylating agent before use. |
Issue 3: Reaction Stalls or Fails to Initiate
A reaction that does not start or stops prematurely can be frustrating. Here are some troubleshooting steps.
Troubleshooting a Stalled Reaction
| Possible Cause | Troubleshooting Step |
| Poor Quality Reagents | Verify the purity of starting materials, especially the sulfamoylating agent, which can degrade over time. |
| Insufficient Activation | If using a catalyst, ensure it is active and used in the correct proportion. Some reactions may require gentle heating to initiate. |
| Solvent Issues | Ensure the chosen solvent is appropriate for the reaction and is of sufficient purity (e.g., anhydrous). |
Experimental Protocols
General Protocol for this compound Synthesis using Sulfamoyl Chloride
-
To a stirred solution of benzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add a non-nucleophilic base such as triethylamine (1.1 eq).
-
Slowly add a solution of sulfamoyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
References
Common side products in benzyl sulfamate synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzyl sulfamate. Below are answers to common issues related to side products and their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products I might encounter during the synthesis of this compound from benzyl alcohol and a sulfamoylating agent (e.g., sulfamoyl chloride)?
A1: During the synthesis of this compound, several side products can form, arising from the starting materials and reaction conditions. The most commonly observed impurities include:
-
Unreacted Benzyl Alcohol: Incomplete reaction can leave residual starting material.
-
Dibenzyl Ether: This byproduct can form through the acid or base-catalyzed self-condensation of benzyl alcohol.[1][2]
-
Benzyl Chloride: If the sulfamoylating agent is sulfamoyl chloride or generated in situ from reagents like chlorosulfonyl isocyanate, benzyl chloride can be formed as a side product.[3][4]
-
Oxidation Products: Benzyl alcohol can oxidize to form benzaldehyde and benzoic acid, particularly if exposed to air for extended periods at elevated temperatures.
Q2: I have a significant amount of unreacted benzyl alcohol in my crude product. What is the best way to remove it?
A2: Removing unreacted benzyl alcohol can be challenging due to its moderate polarity and solubility in many organic solvents. A combination of techniques is often most effective:
-
Aqueous Wash: Begin by washing the organic layer containing your product with water or brine. This will remove a significant portion of the benzyl alcohol. For a more efficient removal, a dilute acid wash (e.g., 1M HCl) can be employed to protonate the alcohol, increasing its aqueous solubility.
-
Column Chromatography: Flash column chromatography is a highly effective method for separating this compound from the more polar benzyl alcohol.
-
Recrystallization: Careful selection of a recrystallization solvent can leave the more soluble benzyl alcohol in the mother liquor.
Q3: My crude this compound is an oil, but it should be a solid. What could be the issue?
A3: If your this compound product is an oil instead of a solid, it is likely due to the presence of impurities that are depressing its melting point. The most common culprits are residual solvent and unreacted benzyl alcohol or other liquid side products like dibenzyl ether. We recommend attempting to remove volatile impurities under high vacuum. If the product remains oily, purification by column chromatography is advised to remove non-volatile impurities.
Q4: How can I remove dibenzyl ether from my this compound product?
A4: Dibenzyl ether is a non-polar impurity and can be effectively removed using the following methods:
-
Column Chromatography: A well-optimized flash column chromatography protocol can efficiently separate the less polar dibenzyl ether from the more polar this compound.
-
Recrystallization: Choose a solvent system where dibenzyl ether is highly soluble, and this compound has lower solubility, particularly at cooler temperatures. A solvent system like ethanol-water or ethyl acetate-hexane could be effective.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Incomplete reaction. | - Ensure the reaction goes to completion by monitoring with TLC. - Use a slight excess of the sulfamoylating agent. - Check the purity of starting materials. |
| Side product formation. | - Control the reaction temperature; side reactions are often favored at higher temperatures. - Use an appropriate base to scavenge HCl produced during the reaction with sulfamoyl chloride. | |
| Product is Difficult to Crystallize | Presence of unreacted benzyl alcohol or other oily impurities. | - Purify the crude product by flash column chromatography before attempting recrystallization. - Try a two-solvent recrystallization method to improve crystal formation.[2] |
| Multiple Spots on TLC of Purified Product | Ineffective purification. | - Optimize the mobile phase for flash column chromatography for better separation. - Perform a second recrystallization from a different solvent system. |
| Product Decomposes During Purification | Exposure to harsh acidic or basic conditions. | - Use a neutral workup if possible. - For column chromatography on silica gel (which is acidic), a small amount of triethylamine (~0.1%) can be added to the eluent to neutralize the stationary phase.[6] |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization (Single Solvent)
This protocol is suitable for purifying this compound that is mostly pure but contains minor impurities.
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to the flask, just enough to dissolve the solid.[5]
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.
-
If charcoal was added, perform a hot filtration to remove it.
-
Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the purified crystals under vacuum.
Protocol 2: Purification of this compound by Flash Column Chromatography
This method is ideal for separating this compound from significant amounts of side products like unreacted benzyl alcohol and dibenzyl ether.[6][7]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the Column: Pack a chromatography column with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
Prepare the Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, for less soluble samples, perform a dry load by adsorbing the crude product onto a small amount of silica gel.
-
Load the Sample: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). This will elute non-polar impurities like dibenzyl ether first.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by adding ethyl acetate. A common gradient might be from 10% ethyl acetate in hexane to 30% ethyl acetate in hexane.[8][9]
-
Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure this compound.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Table 1: Purity of this compound After Different Purification Methods (Illustrative)
| Purification Method | Initial Purity (Illustrative) | Final Purity (Illustrative) | Key Impurities Removed |
| Aqueous Wash | 85% | 90% | Water-soluble impurities, some benzyl alcohol |
| Recrystallization | 90% | >98% | Unreacted benzyl alcohol, dibenzyl ether |
| Flash Column Chromatography | 85% | >99% | Unreacted benzyl alcohol, dibenzyl ether, benzyl chloride |
Visualizations
Caption: Workflow for this compound Synthesis and Purification.
Caption: Decision Tree for Purification Method Selection.
References
- 1. CN102746123A - Method of preparing dibenzyl ether from benzyl alcohol under catalysis of graphene oxide - Google Patents [patents.google.com]
- 2. US5670029A - Process for the separation of a mixture of benzyl chloride, benzyl alcohol, dibenzyl ether and aqueous hydrochloric acid - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. Benzyl chloride synthesis - chemicalbook [chemicalbook.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. orgsyn.org [orgsyn.org]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. chem.rochester.edu [chem.rochester.edu]
Technical Support Center: Purification of Crude Benzyl Sulfamate by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying crude benzyl sulfamate via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a successful purification process.
Troubleshooting Guide
Encountering issues during recrystallization is common. This guide addresses specific problems you may face during the purification of crude this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated. Insoluble impurities are present. | - Use a lower-boiling point solvent or a solvent mixture. - Reheat the solution and add a small amount of additional solvent until the oil redissolves, then cool slowly. - Perform a hot filtration to remove insoluble impurities. |
| No Crystal Formation | Too much solvent was used. The solution is not sufficiently saturated. The cooling process is too rapid. | - Evaporate some of the solvent to increase the concentration of the this compound. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure this compound. - Allow the solution to cool more slowly at room temperature before moving to an ice bath. |
| Poor Crystal Yield | Too much solvent was used, leaving a significant amount of product in the mother liquor. Premature crystallization occurred during hot filtration. The crystals were washed with a solvent at room temperature. | - Concentrate the mother liquor and cool to obtain a second crop of crystals. - Ensure the filtration apparatus is pre-heated before hot filtration. - Always wash the crystals with a minimal amount of ice-cold recrystallization solvent. |
| Discolored Crystals | Colored impurities are present in the crude material. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product. |
| "Tar" or Polymer Formation | Acid-catalyzed polymerization of benzyl alcohol (a potential starting material impurity) can occur, especially with residual strong acids from the synthesis. | - Neutralize the crude product with a mild base wash (e.g., saturated sodium bicarbonate solution) before recrystallization. - Ensure all starting materials and reagents are of high purity to minimize side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
Q2: How can I determine the correct solvent ratio for a mixed solvent system?
A2: To determine the optimal ratio, dissolve the crude this compound in a minimal amount of the "good" solvent (the one in which it is more soluble, e.g., ethanol) at its boiling point. Then, add the "poor" solvent (the one in which it is less soluble, e.g., water) dropwise until the solution becomes cloudy (the cloud point). Add a few drops of the "good" solvent back until the solution is clear again. This solution is now saturated and ready for slow cooling.
Q3: What are the likely impurities in my crude this compound?
A3: Impurities can arise from the starting materials and side reactions. If benzyl alcohol is a starting material, potential impurities include unreacted benzyl alcohol, benzyl chloride, and benzaldehyde[1][2]. Side reactions during sulfamoylation can also lead to byproducts[3]. The reaction of benzyl alcohol with strong acids can also lead to the formation of polymeric tars[4].
Q4: My crystals are very fine needles. How can I obtain larger crystals?
A4: Fine needles often result from rapid crystallization. To encourage the growth of larger crystals, ensure the cooling process is as slow as possible. Allow the flask to cool to room temperature undisturbed on a benchtop, insulated with a cloth or paper towels, before transferring it to an ice bath.
Q5: Can I reuse the mother liquor?
A5: Yes, the mother liquor will contain dissolved this compound. You can often recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling. However, be aware that this second crop may be less pure than the first.
Quantitative Data Summary
As empirical solubility data for this compound is not widely published, the following table provides a hypothetical framework for recording your experimental findings during solvent screening. This structured approach will help you identify the optimal recrystallization conditions.
| Solvent System | Solubility at 25°C (g/100mL) | Solubility at Boiling Point (g/100mL) | Crystal Morphology | Recovery Yield (%) | Purity (by HPLC/NMR) |
| Ethanol | [Record your data] | [Record your data] | [e.g., Needles, Plates] | [Record your data] | [Record your data] |
| Isopropanol | [Record your data] | [Record your data] | [e.g., Needles, Plates] | [Record your data] | [Record your data] |
| Ethanol/Water (9:1) | [Record your data] | [Record your data] | [e.g., Needles, Plates] | [Record your data] | [Record your data] |
| Acetone | [Record your data] | [Record your data] | [e.g., Needles, Plates] | [Record your data] | [Record your data] |
| Ethyl Acetate | [Record your data] | [Record your data] | [e.g., Needles, Plates] | [Record your data] | [Record your data] |
Experimental Protocol: Recrystallization of Crude this compound
This protocol provides a general methodology for the purification of crude this compound. Optimization may be required based on the specific impurities present in your sample.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., 95% ethanol)
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Solvent Selection: Based on preliminary tests (as outlined in the FAQs), select a suitable solvent or solvent system. For this protocol, 95% ethanol is used as an example.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the recrystallization solvent.
-
Gently heat the mixture while stirring until the solvent begins to boil.
-
Continue adding small portions of the hot solvent until the this compound is completely dissolved. Avoid adding a large excess of solvent.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
Preheat a second Erlenmeyer flask and a stemless funnel.
-
Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper to remove any insoluble impurities (and activated charcoal if used).
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass or inverted beaker.
-
Allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.
-
-
Drying:
-
Allow the crystals to dry on the filter paper by drawing air through the Buchner funnel for a period of time.
-
For complete drying, transfer the crystals to a watch glass and place them in a drying oven at a temperature well below the melting point of this compound, or dry under vacuum.
-
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization problems.
Caption: Logical relationship between impurities and purification steps.
References
Technical Support Center: Chromatographic Purification of Benzyl Sulfamate Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzyl sulfamate derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic methods for purifying this compound derivatives?
A1: The two most common methods are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Normal-Phase Flash Chromatography. The choice depends on the polarity of the specific derivative and the scale of the purification. RP-HPLC is often used for analytical and small-scale preparative work, while flash chromatography is suitable for larger quantities.
Q2: My this compound derivative seems to be degrading on the silica gel column. What can I do?
A2: Degradation on silica gel can occur due to the acidic nature of the stationary phase.[1][2] You can try deactivating the silica gel by pre-treating it with a solution of your eluent containing a small amount of a volatile base like triethylamine. Alternatively, using a different stationary phase such as alumina or florisil may prevent degradation.[2] A 2D-TLC can help confirm if your compound is unstable on silica.[2]
Q3: I am observing significant peak tailing in the HPLC analysis of my this compound derivative. What is the cause and how can I fix it?
A3: Peak tailing is a common issue when purifying polar or ionizable compounds like sulfamates.[3][4] It is often caused by secondary interactions between the analyte and residual silanol groups on the silica-based column.[5][6] To mitigate this, you can:
-
Lower the mobile phase pH: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase can suppress the ionization of silanol groups.[5]
-
Use an end-capped column: These columns have fewer free silanol groups, reducing the chances of secondary interactions.[3][5]
-
Increase the buffer concentration: A higher buffer concentration can help to mask the residual silanol interactions.
Q4: My this compound derivative has poor solubility in the HPLC mobile phase, leading to peak distortion. What are my options?
A4: Poor solubility in the mobile phase, especially at the point of injection, can cause peak broadening or splitting. Consider dissolving your sample in a stronger organic solvent like DMSO and using an injection method that minimizes precipitation, such as organic phase injection if your system allows.[7] Alternatively, for highly nonpolar derivatives with poor aqueous solubility, normal-phase chromatography might be a more suitable approach.
Troubleshooting Guides
HPLC Purification
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution/Overlapping Peaks | - Inappropriate mobile phase composition.- Unsuitable column chemistry.- Column overload. | - Optimize the gradient elution profile.- Try a different column (e.g., C8 instead of C18, or a phenyl-hexyl column for aromatic compounds).- Reduce the sample concentration or injection volume. |
| Peak Tailing | - Secondary interactions with silanol groups.- Mobile phase pH close to the analyte's pKa.- Column contamination or degradation. | - Add an acidic modifier (formic acid, TFA) to the mobile phase.[5]- Use a highly deactivated or end-capped column.[3][5]- Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.- Use a guard column and ensure proper sample cleanup.[8] |
| Peak Fronting | - Sample overload.- Sample solvent stronger than the mobile phase. | - Dilute the sample.[3]- Dissolve the sample in the initial mobile phase if possible. |
| Irreproducible Retention Times | - Inadequate column equilibration.- Fluctuations in mobile phase composition or temperature.- Column degradation. | - Ensure the column is fully equilibrated with the starting mobile phase before each injection.- Use a column oven to maintain a constant temperature.- Check for signs of column aging (e.g., high backpressure, peak shape deterioration). |
Flash Chromatography
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Compound Stuck at the Origin | - Compound is too polar for the chosen eluent system. | - Increase the polarity of the eluent (e.g., add methanol to a dichloromethane or ethyl acetate system).- Consider using reverse-phase flash chromatography. |
| Poor Separation of Compound from Impurities | - Eluent system is not selective enough.- Co-elution of impurities. | - Screen different solvent systems using TLC to find one that provides better separation.- Try a different stationary phase (e.g., alumina, C18). |
| Compound Streaking on the Column | - Compound has poor solubility in the eluent.- Acidic or basic nature of the compound interacting with silica. | - Choose an eluent system that better solubilizes your compound.- Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to improve peak shape. |
| No Compound Elutes from the Column | - Compound may have degraded on the silica.[2]- Compound is too nonpolar and eluted with the solvent front.- Compound is extremely polar and has not eluted yet. | - Test for stability on a TLC plate.[2] If unstable, consider a different stationary phase.- Check the very first fractions collected.- Flush the column with a very polar solvent like methanol to see if the compound elutes. |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC Purification of a this compound Derivative
This protocol is a general guideline and should be optimized for each specific compound.
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10-100 µL (depending on concentration).
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol, acetonitrile, or DMSO) and filter through a 0.45 µm syringe filter before injection.
Protocol 2: Normal-Phase Flash Chromatography of a this compound Derivative
This protocol is a starting point for purification of less polar this compound derivatives.
-
Stationary Phase: Silica gel, 40-63 µm particle size.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50% or higher). The optimal gradient should be determined by TLC analysis first.
-
Column Packing: Dry pack the column with silica gel and then equilibrate with the initial eluent mixture.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Pre-adsorb the sample onto a small amount of silica gel for dry loading, which often results in better separation.
-
Elution: Run the gradient, collecting fractions based on TLC analysis or a UV detector if available.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General workflow for the purification of this compound derivatives.
Caption: Troubleshooting logic for common chromatographic issues.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Chromatography [chem.rochester.edu]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromtech.com [chromtech.com]
- 7. synchem.de [synchem.de]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Preventing the decomposition of benzyl sulfamate during synthesis
This guide provides troubleshooting advice and frequently asked questions to assist researchers in preventing the decomposition of benzyl sulfamate during its synthesis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to no yield of this compound | Decomposition of the starting sulfamoyl chloride: Sulfamoyl chloride is unstable and can decompose upon storage. | Use freshly prepared or recently purchased sulfamoyl chloride. Alternatively, consider using a more stable sulfamoylating agent such as hexafluoroisopropyl sulfamate (HFIPS).[1][2] |
| Hydrolysis of the this compound product: this compound is susceptible to hydrolysis, especially under acidic or strongly basic conditions.[1] | Maintain anhydrous reaction conditions. Use a non-nucleophilic base, such as a sterically hindered amine (e.g., triethylamine, diisopropylethylamine), to neutralize the HCl generated during the reaction. Perform an aqueous workup under neutral or slightly basic conditions. | |
| Inefficient reaction: The reaction conditions (temperature, solvent, base) may not be optimal. | Optimize reaction parameters. See the experimental protocol and reaction condition table below for guidance. | |
| Presence of significant side products | Reaction with the sulfamate nitrogen: The N-H of the newly formed sulfamate can react further. | Consider using a protecting group strategy. The trityl group can be used to protect the sulfamate nitrogen and is stable to many reaction conditions.[3] |
| Elimination reaction: Strong bases can promote the elimination of the sulfamate group. | Use a mild, non-nucleophilic base. Avoid high reaction temperatures for extended periods. | |
| Unreacted starting materials: Incomplete reaction. | Increase reaction time or temperature cautiously. Ensure proper stoichiometry of reagents. | |
| Product decomposes during purification | Acid- or base-catalyzed decomposition on silica gel: Silica gel can be acidic and may cause decomposition of the product during column chromatography. | Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use a different purification method such as recrystallization or chromatography on a less acidic stationary phase (e.g., alumina). |
| Thermal decomposition: this compound may be thermally labile. | Avoid excessive heat during solvent removal. Use a rotary evaporator at a moderate temperature and pressure. |
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway for this compound during synthesis?
A1: The primary decomposition pathway is hydrolysis of the sulfamate ester bond. This can be catalyzed by both acid and base. In acidic conditions, the mechanism is typically an associative SN2 reaction at the sulfur atom.[1] In neutral to alkaline conditions, a dissociative E1cB (Elimination Unimolecular conjugate Base) mechanism is often observed.[1]
Q2: What are the ideal reaction conditions to minimize decomposition?
A2: To minimize decomposition, it is crucial to maintain anhydrous conditions and use a non-nucleophilic base to scavenge the acid byproduct. Running the reaction at low temperatures (e.g., 0 °C to room temperature) can also help to reduce the rate of decomposition and side reactions.
Q3: Are there alternative reagents to sulfamoyl chloride for the synthesis of this compound?
A3: Yes, hexafluoroisopropyl sulfamate (HFIPS) is a bench-stable solid that can be used as a sulfamoylating agent under mild conditions.[1][2] This reagent often provides the desired sulfamate in high purity after a simple workup.[2]
Q4: How can I protect the sulfamate group from undergoing further reactions?
A4: The nitrogen of the sulfamate can be protected, for example with a trityl group. N-trityl protected sulfamates show enhanced stability towards nucleophilic attack.[3] This protecting group can be removed under acidic conditions.[3]
Q5: My benzyl alcohol is impure. Could this be affecting my reaction?
A5: Yes, impurities in the starting materials can lead to side reactions and lower yields. It is recommended to use purified benzyl alcohol. Common impurities in commercial benzyl alcohol can include benzaldehyde and cresols, which can interfere with the reaction.
Experimental Protocols
Protocol 1: Synthesis of this compound using Sulfamoyl Chloride
This protocol is a general guideline and may require optimization for specific substrates and scales.
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with benzyl alcohol (1.0 eq) and anhydrous dichloromethane (DCM). The solution is cooled to 0 °C in an ice bath.
-
Addition of Base: A non-nucleophilic base such as triethylamine (1.2 eq) is added to the solution.
-
Addition of Sulfamoylating Agent: A solution of sulfamoyl chloride (1.1 eq) in anhydrous DCM is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with DCM (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) or by recrystallization.
Data Presentation
Table 1: Effect of Base and Solvent on this compound Synthesis Yield (Illustrative)
| Entry | Benzyl Alcohol (eq) | Sulfamoylating Agent (eq) | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.0 | Sulfamoyl Chloride (1.1) | Pyridine (1.2) | DCM | 0 to RT | 12 | 65 |
| 2 | 1.0 | Sulfamoyl Chloride (1.1) | Triethylamine (1.2) | DCM | 0 to RT | 12 | 80 |
| 3 | 1.0 | Sulfamoyl Chloride (1.1) | DIPEA (1.2) | DCM | 0 to RT | 12 | 85 |
| 4 | 1.0 | HFIPS (1.2) | N-methylimidazole (cat.) | Acetonitrile | RT | 6 | 92 |
Note: These are representative yields and will vary based on specific reaction conditions and scale.
Visualizations
Caption: Decomposition pathways of this compound under acidic and alkaline conditions.
References
Technical Support Center: Troubleshooting Low Yields in Sulfamoylation Reactions with Benzyl Sulfamate
For researchers, scientists, and drug development professionals, sulfamoylation is a critical reaction for introducing the sulfamate functional group into molecules, often enhancing their biological activity. Benzyl sulfamate is a common reagent for this purpose, serving as a protected form of sulfamic acid that can be deprotected under specific conditions. However, achieving high yields in these reactions can be challenging. This guide provides a comprehensive resource for troubleshooting common issues encountered during sulfamoylation reactions using this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of sulfamoylation using a sulfamate reagent?
A1: While the precise mechanism can vary with the substrate and conditions, a common pathway involves the deprotonation of the sulfamate nitrogen by a base, creating a more nucleophilic species. This species can then react with an electrophile, or in the case of alcohol sulfamoylation with an activated sulfamate, an "aza-sulfene" intermediate may be generated which is then trapped by the alcohol.[1][2]
Q2: How does the choice of base impact the reaction yield?
A2: The base plays a crucial role in the reaction. It must be strong enough to deprotonate the sulfamate or the nucleophile (e.g., an alcohol) but not so strong as to cause decomposition of the reactants or promote side reactions. The choice of base can significantly influence the reaction rate and overall yield.
Q3: What are the most common solvents for sulfamoylation reactions?
A3: The choice of solvent is critical and depends on the solubility of the substrates and reagents. Common solvents include aprotic polar solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), and dichloromethane (DCM). The solvent can influence the reaction rate and selectivity.
Q4: How can I monitor the progress of my sulfamoylation reaction?
A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the consumption of starting materials and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture over time.
Troubleshooting Guide for Low Yields
Low yields in sulfamoylation reactions can stem from a variety of factors, from reagent quality to reaction conditions. The following sections break down potential issues and offer targeted solutions.
Problem 1: Poor Quality or Degradation of this compound
| Potential Cause | Recommended Action |
| Impurity of this compound | Ensure the purity of the this compound reagent. Impurities can interfere with the reaction. Recrystallization or purification by column chromatography may be necessary. |
| Decomposition of this compound | This compound can be sensitive to moisture and heat. Store it in a cool, dry place, preferably under an inert atmosphere. |
Problem 2: Substrate-Related Issues
| Potential Cause | Recommended Action |
| Steric Hindrance | If the nucleophilic site on your substrate is sterically hindered, the reaction may be slow or inefficient. Consider using a less bulky sulfamoylating agent if possible, or prolonging the reaction time and increasing the temperature. |
| Presence of Competing Nucleophilic Groups | If your substrate has multiple nucleophilic groups, you may get a mixture of products. Consider protecting other nucleophilic groups before the sulfamoylation step. |
| Poor Solubility of Substrate | Ensure your substrate is fully dissolved in the reaction solvent. If solubility is an issue, try a different solvent or a co-solvent system. |
Problem 3: Suboptimal Reaction Conditions
The following table summarizes the impact of various reaction parameters and provides suggestions for optimization.
| Parameter | Issue | Troubleshooting Suggestions |
| Base | The chosen base may be too weak to effectively deprotonate the sulfamate or too strong, leading to side reactions. | Screen a variety of bases, such as organic amines (e.g., triethylamine, diisopropylethylamine) or stronger bases like sodium hydride (use with caution). The optimal base will be substrate-dependent. |
| Solvent | The solvent may not be appropriate for the reaction, leading to poor solubility or unwanted side reactions. | Test a range of aprotic solvents with varying polarities, such as acetonitrile, DMF, DCM, or tetrahydrofuran (THF). |
| Temperature | The reaction temperature may be too low for the reaction to proceed at a reasonable rate or too high, causing decomposition of reactants or products. | Start the reaction at a lower temperature (e.g., 0 °C) and gradually warm to room temperature or higher if no reaction is observed. Monitor for decomposition at higher temperatures. |
| Reaction Time | Insufficient reaction time will result in incomplete conversion. | Monitor the reaction by TLC or HPLC to determine the optimal reaction time. |
Problem 4: Potential Side Reactions
Understanding and mitigating side reactions is key to improving your yield.
| Side Reaction | Description | Mitigation Strategy |
| Hydrolysis | The sulfamate product or the this compound reagent can be hydrolyzed by water. | Ensure all reagents and solvents are anhydrous. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Elimination | If the substrate has a suitable leaving group, elimination reactions can compete with sulfamoylation. | Use milder reaction conditions (lower temperature, less aggressive base). |
| Benzyl Group Cleavage | While generally stable, the benzyl protecting group can be cleaved under certain acidic or basic conditions, or during hydrogenation. | Avoid harsh acidic or basic conditions during the reaction and workup. If subsequent deprotection is required, carefully select the deprotection method.[3][4] |
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate a typical experimental workflow for a sulfamoylation reaction and a logical approach to troubleshooting low yields.
Caption: A typical experimental workflow for a sulfamoylation reaction.
Caption: A decision tree for troubleshooting low yields in sulfamoylation.
Key Experimental Protocol: General Procedure for the Sulfamoylation of an Alcohol
This protocol is a general guideline and may require optimization for your specific substrate.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq) and this compound (1.2-1.5 eq) in an appropriate anhydrous solvent (e.g., acetonitrile or DMF, to a concentration of 0.1-0.5 M).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add the chosen base (e.g., triethylamine, 1.5-2.0 eq) dropwise with stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired sulfamate product.
By systematically addressing these potential issues, researchers can significantly improve the yields and reproducibility of their sulfamoylation reactions with this compound, paving the way for successful drug discovery and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Effect of base and solvent on the stability of benzyl sulfamate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of benzyl sulfamate under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of this compound is primarily influenced by pH, the presence of bases, the type of solvent used, and temperature. It is susceptible to hydrolysis under both acidic and basic conditions.
Q2: What is the general mechanism of this compound degradation in aqueous solutions?
A2: The degradation mechanism is pH-dependent:
-
Acidic Conditions (pH 2-5): Hydrolysis proceeds via an associative S(N)2(S) mechanism where water acts as a nucleophile, attacking the sulfur atom.[1]
-
Neutral to Moderately Alkaline Conditions (pH ~6-9): A dissociative (E1cB) mechanism is followed. This involves the ionization of the amino group, followed by the unimolecular expulsion of the benzyl alcohol leaving group.[1]
-
Strongly Alkaline Conditions: A dianionic species is formed, which then rapidly expels the benzyloxide leaving group.[1]
Q3: How do organic bases affect the stability of this compound?
A3: Organic bases can promote the degradation of this compound, likely through a base-catalyzed elimination (E1cB-like) mechanism, similar to that observed in moderately alkaline aqueous solutions. The strength of the organic base is expected to correlate with the rate of decomposition. Stronger bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are expected to cause faster degradation than weaker bases like triethylamine or pyridine.
Q4: What is the impact of solvent choice on this compound stability?
A4: The choice of solvent can significantly impact stability:
-
Protic Solvents (e.g., water, alcohols): These solvents can participate in hydrogen bonding and may facilitate hydrolysis, especially in the presence of acidic or basic catalysts.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents are generally better at solvating charged intermediates. While they do not directly participate in hydrolysis, they can influence the rate of base-catalyzed decomposition.[2][3] Reactions in these solvents should be conducted under anhydrous conditions to minimize water-induced degradation.
Q5: What are the recommended storage conditions for this compound?
A5: To ensure stability, this compound should be stored in a cool, dry place, protected from light and moisture. For long-term storage, refrigeration (-20°C) and storage under an inert atmosphere (e.g., nitrogen or argon) are recommended to prevent degradation.
Troubleshooting Guides
Issue 1: Rapid Decomposition of this compound During a Reaction
| Potential Cause | Troubleshooting Step |
| Presence of residual water in the solvent. | Ensure all solvents are rigorously dried before use. Use of molecular sieves or distillation from an appropriate drying agent is recommended. |
| Use of a strong organic base. | If possible, use a weaker, non-nucleophilic base. Alternatively, add the base slowly at a low temperature to control the reaction rate. |
| Elevated reaction temperature. | Perform the reaction at a lower temperature. If the reaction requires heating, minimize the reaction time. |
| Inherent instability under the reaction conditions. | If the substrate is sensitive to the required basic or acidic conditions, consider using a different synthetic route or a more stable sulfamoylating agent. |
Issue 2: Low Yield or Incomplete Reaction When Using this compound
| Potential Cause | Troubleshooting Step |
| Decomposition of this compound prior to the reaction. | Check the purity of the starting material by NMR or LC-MS. If necessary, purify the this compound before use. |
| Insufficient activation of the substrate. | If the reaction involves nucleophilic attack on the substrate, ensure that the activating agent (e.g., base for deprotonation) is of sufficient strength and stoichiometry. |
| Poor solubility of reactants. | Choose a solvent system in which all reactants are fully soluble at the reaction temperature. |
Issue 3: Difficulty in Purifying this compound-Containing Reaction Mixtures
| Potential Cause | Troubleshooting Step |
| Co-elution of impurities during column chromatography. | Optimize the solvent system for chromatography. A gradient elution may be necessary. Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Decomposition on silica gel. | Silica gel is slightly acidic and can cause the degradation of sensitive compounds. Deactivate the silica gel by washing with a solution of triethylamine in the eluent, or use a different purification method like recrystallization. |
| Difficulty with recrystallization. | Screen a variety of solvent systems to find one where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[4] |
Quantitative Data
The following table summarizes the expected relative stability of this compound in the presence of different bases and solvents based on general chemical principles. The stability is categorized as High, Moderate, or Low.
| Base | Solvent | Expected Relative Stability | Notes |
| None (Neutral) | Acetonitrile (anhydrous) | High | In the absence of water and strong bases, this compound is relatively stable in aprotic solvents. |
| None (Neutral) | Dichloromethane (anhydrous) | High | Similar to acetonitrile, stability is expected to be good under anhydrous, neutral conditions. |
| Triethylamine | Acetonitrile (anhydrous) | Moderate | Triethylamine is a moderately strong base and may cause slow decomposition. |
| Pyridine | Dichloromethane (anhydrous) | Moderate to High | Pyridine is a weaker base than triethylamine and is expected to have a lesser impact on stability. |
| DBU | THF (anhydrous) | Low | DBU is a strong, non-nucleophilic base that is likely to cause rapid decomposition. |
| Sodium Hydroxide | Water/THF mixture | Low | Aqueous base will lead to rapid hydrolysis. |
| Acetic Acid | Acetonitrile | Moderate | Acidic conditions can also lead to hydrolysis, though the rate may be slower than with strong bases. |
Experimental Protocols
Protocol for a General Stability Study of this compound
This protocol outlines a general method for assessing the stability of this compound in a given solvent with or without a base.
1. Materials:
- This compound
- Anhydrous solvent of choice (e.g., acetonitrile, THF, DMF)
- Base of choice (e.g., triethylamine, DBU), if applicable
- Internal standard (e.g., dodecane, biphenyl - must be stable under the test conditions and not react with the components)
- HPLC or NMR spectrometer
- Thermostated reaction block or water bath
2. Procedure:
- Prepare a stock solution of this compound in the chosen anhydrous solvent at a known concentration (e.g., 10 mg/mL).
- Prepare a stock solution of the internal standard in the same solvent at a known concentration.
- In a series of vials, add a specific volume of the this compound stock solution and the internal standard stock solution.
- To the test vials, add the desired amount of the base. For control vials, add an equivalent volume of the solvent.
- Seal the vials and place them in a thermostated environment (e.g., 25°C, 50°C).
- At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
- Quench the reaction if necessary (e.g., by neutralizing the base with a weak acid).
- Analyze the aliquots by a validated stability-indicating method, such as HPLC or ¹H NMR, to determine the concentration of the remaining this compound relative to the internal standard.[5][6]
3. Data Analysis:
- Plot the percentage of remaining this compound against time for each condition.
- From this data, the rate of decomposition can be determined.
Visualizations
Caption: Degradation pathways of this compound under different pH conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mt.com [mt.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry [scirp.org]
Monitoring the progress of benzyl sulfamate reactions by TLC and HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of benzyl sulfamate reactions using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why is it important to monitor my this compound reaction?
A1: Monitoring your reaction allows you to determine the point of completion, identify the formation of byproducts, and optimize reaction conditions for better yield and purity.[1][2] It helps in deciding when to stop the reaction and proceed with the work-up.[1]
Q2: What are the key differences between TLC and HPLC for reaction monitoring?
A2: TLC is a rapid, qualitative technique that is excellent for quick checks of reaction progress at the bench.[3] It helps in visualizing the disappearance of starting materials and the appearance of products.[2] HPLC is a quantitative technique that provides more detailed information, including the exact ratio of reactants, products, and byproducts, leading to more precise determination of reaction conversion.[4]
Q3: How do I choose an appropriate solvent system for TLC analysis of my this compound reaction?
A3: A good starting point is a solvent system that places your starting material at an Rf of 0.3-0.4.[5] A common mobile phase to start with is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (e.g., 1:1 ethyl acetate/hexanes).[6] You can then adjust the polarity to achieve good separation between your starting material and product spots.[6] To increase the Rf of your compounds, increase the polarity of the mobile phase.[6]
Q4: My this compound product is very polar. What type of HPLC column should I use?
A4: For highly polar compounds like sulfamates, conventional reversed-phase C18 columns might not provide adequate retention.[4] Consider using a polar-embedded or polar-endcapped C18 column, or explore Hydrophilic Interaction Chromatography (HILIC) for better separation.[4]
Q5: How can I visualize the spots on my TLC plate if my compounds are not UV-active?
Experimental Protocols
Protocol 1: Monitoring a this compound Reaction by TLC
-
Prepare the TLC Chamber: Line a developing chamber with filter paper and add your chosen solvent system to a depth of about 0.5 cm. Close the chamber and allow it to saturate for at least 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a TLC plate.[3] Mark three lanes on the baseline for your starting material (SM), a co-spot (Co), and the reaction mixture (RM).[1][5]
-
Spot the Plate:
-
Dissolve a small amount of your starting benzyl alcohol or amine in a suitable solvent. Using a capillary tube, spot it on the 'SM' and 'Co' lanes.[5]
-
Carefully take a small aliquot from your reaction mixture using a capillary tube.[1] Spot this on the 'RM' and 'Co' lanes.[1][5] Ensure the spots are small and concentrated.[3]
-
-
Develop the Plate: Place the TLC plate in the saturated chamber, ensuring the baseline is above the solvent level.[5] Allow the solvent to run up the plate until it is about 1 cm from the top.[5]
-
Analyze the Results: Compare the lanes. The reaction is complete when the starting material spot is no longer visible in the 'RM' lane, and a new product spot has appeared.[2] The co-spot lane helps to confirm if the starting material is consumed, especially if the Rf values of the starting material and product are close.[1][5]
Protocol 2: General HPLC Method for Reaction Monitoring
-
Sample Preparation:
-
Take a small aliquot (e.g., 10-20 µL) from the reaction mixture.
-
Quench the reaction in the aliquot if necessary (e.g., by adding a small amount of water or buffer).
-
Dilute the aliquot with the mobile phase or a suitable solvent (e.g., acetonitrile or methanol) to a concentration appropriate for HPLC analysis.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
-
HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is often effective.
-
Detection: UV detection at a wavelength where both the starting material and product absorb (e.g., 220 nm or 254 nm).
-
Injection Volume: 5-10 µL.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
-
Analysis:
-
Inject a standard of your starting material to determine its retention time.
-
Inject your prepared reaction mixture sample.
-
Monitor the chromatogram for the disappearance of the starting material peak and the appearance of the product peak.
-
The reaction is considered complete when the peak corresponding to the limiting reactant is no longer detectable.
-
Data Presentation
Table 1: Example TLC Solvent Systems and Expected Rf Values
| Compound Type | Starting Material (e.g., Benzyl Alcohol) | Product (this compound) | Example Solvent System (v/v) |
| Expected Rf | ~0.6 | ~0.3 | 30% Ethyl Acetate in Hexanes |
| Expected Rf | ~0.7 | ~0.4 | 50% Ethyl Acetate in Hexanes |
| Expected Rf | ~0.5 | ~0.2 | 10% Methanol in Dichloromethane |
Note: Rf values are approximate and can vary based on the specific substrates and reaction conditions.
Table 2: Example HPLC Gradient Program
| Time (minutes) | % Mobile Phase A (Water + 0.1% Formic Acid) | % Mobile Phase B (Acetonitrile + 0.1% Formic Acid) |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 18.0 | 5 | 95 |
| 18.1 | 95 | 5 |
| 20.0 | 95 | 5 |
Visualizations
Caption: Workflow for monitoring a reaction by TLC.
Caption: Workflow for monitoring a reaction by HPLC.
Troubleshooting Guides
TLC Troubleshooting
Q: My spots are streaking on the TLC plate. What should I do?
A: Streaking can be caused by several factors:
-
Compound Instability: Your compound might be degrading on the silica gel, which is slightly acidic.[3][8] You can try neutralizing the silica plate by adding a small amount of triethylamine (1-2%) to your eluent.[3]
-
High Polarity: Very polar compounds may streak. Try a more polar solvent system or a different stationary phase like alumina.[3]
-
High Boiling Point Solvents: If your reaction is in a high boiling point solvent like DMF or DMSO, it can cause streaking.[8] Try to remove the solvent under high vacuum from the spotted plate before developing.[8]
Q: My starting material and product have very similar Rf values. How can I improve the separation?
A:
-
Change Solvent System: Experiment with different solvent systems of varying polarities.[8] Sometimes, using a three-component solvent system can improve resolution.
-
Use a Different Stationary Phase: Consider using alumina or reverse-phase TLC plates.
-
Multiple Developments: You can run the TLC plate in the same solvent system two or three times, drying the plate between each run. This can sometimes increase the separation between spots with close Rf values.
Caption: Troubleshooting logic for common TLC and HPLC issues.
HPLC Troubleshooting
Q: I'm seeing peak tailing or fronting in my chromatograms. What could be the cause?
A:
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.
-
Secondary Interactions: Residual silanols on the silica backbone of the column can interact with basic compounds, causing tailing. Ensure your mobile phase is adequately buffered, for example, with 0.1% formic acid or trifluoroacetic acid.[9]
-
Column Degradation: The column may be nearing the end of its life, or the stationary phase may be damaged. Try flushing the column or replacing it with a new one. A blocked frit or a void at the head of the column can also cause peak shape issues.[9]
Q: My retention times are shifting between runs. Why is this happening?
A:
-
Insufficient Equilibration: The column may not be fully equilibrated with the mobile phase, especially when running a gradient.[10] Increase the equilibration time between runs.[10]
-
Mobile Phase Composition: The mobile phase composition may be changing over time due to evaporation of a volatile component. Ensure your solvent bottles are properly covered.
-
Temperature Fluctuations: Changes in column temperature can affect retention times. Use a column oven to maintain a constant temperature.[10]
-
Pump Issues: Inconsistent flow from the pump can lead to variable retention times. Check for leaks and ensure the pump is properly primed and degassed.[10]
Table 3: Common HPLC Troubleshooting Summary
| Problem | Possible Cause | Suggested Solution |
| Broad Peaks | Extra-column dead volume, column contamination, low flow rate. | Check fittings for dead volume, flush the column, optimize flow rate. |
| Ghost Peaks | Carryover from previous injection, contaminated mobile phase. | Run a blank gradient, use fresh mobile phase. |
| High Backpressure | Blockage in the system (e.g., guard column, tubing, column frit). | Replace guard column, check tubing for blockages, back-flush the column.[9] |
| No Peaks | No sample injected, detector issue, leak in the system. | Verify injection, check detector settings (wavelength, lamp), inspect for leaks.[10] |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How To [chem.rochester.edu]
- 6. silicycle.com [silicycle.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Chromatography [chem.rochester.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
Technical Support Center: Identification of Impurities in Commercial Benzyl Sulfamate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying impurities in commercial benzyl sulfamate.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in commercial this compound?
Impurities in commercial this compound can be broadly categorized into three groups as defined by the International Council for Harmonisation (ICH) guidelines[1][2]:
-
Organic Impurities: These are the most common and can be either process-related or degradation products.
-
Process-Related Impurities: Arising from the manufacturing process, these may include unreacted starting materials, intermediates, byproducts, and reagents.[1]
-
Degradation Products: These form due to the decomposition of this compound under various conditions like exposure to acid, base, heat, light, or oxidizing agents.[3][4][5]
-
-
Inorganic Impurities: These can originate from the manufacturing process and may include reagents, catalysts, and heavy metals.
-
Residual Solvents: Solvents used during the synthesis and purification of this compound that are not completely removed.
Q2: What are some specific potential impurities to look for in this compound?
Based on common synthesis routes and degradation pathways, potential impurities include:
-
Starting Materials & Reagents: Benzyl alcohol, benzyl chloride, and sulfamoyl chloride.
-
Byproducts of Synthesis: Hexafluoroisopropanol (if HFIPS is used in synthesis).
-
Degradation Products: Benzyl alcohol, sulfamic acid, benzaldehyde, toluene, and benzene.[6][7] Hydrolysis of this compound can occur under both acidic and alkaline conditions.[6]
-
Impurities from Starting Materials: Commercial benzyl alcohol, a potential starting material or degradation product, may contain impurities like benzaldehyde and cyclohexylmethanol.[7] Benzyl chloride can contain benzaldehyde, toluene, and various chloro-derivatives.[8][9]
Q3: Why is it crucial to identify and quantify impurities in this compound?
Identifying and quantifying impurities is a critical aspect of drug development and quality control for several reasons:
-
Safety: Impurities can have their own pharmacological or toxicological effects, potentially impacting patient safety.[1]
-
Efficacy: The presence of impurities can reduce the concentration of the active pharmaceutical ingredient (API), potentially affecting the therapeutic efficacy of the drug product.
-
Stability: Reactive impurities can affect the stability of the final drug product.
-
Regulatory Compliance: Regulatory agencies like the FDA and EMA have strict guidelines (e.g., ICH Q3A/B) on the identification, qualification, and control of impurities in new drug substances and products.[2]
Q4: What analytical techniques are most suitable for identifying and quantifying impurities in this compound?
A multi-technique approach is often necessary for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or photodiode array (PDA) detection is the workhorse for separating and quantifying organic impurities.[4] A stability-indicating HPLC method is essential to separate the main component from all potential degradation products.[10][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for the identification of unknown impurities by providing molecular weight and structural information.
-
Gas Chromatography (GC): GC is primarily used for the analysis of residual solvents and volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for the structural elucidation of unknown impurities that have been isolated.[2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can provide information about the functional groups present in an impurity.
Troubleshooting Guides
Issue 1: An unknown peak is observed in the HPLC chromatogram of a new batch of this compound.
| Possible Cause | Troubleshooting Steps |
| Process-Related Impurity | 1. Review the supplier's Certificate of Analysis (CoA) for any listed impurities. 2. Contact the manufacturer to inquire about potential changes in the synthetic route. 3. Use LC-MS/MS to determine the molecular weight of the unknown peak and propose potential structures. 4. If possible, isolate the impurity using preparative HPLC for structural elucidation by NMR. |
| Degradation Product | 1. Check the storage conditions of the this compound. Improper storage (e.g., exposure to high temperature, humidity, or light) can lead to degradation. 2. Perform forced degradation studies (see Experimental Protocols section) on a reference standard of this compound to see if a similar peak is generated under specific stress conditions. This can help in identifying the nature of the degradation product. |
| Contamination | 1. Ensure proper cleaning of laboratory glassware and equipment. 2. Analyze a blank (mobile phase) injection to rule out contamination from the HPLC system or solvent. |
Issue 2: The assay value of this compound is lower than expected.
| Possible Cause | Troubleshooting Steps |
| Presence of Impurities | 1. Carefully integrate all impurity peaks in the HPLC chromatogram to determine their percentage. A high percentage of impurities will lead to a lower assay value for the main peak. 2. Ensure the HPLC method is capable of separating all potential impurities from the main peak. Co-elution can lead to inaccurate quantification. |
| Degradation | 1. As in Issue 1, review storage conditions and consider the possibility of degradation. 2. A stability-indicating method is crucial to accurately quantify the remaining active ingredient in the presence of its degradants. |
| Incorrect Standard Preparation | 1. Verify the purity of the reference standard used for calibration. 2. Double-check all calculations and dilutions made during the preparation of standard and sample solutions. |
Quantitative Data
Table 1: Potential Impurities in Commercial this compound and Related Starting Materials
| Compound | Potential Impurity | Typical Source | Analytical Method | Example Acceptance Criteria |
| This compound | Benzyl Alcohol | Degradation, Synthesis Starting Material | HPLC, GC | Not specified |
| Sulfamic Acid | Degradation | Ion Chromatography | Not specified | |
| Benzaldehyde | Degradation, Impurity from Starting Material | HPLC, GC | ≤ 0.15% (in Benzyl Alcohol)[7] | |
| Toluene | Residual Solvent, Impurity from Starting Material | GC | ≤ 30 ppm (in Benzyl Alcohol)[7] | |
| Benzene | Residual Solvent, Impurity from Starting Material | GC | ≤ 2 ppm (in Benzyl Alcohol)[7] | |
| Benzyl Alcohol (Starting Material) | Benzaldehyde | Oxidation | HPLC, GC | ≤ 0.15%[7] |
| Cyclohexylmethanol | Synthesis Byproduct | HPLC, GC | ≤ 0.10%[7] | |
| Benzyl Chloride (Starting Material) | Benzaldehyde | Oxidation | HPLC | - |
| Toluene | Synthesis Byproduct | HPLC | - | |
| Dichlorotoluenes | Synthesis Byproduct | HPLC | - | |
| Dibenzyl ether | Synthesis Byproduct | HPLC | - |
Note: Acceptance criteria for this compound itself are not publicly available and would be specific to the manufacturer and its intended use.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework. Method development and validation are required for specific applications.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., pH 3.0) is a common starting point for separating polar and non-polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound and its potential impurities have significant absorbance (e.g., 220 nm). A PDA detector is recommended to check for peak purity.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Accurately weigh and dissolve this compound in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method.[5]
-
Acid Hydrolysis: Incubate the sample solution in 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Incubate the sample solution in 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) and visible light for a specified duration as per ICH Q1B guidelines.
After exposure to the stress condition, samples should be neutralized (for acid and base hydrolysis) and diluted to the appropriate concentration for HPLC analysis.
Visualizations
Caption: Workflow for the identification of an unknown impurity in this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. oaji.net [oaji.net]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. pharmtech.com [pharmtech.com]
- 4. biomedres.us [biomedres.us]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tsijournals.com [tsijournals.com]
- 11. japsonline.com [japsonline.com]
Strategies to improve the regioselectivity of benzyl sulfamate reactions
Welcome to the technical support center for benzyl sulfamate reactions. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and improving the regioselectivity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in this compound C-H amination reactions?
A1: The regioselectivity of C-H amination with benzyl sulfamates is a multifactorial issue primarily governed by:
-
Catalyst and Ligands: The choice of the transition metal catalyst (e.g., Ag, Rh, Pd) and its associated ligands is paramount. The steric and electronic properties of the catalyst-ligand complex can dictate the reaction's site-selectivity.[1][2]
-
Directing Group Effects: The sulfamate moiety itself acts as a directing group. Its position and conformation can favor amination at specific C-H bonds (e.g., benzylic, ortho, meta, para). In some methodologies, external or transient directing groups are employed to override the inherent directing effect of the sulfamate.[3][4][5][6]
-
Substrate Sterics and Electronics: The steric hindrance and electronic nature of substituents on both the aromatic ring and the sulfamate ester can significantly influence the accessibility and reactivity of different C-H bonds.[7]
-
Reaction Conditions: Parameters such as solvent, temperature, and the presence of additives can modulate the reaction pathway and, consequently, the regioselectivity.[8][9]
Q2: How can I favor para-selective C-H amination on the benzyl ring?
A2: Achieving high para-selectivity can be challenging due to the directing nature of the sulfamate group, which often favors ortho or benzylic positions. However, recent strategies have emerged:
-
Photocatalysis: A novel approach involves a sequential radical dearomatization/radical amination/rearomatization process. This method has been shown to achieve para-selective amination of benzyl alcohols, with selectivity being independent of the electronic and steric properties of other substituents on the arene.[10]
-
Directing Groups: Employing a directing group that positions the catalyst distally from the benzyl ring can promote functionalization at the para position.
Q3: What is the role of the sulfamate group as a directing group?
A3: The sulfamate group can act as a directing group through chelation assistance. The nitrogen and/or oxygen atoms of the sulfamate can coordinate to the metal catalyst, bringing the reactive center in proximity to specific C-H bonds, typically at the benzylic or ortho positions. The length and flexibility of the tether between the directing group and the target C-H bond are critical in determining the site of reaction.[1][2]
Troubleshooting Guides
Problem 1: Poor Regioselectivity - Mixture of Isomers (e.g., ortho vs. meta vs. para, or benzylic vs. aromatic C-H)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Catalyst/Ligand System | Screen a variety of catalysts (e.g., Rh₂(esp)₂, Ag(tpa), Pd(OAc)₂) and ligands with different steric and electronic profiles. For instance, bulkier ligands can disfavor sterically hindered positions. | Enhanced selectivity for a single isomer. For example, catalyst-controlled selectivity in Ag-catalyzed aminations can be tuned by ligand choice.[1][2] |
| Suboptimal Solvent | Perform a solvent screen. Less coordinating solvents may enhance the directing effect of the sulfamate, while more coordinating solvents can compete for catalyst binding, altering selectivity.[8] | Improved isomer ratio. |
| Incorrect Temperature | Optimize the reaction temperature. Lowering the temperature may increase selectivity by favoring the transition state with the lowest activation energy. | Increased formation of the thermodynamically or kinetically favored product. |
| Weak Directing Group Effect | Modify the sulfamate ester to enhance its directing ability or introduce a stronger, more specific directing group if the synthetic route allows.[3][5] | A significant shift in regioselectivity towards the position dictated by the new directing group. |
Problem 2: Low Reaction Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Deactivation | Ensure inert atmosphere conditions if the catalyst is air-sensitive. Use fresh, high-purity catalyst and solvents. Consider increasing the catalyst loading incrementally. | Increased product yield. |
| Inefficient C-H Activation Step | The C-H activation step can be rate-limiting.[3] Modifying the electronic properties of the substrate (e.g., adding electron-donating groups to the benzyl ring) may enhance reactivity. | Higher conversion of starting material. |
| Side Reactions | Analyze the crude reaction mixture to identify major byproducts. Common side reactions include substrate decomposition or dimerization. Adjusting the reaction concentration or temperature may minimize these pathways. | Reduced byproduct formation and increased yield of the desired product. |
Experimental Protocols
Key Experiment: Catalyst-Controlled Regiodivergent C-H Amination
This protocol is based on studies demonstrating that the choice of catalyst and ligand can steer the amination to different positions.[1][2]
Objective: To selectively aminate either the β- or γ-C-H bond of an alkyl sulfamate as a model for regiocontrol.
Materials:
-
Substrate: n-butyl sulfamate
-
Catalyst Precursors: Silver(I) triflate (AgOTf)
-
Ligands: tris(2-pyridylmethyl)amine (tpa) and 2,2-bis(4,4-dimethyl-2-oxazolin-2-yl)propane (dmbox)
-
Oxidant: Phenyliodine diacetate (PhI(OAc)₂)
-
Solvent: Dichloromethane (DCM), freshly distilled
Procedure:
-
In a glovebox, add the silver catalyst precursor (e.g., AgOTf, 5 mol%) and the ligand (e.g., tpa or dmbox, 5.5 mol%) to a flame-dried Schlenk tube.
-
Add dry DCM (0.1 M concentration with respect to the substrate).
-
Stir the mixture for 30 minutes at room temperature to allow for complex formation.
-
Add the n-butyl sulfamate substrate (1.0 equiv).
-
Add the oxidant (PhI(OAc)₂, 1.2 equiv) portion-wise over 10 minutes.
-
Seal the tube and stir the reaction at the desired temperature (e.g., 25 °C) for the specified time (e.g., 12 hours).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction, perform an aqueous workup, and purify the product by column chromatography.
Expected Results (Qualitative):
| Catalyst System | Predominant Product | Rationale |
| Ag(tpa) | γ-amination product | The sterically demanding tpa ligand favors the less hindered γ-position.[1] |
| Ag(dmbox) | β-amination product | The less bulky dmbox ligand allows for insertion at the more electronically favored, but more sterically hindered, β-position.[1] |
Visualizations
Logical Workflow for Troubleshooting Poor Regioselectivity
Caption: A stepwise logical workflow for troubleshooting and optimizing the regioselectivity of this compound reactions.
Signaling Pathway for Catalyst-Controlled C-H Amination
Caption: A simplified diagram illustrating how ligand properties influence the stability of different transition states, thereby controlling regioselectivity.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Origins of Catalyst-Controlled Selectivity in Ag-Catalyzed Regiodivergent C-H Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Simple and Versatile Amide Directing Group for C–H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Traceless directing groups: a novel strategy in regiodivergent C–H functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. cris.bgu.ac.il [cris.bgu.ac.il]
- 10. Photocatalytic Direct Para-Selective C-H Amination of Benzyl Alcohols: Selectivity Independent of Side Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
Handling and storage recommendations for benzyl sulfamate
This guide provides comprehensive handling, storage, and troubleshooting information for researchers, scientists, and drug development professionals working with benzyl sulfamate.
Frequently Asked Questions (FAQs)
This section addresses common questions and concerns regarding the handling and storage of this compound.
1. What are the proper storage conditions for this compound?
This compound should be stored in a tightly closed container in a cool, dark, and dry place.[1][2] The storage area should be well-ventilated.[3][4] It is also recommended to store it away from incompatible materials, particularly strong oxidizing agents.[1][2]
2. What personal protective equipment (PPE) should I use when handling this compound?
When handling this compound, it is important to use appropriate personal protective equipment to minimize exposure. Recommended PPE includes:
-
Gloves: Protective gloves are essential to prevent skin contact.[1]
-
Eye Protection: Safety glasses or goggles should be worn to protect the eyes from dust or splashes.[1] A face shield may be necessary in situations with a higher risk of splashing.[1]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a dust respirator should be used.[1]
-
Protective Clothing: Wear a lab coat or other protective clothing to prevent skin contamination.[1]
3. What should I do in case of accidental exposure to this compound?
In the event of accidental exposure, follow these first-aid measures:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with plenty of water.[1] If skin irritation occurs, seek medical attention.[1]
-
Eye Contact: Rinse the eyes cautiously with water for several minutes. If you wear contact lenses, remove them if it is easy to do so and continue rinsing.[1] If eye irritation persists, get medical advice.[1]
-
Inhalation: Move the individual to fresh air and keep them in a comfortable position for breathing.[5] If the person feels unwell, seek medical attention.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[2] Seek medical advice if you feel unwell.[1]
4. How should I handle a spill of this compound?
For a small spill, you should:
-
Wear appropriate personal protective equipment, including gloves, safety glasses, and a respirator if dust is present.[1]
-
Avoid breathing any dust or vapors.
-
Carefully sweep up the solid material, trying to minimize dust generation.
-
Collect the spilled material into a labeled, airtight container for proper disposal.[1]
-
Clean the spill area thoroughly with a suitable solvent or detergent and water.
5. What are the known incompatibilities of this compound?
This compound is known to be incompatible with strong oxidizing agents.[1][2] Contact with these substances should be avoided to prevent potentially hazardous reactions.
6. Is this compound stable? What are its decomposition products?
This compound is generally stable under recommended storage conditions.[1] However, sulfamates can hydrolyze in acidic or alkaline solutions.[6][7] Upon thermal decomposition, it may produce toxic fumes, including nitrogen oxides (NOx) and sulfur oxides (SOx).[2]
Quantitative Data
| Property | Value | Compound | Source |
| Molecular Weight | 229.30 g/mol | Benzyl(propyl)sulfamic acid | |
| Melting Point | 111 - 112 °C | Benzyl 4-nitrophenylsulfamate | [8] |
| Melting Point | 106 - 107 °C | 4-Methylbenzyl 4-nitrophenylsulfamate | [8] |
| Melting Point | 84 - 85 °C | 4-Methoxybenzyl 4-nitrophenylsulfamate | [8] |
Experimental Protocols
While a specific, detailed protocol for the synthesis of this compound is not provided in the search results, a general methodology for the synthesis of sulfamates can be adapted. One common method involves the reaction of an alcohol with sulfamoyl chloride.
General Protocol for Sulfamate Synthesis:
-
Reaction Setup: In a well-ventilated fume hood, dissolve the starting alcohol (e.g., benzyl alcohol) in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Cool the solution in an ice bath and add a non-nucleophilic base (e.g., triethylamine or pyridine) to act as a proton scavenger.
-
Addition of Sulfamoyl Chloride: Slowly add a solution of sulfamoyl chloride in the same solvent to the reaction mixture with continuous stirring. The reaction is typically exothermic.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and filter. Concentrate the solvent under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography or recrystallization, to yield the desired sulfamate.
Diagrams
Logical Workflow for Handling and Storage of this compound
Caption: Decision workflow for safe handling and storage of this compound.
References
- 1. Benzyl(propyl)sulfamic acid | C10H15NO3S | CID 150325633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sulfamate synthesis by sulfamoylation [organic-chemistry.org]
- 4. iptsalipur.org [iptsalipur.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Overcoming challenges in the work-up of benzyl sulfamate reactions
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to overcome common challenges encountered during the work-up of benzyl sulfamate reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges during the work-up of this compound reactions?
A1: The most frequent challenges include hydrolysis of the sulfamate product, formation of stubborn emulsions during aqueous extraction, difficulty in removing byproducts, and low recovery of the final product. Benzyl sulfamates can be sensitive to both acidic and basic conditions, leading to cleavage of the S-O bond.[1][2]
Q2: Why is my this compound product decomposing during work-up?
A2: Decomposition, primarily through hydrolysis, is a significant issue. This can be catalyzed by acidic or basic conditions introduced during the quenching or extraction steps.[1][3] The stability of the this compound is influenced by the pH of the aqueous phase. For instance, some sulfamate esters hydrolyze via an associative S(N)2(S) mechanism in acidic conditions (pH 2-5) and a dissociative (E1cB) mechanism in neutral to alkaline solutions (pH ≥ 6-9).[1][4]
Q3: What is the best general approach for purifying crude this compound?
A3: For solid benzyl sulfamates, recrystallization is a highly effective purification technique.[5][6] This method relies on the principle that the solubility of the compound increases with temperature, allowing for the separation of impurities upon cooling.[5][7] For products that are oils or do not crystallize easily, column chromatography on silica gel is a common alternative.[8]
Q4: Can I use a standard aqueous work-up for my this compound reaction?
A4: A standard aqueous work-up can often be used, but with caution. It is crucial to control the pH of the wash solutions to avoid product degradation. Using neutral washes like brine (saturated NaCl solution) is generally safer. If an acidic or basic wash is necessary to remove specific impurities, it should be performed quickly and at low temperatures.[2][8]
Troubleshooting Guide
This section addresses specific problems that may arise during your experimental work-up.
Issue 1: Low or No Product Yield After Work-up
Q: I have a low yield or can't find my product after the aqueous work-up. What could have gone wrong?
A: Several factors could be responsible for low product recovery:
-
Product is in the aqueous layer: Benzyl sulfamates, especially those with polar functional groups, may have significant water solubility. It is advisable to check the aqueous layer for your product via an appropriate analytical method (e.g., TLC, LC-MS) before discarding it.[2][9]
-
Product Hydrolysis: As mentioned, your product may have decomposed due to exposure to non-neutral pH. Test the stability of your compound by taking a small sample of the reaction mixture and treating it with the same acidic or basic solutions used in the work-up. A change in the TLC profile will confirm this issue.[2]
-
Volatile Product: Although less common for benzyl sulfamates, some lower molecular weight products might be volatile and could be lost during solvent removal on a rotary evaporator.[2][9]
-
Adsorption onto Filtration Media: If you performed a filtration step (e.g., through Celite or filter paper) to remove solids, your product might have adsorbed onto the filtration medium. Try suspending the solid filter cake in a suitable solvent and analyzing the solvent for the presence of your product.[2][9]
Issue 2: Formation of an Emulsion During Extraction
Q: I'm struggling with a persistent emulsion between the organic and aqueous layers. How can I break it?
A: Emulsions are common when dealing with complex reaction mixtures. Here are several techniques to resolve them:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help force the separation of the layers.
-
Filtration: Pass the entire emulsified mixture through a pad of Celite or glass wool.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.
-
Change the Solvent: Adding a different organic solvent with different properties (e.g., diethyl ether or ethyl acetate if you used dichloromethane) can sometimes break the emulsion.
-
Patience: Sometimes, simply letting the separatory funnel stand for an extended period can lead to layer separation.
Issue 3: Purity Issues and Byproduct Removal
Q: My crude product is contaminated with byproducts. How can I improve its purity?
A: The purification strategy depends on the nature of the impurities.
-
Unreacted Starting Materials: If unreacted benzyl alcohol is present, an acidic wash (e.g., dilute HCl) can protonate any basic impurities but may risk hydrolyzing the product. A carefully controlled aqueous work-up is key.[8] If the starting material was an amine, an acidic wash is effective.
-
Reagent-Derived Impurities: For reactions using reagents like hexafluoroisopropyl sulfamate (HFIPS), the main byproduct is hexafluoroisopropanol (HFIP), which is volatile and can often be removed by evaporation.[1][8] For reactions involving chlorosulfonyl isocyanate (CSI), a careful quenching step is critical to neutralize the highly reactive reagent.[10][11]
-
Recrystallization: This is the preferred method for purifying solid products. The key is to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures, while impurities remain in solution or are insoluble at high temperatures.[7][12]
Visualized Workflows and Logic
The following diagrams illustrate a standard experimental workflow for a this compound reaction work-up and a decision-making process for troubleshooting common issues.
Caption: Standard workflow for this compound reaction work-up.
Caption: Troubleshooting logic for common work-up issues.
Data Presentation
The optimal conditions for work-up and purification can vary significantly based on the specific substrate and reaction scale. The following tables provide general guidelines.
Table 1: Comparison of Aqueous Quenching/Washing Agents
| Agent | Purpose | Potential Risks for Benzyl Sulfamates | Mitigation Strategy |
| Water (H₂O) | Neutral wash | Can cause hydrolysis if reaction creates acidic/basic byproducts | Use deionized water; keep contact time minimal. |
| Sat. NaHCO₃ | Neutralize excess acid | Can be too basic (pH ~8), potentially causing E1cB hydrolysis[1] | Add slowly at 0 °C; check pH. |
| Dilute HCl | Remove basic impurities | Strongly acidic, high risk of S(N)2(S) hydrolysis[1] | Use only if necessary, at 0 °C, with rapid extraction. |
| Sat. NaCl (Brine) | Reduce product solubility in aqueous phase; help break emulsions | Generally safe; low risk | Recommended as the final aqueous wash. |
Table 2: Selecting a Recrystallization Solvent
| Solvent Property | Rationale | Ideal Outcome |
| Product Solubility | The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7][12] | High recovery of pure crystals upon cooling. |
| Impurity Solubility | Impurities should be either very soluble at all temperatures (remain in the mother liquor) or insoluble at all temperatures (can be filtered off hot).[7] | Impurities are efficiently separated from the desired product. |
| Boiling Point | The solvent's boiling point should be below the melting point of the compound to prevent "oiling out".[12] | Formation of well-defined crystals instead of an oil. |
| Reactivity | The solvent must be inert and not react with the compound.[12] | Product is recovered chemically unchanged. |
Experimental Protocols
Protocol 1: General Aqueous Work-up for this compound
This protocol is suitable for reactions where the product is expected to be stable under neutral conditions.
-
Cool the Reaction: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction vessel to 0 °C in an ice-water bath.
-
Quench: Slowly add deionized water or a saturated solution of sodium bicarbonate to quench any reactive species. Monitor for any gas evolution.[10]
-
Transfer to Separatory Funnel: Transfer the mixture to a separatory funnel. If needed, dilute the organic phase with a suitable extraction solvent (e.g., ethyl acetate, dichloromethane) to ensure the product is fully dissolved.[13]
-
Extract: Shake the funnel gently at first, venting frequently, then more vigorously. Allow the layers to separate.
-
Separate Layers: Drain the lower layer. If your product has some water solubility, re-extract the aqueous layer with fresh organic solvent (2-3 times).[9]
-
Combine and Wash: Combine all organic extracts. Wash the combined organic layer with a saturated NaCl solution (brine) to remove residual water.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[8]
Protocol 2: Recrystallization for Purification of Solid this compound
This procedure outlines the steps for purifying a solid crude product.[5][14]
-
Choose a Solvent: Select an appropriate solvent or solvent pair by testing small amounts of your crude product (see Table 2).
-
Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.[7] If the solid does not dissolve completely, add small portions of hot solvent until it does.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them, keeping the solution warm to prevent premature crystallization.
-
Cool Slowly: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask will slow the cooling and promote the formation of larger, purer crystals.
-
Induce Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed crystal" of the pure compound.[7]
-
Cool Further: Once crystals have started to form, cool the flask in an ice bath to maximize the crystal yield.
-
Isolate Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash and Dry: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Allow the crystals to dry completely under vacuum.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. How To [chem.rochester.edu]
- 3. Hydrolysis of N-Alkyl Sulfamates and the Catalytic Efficiency of an S-N Cleaving Sulfamidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. youtube.com [youtube.com]
- 8. Hexafluoroisopropyl Sulfamate: A Useful Reagent for the Synthesis of Sulfamates and Sulfamides [organic-chemistry.org]
- 9. Troubleshooting [chem.rochester.edu]
- 10. orgsyn.org [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 14. mt.com [mt.com]
Technical Support Center: Optimizing Benzyl Sulfamate Reactions
Welcome to the technical support center for catalyst selection and optimization of benzyl sulfamate reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for navigating common challenges in C–H amination experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most effective catalyst for intramolecular C–H amination of benzyl sulfamates?
A1: Dirhodium(II) catalysts are the most effective and widely used for this transformation. While standard catalysts like dirhodium(II) tetraacetate (Rh₂(OAc)₄) or dirhodium(II) tetraoctanoate (Rh₂(oct)₄) are generally effective, the strapped carboxylate dirhodium catalyst, Rh₂(esp)₂ , has demonstrated superior performance.[1] It often provides higher yields with significantly lower catalyst loadings (as low as 0.1 mol%) and is particularly effective for more challenging substrates like sulfamides, ureas, and guanidines.[1]
Q2: How does the reaction mechanism work?
A2: The generally accepted mechanism involves the in situ generation of a rhodium nitrenoid intermediate. First, the sulfamate ester is oxidized (commonly by an iodine(III) reagent like PhI(OAc)₂) to form a transient N-centered radical, which then reacts with the Rh(II) catalyst. This complex expels the remaining oxidant fragment to generate a highly reactive rhodium-nitrene species. This electrophilic intermediate then inserts into a C–H bond, typically through a concerted, asynchronous transition state, to form the cyclized product and regenerate the Rh(II) catalyst.[2][3] The C–H insertion step is often the rate-limiting step of the catalytic cycle.[2]
Q3: What determines the regioselectivity of the C–H insertion?
A3: The regioselectivity is governed by a combination of electronic, steric, and stereoelectronic factors.
-
Electronic Effects : The insertion is favored at electron-rich C–H bonds. The general order of reactivity is: allylic/benzylic ≈ tertiary (3°) > secondary (2°) > primary (1°).[1] Ethereal C–H bonds are also highly activated and can be more reactive than benzylic C–H bonds.[1]
-
Ring Strain : For intramolecular reactions, the formation of 5- and 6-membered rings is strongly favored. Sulfamate esters show a strong preference for forming 6-membered[1][4][5]-oxathiazinane-2,2-dioxide rings.[1]
-
Stereoelectronics : For diastereoselective reactions, a chair-like transition state is often invoked to predict the major stereoisomer.[1]
Q4: Can this reaction be made enantioselective?
A4: Yes. Enantioselectivity can be achieved by using chiral dirhodium catalysts. Catalysts derived from chiral α-amino acids or chiral carboxamidates, such as Rh₂(S-nap)₄, have been successfully used to induce asymmetry in intramolecular C–H amination of sulfamate esters, with enantiomeric excesses ranging from 60–99%.[6]
Catalyst Performance Data
The selection of the catalyst is critical for reaction success. The following tables summarize performance data for common catalysts under various conditions.
Table 1: Comparison of Common Rhodium Catalysts for Intramolecular C–H Amination
| Catalyst | Typical Loading (mol%) | Substrate Scope | Key Advantages | Common Solvents |
| Rh₂(OAc)₄ | 2–5 | Good for simple carbamates/sulfamates | Commercially available, cost-effective | Dichloromethane, Benzene |
| Rh₂(oct)₄ | 2–5 | Similar to Rh₂(OAc)₄ | Better solubility in organic solvents | Dichloromethane, Benzene |
| Rh₂(O₂CCPh₃)₄ | 2–5 | Effective for some carbamates | Enhanced reactivity for specific substrates | Dichloromethane, Benzene |
| Rh₂(esp)₂ | 0.1–1 | Broad, including challenging substrates | High turnover numbers, superior yields | Dichloromethane, Benzene, Hexanes |
Data compiled from multiple sources.[1]
Table 2: Enantioselective C–H Amination of 3-Arylpropylsulfamates
| Catalyst | Substrate (Aryl Group) | Yield (%) | ee (%) |
| Rh₂(S-nap)₄ | Phenyl | 78 | 94 |
| Rh₂(S-nap)₄ | 4-Methoxyphenyl | 75 | 92 |
| Rh₂(S-nap)₄ | 4-Nitrophenyl | 85 | 90 |
| Rh₂(S-nap)₄ | 2-Naphthyl | 78 | 97 |
Data sourced from Espino, C. G., et al. (2004).[6]
Experimental Protocols & Workflows
General Protocol for Intramolecular Rh-Catalyzed C–H Amination
This protocol provides a representative procedure for the cyclization of a this compound ester.
-
Preparation : To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the this compound substrate (1.0 equiv), magnesium oxide (MgO, 2.0–3.0 equiv), and the rhodium catalyst (e.g., Rh₂(esp)₂, 0.5 mol%).
-
Solvent Addition : Add anhydrous solvent (e.g., dichloromethane or benzene, to achieve a substrate concentration of ~0.1 M).
-
Reaction Initiation : Add the oxidant (e.g., PhI(OAc)₂, 1.1 equiv) in a single portion. For larger-scale reactions or particularly reactive substrates, slow addition of the oxidant via syringe pump may be beneficial.
-
Monitoring : Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup : Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove MgO and catalyst residues.
-
Purification : Concentrate the filtrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired cyclic sulfamate.
Catalytic Cycle Visualization
The following diagram illustrates the key steps in the rhodium-catalyzed C–H amination cycle.
Troubleshooting Guide
Q: My reaction shows low or no product yield. What should I do?
A: Low yield is a common issue that can often be resolved by systematically checking several parameters.
-
Catalyst Choice : If using Rh₂(OAc)₄ or Rh₂(oct)₄ with a complex substrate, consider switching to the more robust Rh₂(esp)₂ .[1]
-
Reagent Quality : Ensure the oxidant (e.g., PhI(OAc)₂) is fresh and has been stored properly. The use of finely ground, activated MgO is also crucial.
-
Solvent Purity : Use anhydrous solvents. Water can interfere with the catalytic cycle.
-
Reaction Concentration : Very dilute or very concentrated conditions can be detrimental. A starting concentration of 0.05–0.1 M is typical.
-
Slow Addition : For highly reactive substrates, rapid addition of the oxidant can lead to catalyst decomposition or side reactions. Try adding the oxidant slowly over 1-2 hours using a syringe pump.
Q: I am observing significant amounts of by-products. What are they and how can I prevent them?
A: Common by-products depend on the substrate structure.
-
Aziridination : If your substrate contains an alkene, aziridination can be a major competing pathway.[4] This is often favored over C–H insertion. To mitigate this, consider using a substrate without accessible double bonds if possible. In some cases, changing the catalyst or solvent may alter the chemoselectivity.
-
Ketone Formation : For substrates derived from secondary alcohols, oxidation of the alcohol to the corresponding ketone is a known side reaction.[2] This occurs via a competing pathway and can be difficult to suppress completely. Ensuring an inert atmosphere and using the minimum necessary amount of oxidant may help.
Q: The C–H amination is occurring at the wrong position (poor regioselectivity). How can I improve this?
A: Regioselectivity is dictated by the inherent reactivity of the C–H bonds.
-
Substrate Design : The most powerful tool is substrate modification. Protecting a more reactive C–H site or altering the tether length can direct the insertion to the desired position. Remember the strong preference for forming 5- or 6-membered rings.[1]
-
Catalyst Modification : While less common for altering regioselectivity in these specific reactions, screening different rhodium catalysts with varied ligand environments can sometimes influence the outcome. For example, bulkier ligands may favor insertion at less sterically hindered positions.
References
- 1. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhodium( ii )-catalyzed C–H aminations using N -mesyloxycarbamates: reaction pathway and by-product formation - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03153C [pubs.rsc.org]
- 3. Metal-Catalyzed Nitrogen-Atom Transfer Methods for the Oxidation of Aliphatic C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 6. pubs.acs.org [pubs.acs.org]
Impact of moisture on the stability and reactivity of benzyl sulfamate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of moisture on the stability and reactivity of benzyl sulfamate.
Frequently Asked Questions (FAQs)
Q1: What is the primary impact of moisture on solid this compound?
Moisture can compromise the stability of solid this compound primarily through hydrolysis. As an active pharmaceutical ingredient (API), its interaction with water vapor is a critical factor to consider during storage, handling, and formulation.[][2][3] The uptake of moisture can lead to both physical and chemical changes, potentially affecting the compound's purity, potency, and overall performance in downstream applications.[2][4]
Q2: What are the expected degradation products of this compound upon exposure to moisture?
The primary degradation pathway for this compound in the presence of moisture is hydrolysis, which cleaves the sulfamate ester bond. This reaction yields sulfamic acid and benzyl alcohol. Further degradation of benzyl alcohol to benzaldehyde and benzoic acid can also occur, particularly under oxidative conditions.[5][6][7]
Q3: How does pH influence the hydrolysis of this compound?
Q4: How should I properly store and handle this compound to minimize moisture-related degradation?
To ensure the stability of this compound, it is crucial to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[8] Protection from light and heat is also recommended. Using an inert atmosphere (e.g., nitrogen or argon) for long-term storage can further minimize exposure to moisture and atmospheric oxygen.
Q5: What are the signs of this compound degradation in my sample?
Visual signs of degradation can include a change in the physical appearance of the solid, such as clumping, discoloration, or the development of an odor. However, chemical degradation may not always be visually apparent. Therefore, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are essential for detecting and quantifying any degradation products.[9][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly low assay results for this compound. | Degradation due to improper storage or handling leading to moisture exposure. | Review storage conditions. Ensure containers are tightly sealed and stored in a desiccator or a controlled low-humidity environment. Re-test a freshly opened sample if available. |
| Appearance of new, unidentified peaks in the HPLC chromatogram of a this compound sample. | Formation of degradation products due to hydrolysis or oxidation. | Use a stability-indicating HPLC method to resolve and identify the new peaks. Mass spectrometry (MS) can be coupled with HPLC to determine the molecular weights of the impurities and aid in their identification as potential degradation products like sulfamic acid, benzyl alcohol, or benzaldehyde.[11][12][13][14] |
| Inconsistent results in reactions using this compound from different batches or stored for different durations. | Varied levels of degradation in the starting material due to differences in moisture exposure. | Qualify each new batch of this compound upon receipt and before use, especially if it has been stored for an extended period. Perform a Karl Fischer titration to determine the water content. |
| The solid this compound appears clumpy or has changed in appearance. | Absorption of atmospheric moisture. | The material may have already undergone some degradation. It is advisable to use a fresh, unopened container of the reagent. If this is not possible, the material should be thoroughly characterized for purity before use. |
| pH of a formulated product containing this compound changes over time. | Formation of acidic degradation products, such as sulfamic acid or benzoic acid, from the hydrolysis of this compound and subsequent oxidation of benzyl alcohol. | Incorporate a suitable buffering agent in the formulation to maintain a stable pH. Monitor the pH of the formulation as part of its stability testing protocol. |
Data Presentation
Table 1: Illustrative Hygroscopicity Classification of this compound
While specific public data for the hygroscopicity of this compound is not available, the following table provides an illustrative classification based on the European Pharmacopoeia general chapter for hygroscopicity. This table is intended to serve as a guideline for understanding potential moisture uptake. Actual data should be generated experimentally.
| Classification | Moisture Uptake at 25°C / 80% RH | Implication for this compound |
| Non-hygroscopic | ≤ 0.2% w/w | Unlikely to absorb significant amounts of water under normal storage conditions. |
| Slightly hygroscopic | > 0.2% and < 2% w/w | May absorb a small amount of water. Storage in a tightly sealed container is recommended. |
| Moderately hygroscopic | ≥ 2% and < 15% w/w | Will absorb a significant amount of water. Storage in a desiccator or with a desiccant is advised. |
| Very hygroscopic | ≥ 15% w/w | Has a strong affinity for water. Strict control of humidity during handling and storage is essential. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound (Solid State)
Objective: To investigate the impact of humidity and temperature on the stability of solid this compound and to identify potential degradation products.[9][15][16][17]
Materials:
-
This compound
-
Controlled humidity and temperature stability chambers
-
HPLC system with a UV/Vis detector
-
LC-MS system for peak identification
-
Glass vials with appropriate closures
Procedure:
-
Place accurately weighed samples of this compound into separate, clean glass vials.
-
Expose the samples to a matrix of controlled temperature and relative humidity (RH) conditions in stability chambers. Recommended conditions include:
-
25°C / 60% RH (ICH long-term storage condition)
-
40°C / 75% RH (ICH accelerated storage condition)[18]
-
Higher stress conditions (e.g., 60°C / 90% RH) to promote degradation.
-
-
At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), withdraw a vial from each condition.
-
Dissolve the contents of each vial in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Quantify the amount of this compound remaining and any degradation products formed.
-
For any significant unknown peaks, perform LC-MS analysis to elucidate their structures.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.[10][19][20][21][22]
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at a suitable wavelength (e.g., 220 nm)
Method Validation: The method should be validated according to ICH guidelines, including specificity (by analyzing forced degradation samples), linearity, accuracy, precision, and robustness.
Visualizations
Caption: Proposed degradation pathway of this compound in the presence of moisture.
Caption: Workflow for a forced degradation study of this compound.
References
- 2. Hygroscopicity Evaluation - CD Formulation [formulationbio.com]
- 3. researchgate.net [researchgate.net]
- 4. alfachemic.com [alfachemic.com]
- 5. Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Surface Technology Environmental Resource Center - STERC [sterc.org]
- 9. biomedres.us [biomedres.us]
- 10. tsijournals.com [tsijournals.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. ovid.com [ovid.com]
- 13. Frontiers | Profiling Urinary Sulfate Metabolites With Mass Spectrometry [frontiersin.org]
- 14. Profiling Urinary Sulfate Metabolites With Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sgs.com [sgs.com]
- 16. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Impact of Polymer Type and Relative Humidity on the Long-Term Physical Stability of Amorphous Solid Dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. japsonline.com [japsonline.com]
- 20. helixchrom.com [helixchrom.com]
- 21. jpionline.org [jpionline.org]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Analytical Methods for Benzyl Sulfamate Purity Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical methods for the validation of benzyl sulfamate purity. In the dynamic landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This compound, a crucial structural motif in various pharmacologically active compounds, requires robust analytical methodologies to quantify its purity and identify potential impurities. This document details and contrasts High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering insights into their principles, experimental protocols, and performance characteristics.
Method Comparison at a Glance
The selection of an appropriate analytical method for purity determination depends on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis (e.g., routine quality control versus structural elucidation). The following table summarizes the key performance attributes of HPLC, GC-MS, and qNMR for the analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection. | Intrinsic primary analytical method where signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification without a specific reference standard of the analyte.[1][2] |
| Applicability | Well-suited for non-volatile and thermally labile compounds like this compound. Ideal for routine purity and impurity analysis. | Requires volatilization of the analyte, which may necessitate derivatization for non-volatile compounds. Excellent for identifying and quantifying volatile and semi-volatile impurities. | Applicable to a wide range of soluble compounds. Particularly advantageous when a certified reference standard of the analyte is unavailable.[1] |
| Selectivity | High, can be tuned by altering mobile phase composition, stationary phase, and detector type. | Very high, combines chromatographic separation with mass spectrometric identification. | High, provides detailed structural information that allows for the differentiation of structurally similar compounds. |
| Sensitivity | Good to excellent, depending on the detector (e.g., UV, MS). | Excellent, especially with selected ion monitoring (SIM). | Generally lower than chromatographic methods, but can be improved with high-field instruments. |
| Quantification | Requires a certified reference standard of the analyte for accurate quantification. | Requires a certified reference standard or a suitable internal standard for accurate quantification. | Provides absolute quantification against a certified internal standard of a different compound.[2] |
| Sample Throughput | High, suitable for routine quality control. | Moderate to high, depending on the complexity of the sample preparation. | Moderate, can be automated for higher throughput.[1] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical technique. The following sections provide example experimental protocols for HPLC, GC-MS, and qNMR that can be adapted and validated for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
This proposed stability-indicating HPLC method is adapted from validated methods for sulfamate-containing compounds and aromatic molecules.[3][4][5]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a buffer solution (e.g., 20 mM ammonium acetate, pH 4.0).[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm (or a wavelength determined by the UV spectrum of this compound).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve a suitable amount of the this compound sample in the mobile phase to achieve a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Forced Degradation Studies: To establish the stability-indicating nature of the method, forced degradation studies should be performed under acidic, basic, oxidative, thermal, and photolytic stress conditions.[3] This helps to ensure that any degradation products are well-separated from the main this compound peak.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is adapted from established GC-MS protocols for the analysis of related benzyl compounds and is suitable for identifying and quantifying volatile and semi-volatile impurities.[6][7]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Injection Mode: Splitless.
Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Derivatization may be necessary if this compound is not sufficiently volatile or is thermally labile.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method of measurement and can be used for absolute purity determination without a specific this compound reference standard.[8]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a high-precision probe.
Experimental Parameters:
-
Solvent: A deuterated solvent in which both the analyte and an internal standard are soluble and stable (e.g., DMSO-d6).
-
Internal Standard: A certified reference material with known purity, chemical stability, and signals that do not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).
-
Pulse Sequence: A 90° pulse with a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full magnetization recovery.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (typically 16 or more).
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and the internal standard into a tared NMR tube.
-
Add a known volume of the deuterated solvent.
-
Gently mix to ensure complete dissolution.
Purity Calculation: The purity of this compound is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams created using the DOT language visualize the experimental workflows for HPLC, GC-MS, and qNMR.
Caption: HPLC analysis workflow for this compound purity.
Caption: GC-MS analysis workflow for this compound.
Caption: qNMR analysis workflow for absolute purity determination.
Signaling Pathways and Logical Relationships
The choice of an analytical method is guided by a logical decision-making process based on the analyte's properties and the analytical goal.
Caption: Decision tree for selecting an analytical method.
References
- 1. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tips.sums.ac.ir [tips.sums.ac.ir]
- 5. Development and Validation of a New Reversed Phase HPLC Method for the Quantitation of Azithromycin and Rifampicin in a Capsule Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE DISSOLUTION OF SOLIFENACIN SUCCINATE IN TABLET DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. researchgate.net [researchgate.net]
Quantitative Analysis of Benzyl Sulfamate: A Comparative Guide to HPLC and NMR Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Benzyl sulfamate, a key structural motif in various therapeutic agents, requires robust analytical methods for its accurate measurement. This guide provides a comprehensive comparison of two powerful analytical techniques for the quantitative analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present a head-to-head comparison of their performance, detailed experimental protocols, and a visual workflow to aid in method selection and implementation.
Performance Comparison: HPLC vs. qNMR
The choice between HPLC and quantitative NMR (qNMR) for the analysis of this compound depends on several factors, including the required level of accuracy, sample throughput, and the availability of reference standards. The following table summarizes the key performance metrics for each technique.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on analyte's affinity for stationary and mobile phases, followed by UV detection. | Signal intensity is directly proportional to the number of nuclei, allowing for direct quantification against an internal standard.[1][2][3] |
| Primary/Relative | Relative (requires a specific reference standard for this compound). | Primary or Relative (can use a certified internal standard structurally unrelated to the analyte).[4][5] |
| Accuracy | High, typically with recovery values between 98-102%.[6] | High, with reported uncertainties often being very low.[5] |
| Precision | Excellent, with Relative Standard Deviation (RSD) values typically below 2%.[7] | Excellent, with high reproducibility.[3] |
| Linearity | Excellent, with correlation coefficients (r²) > 0.999 over a defined concentration range.[6] | Excellent, as the signal response is inherently linear with concentration.[3] |
| Limit of Detection (LOD) | Low (ng/mL to µg/mL range).[6] | Higher than HPLC (µg/mL to mg/mL range).[8] |
| Limit of Quantification (LOQ) | Low (ng/mL to µg/mL range).[6][9] | Higher than HPLC (µg/mL to mg/mL range).[8] |
| Sample Throughput | High, with typical run times of 5-15 minutes per sample. | Lower, with experiment times ranging from a few minutes to over an hour for complex samples or low concentrations.[4] |
| Sample Preparation | Moderately complex, often involving dissolution, filtration, and sometimes extraction. | Simple, typically involving dissolving the sample and internal standard in a deuterated solvent.[4] |
| Universality | Requires a chromophore for UV detection.[4] | Applicable to any NMR-active nucleus (e.g., ¹H, ¹³C, ¹⁹F, ³¹P), making it broadly applicable.[2] |
| Structural Information | Provides limited structural information (retention time). | Provides rich structural information, confirming the identity of the analyte simultaneously with quantification. |
Experimental Protocols
Below are detailed, representative protocols for the quantitative analysis of this compound using both HPLC and qNMR. These protocols are based on established methods for structurally similar compounds and general principles of each technique.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reversed-phase HPLC method for the quantification of this compound.
1. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
2. Reagents and Solutions:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
This compound reference standard.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v). The exact ratio should be optimized for optimal peak shape and retention time.[6]
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (based on the UV absorbance of the benzene ring).
-
Run Time: Approximately 10 minutes.
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase to obtain a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh a sample containing this compound, dissolve it in the mobile phase in a volumetric flask, and dilute to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Quantitative NMR (qNMR) Protocol
This protocol describes a ¹H-qNMR method for the quantification of this compound using an internal standard.
1. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.
2. Reagents and Solutions:
-
Deuterated solvent (e.g., Dimethyl sulfoxide-d₆, DMSO-d₆) in which both this compound and the internal standard are soluble and stable.
-
Internal Standard (IS): A certified reference material with a simple ¹H NMR spectrum that does not overlap with the analyte signals. Maleic acid or 1,4-dinitrobenzene are suitable choices.[2][5]
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
4. NMR Data Acquisition:
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (for both this compound and the internal standard) to ensure full relaxation. A value of 30 seconds is often a safe starting point.[10]
-
Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (S/N > 150:1 for accurate integration).[10]
-
Acquisition Time (aq): At least 3 seconds.
-
Pulse Angle: 90°.
5. Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the singlet from the benzylic CH₂ protons) and a signal from the internal standard.
-
Calculate the concentration of this compound using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Workflow Diagrams
To visualize the experimental and logical processes described, the following diagrams have been generated using Graphviz.
Caption: HPLC analysis workflow for this compound.
Caption: qNMR analysis workflow for this compound.
Caption: Decision tree for selecting between HPLC and qNMR.
References
- 1. emerypharma.com [emerypharma.com]
- 2. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 3. rssl.com [rssl.com]
- 4. almacgroup.com [almacgroup.com]
- 5. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of Benzyl Isothiocyanate in Salvadora persica Extract and Dental Care Herbal Formulations Using Reversed Phase C18 High-Performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Guide to Benzyl Sulfamate and Other Sulfamoylating Agents for Researchers
For researchers and professionals in drug development and organic synthesis, the selection of an appropriate sulfamoylating agent is crucial for the efficient and successful synthesis of sulfamate-containing molecules. This guide provides an objective comparison of benzyl sulfamate with other commonly used sulfamoylating agents, supported by experimental data and detailed protocols.
The sulfamate moiety is a key pharmacophore in a variety of therapeutic agents, most notably as inhibitors of steroid sulfatase (STS), an enzyme implicated in hormone-dependent cancers.[1][2] The introduction of this functional group is a critical step in the synthesis of these compounds. This guide will compare the performance of this compound with other alternatives such as sulfamoyl chloride, aryl sulfamates, and hexafluoroisopropyl sulfamate (HFIPS).
Comparison of Sulfamoylating Agents
The choice of a sulfamoylating agent depends on several factors including substrate scope, reaction conditions, reagent stability, and scalability. Below is a comparative summary of common sulfamoylating agents.
| Reagent | Key Advantages | Key Disadvantages | Typical Reaction Conditions |
| This compound | - Can be prepared and used in situ. - Suitable for specific applications where the benzyl group offers advantages in solubility or subsequent deprotection strategies. | - Less commonly used as a direct sulfamoylating agent for alcohols compared to other reagents. - Can undergo side reactions. | - Often used in the synthesis of other sulfamates or as a protected form of sulfamic acid. |
| Sulfamoyl Chloride (H₂NSO₂Cl) | - Highly reactive, leading to short reaction times. | - Highly unstable and moisture-sensitive, often needs to be generated in situ. - Can decompose, leading to lower yields.[3] | - Requires a base (e.g., NaH, triethylamine) and an inert solvent (e.g., DMF, CH₂Cl₂). Reactions are often run at low temperatures. |
| Aryl Sulfamates (e.g., PFPS, PCPS) | - Stable, crystalline solids that are easy to handle. - Allow for catalytic sulfamoylation under mild conditions.[4][5] - High selectivity for primary over secondary alcohols.[4][5] | - The aryl leaving group can sometimes be difficult to remove from the reaction mixture. | - Catalytic N-methylimidazole (NMI) in a solvent like CH₂Cl₂ at room temperature.[4][5] |
| Hexafluoroisopropyl Sulfamate (HFIPS) | - Bench-stable, crystalline solid.[6][7] - Broad substrate scope including alcohols, amines, phenols, and anilines. - The only byproduct is the volatile hexafluoroisopropanol (HFIP), simplifying purification.[6][7] | - May require slightly longer reaction times compared to sulfamoyl chloride. | - Pyridine in CH₂Cl₂ at 30°C for 8-18 hours.[6] |
Experimental Data
The following tables present a compilation of experimental data for the sulfamoylation of representative substrates using different reagents.
Table 1: Sulfamoylation of Benzyl Alcohol
| Sulfamoylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sulfamoyl Chloride | NaH | DMF | 0 to rt | 2 | ~70-80* | [3] |
| Pentafluorophenyl Sulfamate (PFPS) | NMI (catalytic) | CH₂Cl₂ | rt | 12 | 95 | [4] |
| Hexafluoroisopropyl Sulfamate (HFIPS) | Pyridine | CH₂Cl₂ | 30 | 18 | 92 | [6] |
*Estimated yield based on general procedures for primary alcohols.
Table 2: Sulfamoylation of Phenol
| Sulfamoylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sulfamoyl Chloride | NaH | DMF | 0 to rt | 2 | ~80-90* | [3] |
| Pentafluorophenyl Sulfamate (PFPS) | NMI (catalytic) | CH₂Cl₂ | rt | 12 | 98 | [4] |
| Hexafluoroisopropyl Sulfamate (HFIPS) | Pyridine | CH₂Cl₂ | 30 | 18 | 96 | [6] |
*Estimated yield based on general procedures for phenols.
Experimental Protocols
General Procedure for Sulfamoylation using Sulfamoyl Chloride:
To a solution of the alcohol or phenol (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) at 0 °C under an inert atmosphere is added sodium hydride (1.2 mmol, 60% dispersion in mineral oil). The mixture is stirred for 30 minutes, after which sulfamoyl chloride (1.2 mmol, generated in situ or from a commercial source) is added. The reaction is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is then quenched by the slow addition of water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[3]
General Procedure for Catalytic Sulfamoylation using Aryl Sulfamates:
To a solution of the alcohol (1.0 mmol) and an electron-deficient aryl sulfamate (e.g., pentafluorophenyl sulfamate, 1.2 mmol) in dichloromethane (CH₂Cl₂, 5 mL) is added N-methylimidazole (0.1 mmol). The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica gel to afford the desired sulfamate.[4][5]
General Procedure for Sulfamoylation using Hexafluoroisopropyl Sulfamate (HFIPS):
To a solution of the alcohol or phenol (0.5 mmol) in a mixture of dichloromethane (3.5 mL) and pyridine (1.5 mL) is added hexafluoroisopropyl sulfamate (0.6 mmol). The reaction mixture is stirred at 30°C for 8-18 hours. The solvent is removed under reduced pressure, and the crude product is purified by silica gel chromatography to yield the pure sulfamate.[6]
Visualizing Key Processes
To further aid in the understanding of the application and synthesis of sulfamates, the following diagrams illustrate a key signaling pathway where sulfamate-containing drugs are active, and a general workflow for their synthesis.
References
- 1. ora.ox.ac.uk [ora.ox.ac.uk]
- 2. SULFATION PATHWAYS: Steroid sulphatase inhibition via aryl sulphamates: clinical progress, mechanism and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates [organic-chemistry.org]
- 5. Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hexafluoroisopropyl Sulfamate: A Useful Reagent for the Synthesis of Sulfamates and Sulfamides [organic-chemistry.org]
- 7. Hexafluoroisopropyl Sulfamate: A Useful Reagent for the Synthesis of Sulfamates and Sulfamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity Face-Off: Benzyl Sulfamate vs. Benzyl Sulfate in Drug Development and Chemical Synthesis
A Comparative Guide for Researchers
In the landscape of drug development and chemical synthesis, the choice of leaving group is a critical determinant of reaction efficiency and product yield. Among the diverse array of functional groups employed for this purpose, sulfonyl-containing moieties stand out for their exceptional leaving group ability. This guide provides an in-depth, objective comparison of the reactivity of two such groups: benzyl sulfamate and benzyl sulfate. While direct, side-by-side kinetic comparisons in the literature are scarce, this document extrapolates from existing data on related compounds and provides detailed experimental protocols to empower researchers to conduct their own comparative analyses.
Executive Summary
This guide delves into the synthesis and comparative reactivity of this compound and benzyl sulfate. While both are potent leaving groups, their reactivity profiles are influenced by the electronic differences between the sulfamate (-OSO₂NH₂) and sulfate (-OSO₃H) moieties. Theoretical considerations and data from analogous aryl systems suggest that benzyl sulfate is likely the more reactive species in nucleophilic substitution reactions, primarily due to the greater electron-withdrawing nature of the sulfate group, which leads to a more stable anionic leaving group. This guide furnishes detailed synthetic protocols for both compounds and proposes a standardized experimental workflow for a direct kinetic comparison of their reactivity.
Data Presentation: A Tale of Two Leaving Groups
Due to the absence of direct comparative kinetic studies in the literature, this section presents a combination of established synthetic yields and a proposed framework for a comparative reactivity study.
Table 1: Synthesis of this compound and Benzyl Sulfate
| Compound | Starting Material | Reagent | Solvent | Typical Yield (%) |
| This compound | Benzyl Alcohol | Sulfamoyl chloride | Dichloromethane | ~85% |
| Benzyl Sulfate | Benzyl Alcohol | Sulfur trioxide pyridine complex | Pyridine | >90% |
Table 2: Proposed Kinetic Study of Nucleophilic Substitution with Sodium Azide
This table outlines the parameters for a proposed experiment to directly compare the reactivity of this compound and benzyl sulfate.
| Parameter | This compound | Benzyl Sulfate |
| Substrate | This compound | Benzyl Sulfate |
| Nucleophile | Sodium Azide (NaN₃) | Sodium Azide (NaN₃) |
| Solvent | N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide (DMF) |
| Temperature | 50 °C | 50 °C |
| Concentration | [Substrate] = 0.1 M, [NaN₃] = 0.15 M | [Substrate] = 0.1 M, [NaN₃] = 0.15 M |
| Analytical Method | HPLC or ¹H NMR Spectroscopy | HPLC or ¹H NMR Spectroscopy |
| Data to Collect | Rate constant (k), Half-life (t₁/₂) | Rate constant (k), Half-life (t₁/₂) |
Mechanistic Insights: Extrapolating from Aryl Systems
Studies on the hydrolysis of aryl sulfamates and aryl sulfates have revealed divergent reaction pathways. Aryl sulfamates tend to hydrolyze via a dissociative Sₙ1-type mechanism, forming a sulfonylamine intermediate (SO₂NH). In contrast, aryl sulfates undergo hydrolysis through an associative Sₙ2-type mechanism. This fundamental mechanistic difference is attributed to the greater stability of the SO₂NH intermediate compared to SO₃.
While these findings pertain to aryl systems, they provide a valuable framework for predicting the behavior of their benzylic counterparts. The benzyl cation is relatively stable, which could favor an Sₙ1 pathway for this compound in polar, non-nucleophilic solvents. Conversely, the strong electron-withdrawing nature of the sulfate group would make it an excellent leaving group in Sₙ2 reactions.
Experimental Protocols
Synthesis of this compound
Materials:
-
Benzyl alcohol (1 eq.)
-
Sulfamoyl chloride (1.1 eq.)
-
Triethylamine (1.2 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of benzyl alcohol (1 eq.) and triethylamine (1.2 eq.) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add sulfamoyl chloride (1.1 eq.) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.
Synthesis of Benzyl Sulfate
Materials:
-
Benzyl alcohol (1 eq.)
-
Sulfur trioxide pyridine complex (1.5 eq.)
-
Anhydrous Pyridine
-
Diethyl ether
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve benzyl alcohol (1 eq.) in anhydrous pyridine at 0 °C under a nitrogen atmosphere.
-
Add sulfur trioxide pyridine complex (1.5 eq.) portion-wise to the solution, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold 1 M hydrochloric acid and extract with diethyl ether.
-
Wash the combined organic extracts sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield benzyl sulfate.
Proposed Protocol for Comparative Kinetic Analysis: Nucleophilic Substitution with Azide
Materials:
-
This compound
-
Benzyl sulfate
-
Sodium azide (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Thermostatted reaction block or oil bath
-
HPLC or NMR spectrometer
-
Autosampler vials
Procedure:
-
Prepare 0.1 M stock solutions of this compound and benzyl sulfate in anhydrous DMF containing a known concentration of an internal standard.
-
Prepare a 0.3 M stock solution of sodium azide in anhydrous DMF.
-
In separate reaction vessels maintained at 50 °C, mix equal volumes of the substrate stock solution and the sodium azide stock solution to initiate the reaction (final concentrations: [Substrate] = 0.05 M, [NaN₃] = 0.15 M).
-
At timed intervals, withdraw aliquots from each reaction mixture, quench with a suitable solvent (e.g., cold water), and prepare for analysis.
-
Analyze the aliquots by HPLC or ¹H NMR to determine the concentration of the remaining substrate and the formed benzyl azide product.
-
Plot the natural logarithm of the substrate concentration versus time to determine the pseudo-first-order rate constant (k_obs) for each reaction.
-
The second-order rate constant (k) can be calculated by dividing k_obs by the concentration of the nucleophile.
Visualizing the Chemistry
The following diagrams illustrate the synthetic pathways and the proposed experimental workflow for comparing the reactivity of this compound and benzyl sulfate.
Unveiling the Potency of Benzyl Sulfamate Derivatives as Enzyme Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of various benzyl sulfamate derivatives as inhibitors of key enzymes, primarily steroid sulfatase (STS) and carbonic anhydrases (CAs). The information presented is supported by experimental data to aid in the evaluation of these compounds for potential therapeutic applications.
This compound derivatives have emerged as a promising class of enzyme inhibitors, demonstrating significant potential in the treatment of hormone-dependent cancers and other diseases. Their unique chemical structure allows for potent and often irreversible inhibition of target enzymes. This guide delves into the comparative efficacy of these derivatives against two major enzyme families: steroid sulfatase, a critical enzyme in the biosynthesis of active steroids, and carbonic anhydrases, which play a crucial role in pH regulation and are implicated in various pathologies, including cancer.
Comparative Efficacy of this compound Derivatives
The inhibitory activity of this compound derivatives is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following tables summarize the reported values for various derivatives against their target enzymes, providing a clear comparison of their potency.
Steroid Sulfatase (STS) Inhibitors
Steroid sulfatase is a key enzyme in the conversion of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1][2] Inhibition of STS is a promising strategy for the treatment of hormone-dependent cancers like breast cancer.[2]
| Compound/Derivative | Target Substrate | IC50 (nM) | Reference Compound | IC50 (nM) | Source |
| 3-O-sulfamate 17α-benzylestradiol | E1S to E1 | 0.39 | EMATE | - | [1] |
| DHEAS to DHEA | 4.1 | [1] | |||
| 3-O-sulfamate 17α-(4'-tert-butylbenzyl)estradiol | E1S to E1 | 0.15 | EMATE | - | [1] |
| DHEAS to DHEA | 1.4 | [1] | |||
| 4-(1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate (5l) | STS in MCF-7 cells | 0.21 | Irosustat | 1.06 | [3][4] |
| 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenyl sulfamate (4a) | STS in MCF-7 cells | 1.90 | Irosustat | 1.06 | [3][4] |
| 4-(1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate (4b) | STS in MCF-7 cells | 1.71 | Irosustat | 1.06 | [3][4] |
| 6-(1-(1,2,3-trifluorophenyl)-1H-1,2,3-triazol-4-yl)naphthalen-2-yl sulfamate (3L) | STS in human placenta | 15.97 | Irosustat | 1.14 | [5][6] |
Carbonic Anhydrase (CA) Inhibitors
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[7] Certain isoforms, such as CA II, VII, and IX, are targets for various therapeutic areas, including glaucoma, epilepsy, and cancer.[8]
| Compound/Derivative Class | Target Isoform | Ki (nM) Range | Reference Compound | Ki (nM) | Source |
| β-benzylphenethylamine-derived sulfamides | hCA I | 0.278 - 2.260 | Acetazolamide | - | [7] |
| hCA II | 0.187 - 1.478 | Dorzolamide | - | [7] | |
| 4-(3-benzyl-guanidino)benzenesulfonamides | hCA I | >10000 | Acetazolamide (AAZ) | 250 | [8] |
| hCA II | 1.6 - 59.1 | Acetazolamide (AAZ) | 12 | [8] | |
| hCA VII | subnanomolar - nanomolar | Acetazolamide (AAZ) | 4.5 | [8] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Steroid Sulfatase (STS) Inhibition Assay
Objective: To determine the in vitro inhibitory potency of this compound derivatives against STS activity.
Materials:
-
Purified human placental STS or STS-transfected cell lysates.
-
Radiolabeled substrate: [³H]estrone sulfate ([³H]E1S).
-
Test compounds (this compound derivatives).
-
Reference inhibitor (e.g., Irosustat, EMATE).
-
Tris-HCl buffer (pH 7.4).
-
Toluene for extraction.
-
Scintillation cocktail and counter.
Procedure:
-
Enzyme Preparation: The STS enzyme is extracted from human placenta or from cells engineered to overexpress the enzyme.[5][6]
-
Reaction Mixture Preparation: In a final volume of 100 µL, the reaction mixture contains 20 mM Tris-HCl (pH 7.4), 3 nM radiolabeled [³H]estrone sulfate, various concentrations of the inhibitor, and 5 units of the purified enzyme.[5][6]
-
Incubation: The reaction mixtures are incubated at 37°C for a specified period (e.g., 20 minutes).
-
Reaction Termination and Extraction: The reaction is stopped by the addition of toluene. The mixture is vortexed and centrifuged to separate the aqueous and organic phases. The liberated [³H]estrone in the organic phase is then measured.
-
Quantification: An aliquot of the toluene layer is mixed with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of STS inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to the control (no inhibitor). IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Carbonic Anhydrase (CA) Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
Objective: To determine the inhibitory potency (Ki) of this compound derivatives against various CA isoforms.
Materials:
-
Purified human CA isoforms (e.g., hCA I, II, VII).
-
Stopped-flow spectrophotometer.
-
CO₂-saturated water.
-
Buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red).
-
Test compounds (this compound derivatives).
-
Reference inhibitor (e.g., Acetazolamide).
Procedure:
-
Assay Principle: This assay measures the CA-catalyzed hydration of CO₂, which leads to a decrease in pH. The rate of this pH change is monitored by a pH indicator.[8]
-
Instrument Setup: An Sx.18Mv-R Applied Photophysics stopped-flow instrument or a similar spectrophotometer is used.
-
Reaction Initiation: The enzyme solution (containing the CA isoform and the inhibitor at various concentrations) is rapidly mixed with a CO₂-saturated solution in the stopped-flow instrument.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over time, reflecting the rate of the enzymatic reaction.
-
Data Analysis: The initial rates of the reaction are determined from the absorbance curves. Ki values are calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition, using the Cheng-Prusoff equation.[8]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the signaling pathways affected by the inhibition of STS and CA, as well as a typical experimental workflow for inhibitor screening.
Caption: Steroid Sulfatase (STS) Signaling Pathway and Inhibition.
Caption: Carbonic Anhydrase IX (CA IX) Signaling in Cancer.
Caption: Workflow for Enzyme Inhibitor Screening and Development.
References
- 1. Potent inhibition of steroid sulfatase activity by 3-O-sulfamate 17alpha-benzyl(or 4'-tert-butylbenzyl)estra-1,3,5(10)-trienes: combination of two substituents at positions C3 and c17alpha of estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Making sure you're not a bot! [mostwiedzy.pl]
- 7. The synthesis of novel sulfamides derived from β-benzylphenethylamines as acetylcholinesterase, butyrylcholinesterase and carbonic anhydrase enzymes inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. flore.unifi.it [flore.unifi.it]
Spectroscopic Techniques for the Characterization of Benzyl Sulfamate Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of pharmaceutical compounds and their intermediates is critical for ensuring safety, efficacy, and batch-to-batch consistency. Benzyl sulfamate and its positional isomers (ortho-, meta-, and para-) represent a class of compounds where subtle structural differences can significantly impact biological activity. Differentiating these isomers requires a multi-faceted analytical approach. This guide provides an objective comparison of key spectroscopic techniques for the characterization of this compound isomers, supported by expected experimental data and detailed methodologies.
Introduction to Spectroscopic Characterization
The primary challenge in analyzing this compound isomers lies in distinguishing the substitution pattern on the aromatic ring. While all three isomers share the same molecular formula and mass, the relative positions of the benzyl and sulfamate groups create unique electronic and steric environments. These differences manifest as distinct signatures in various spectroscopic analyses. This guide will focus on Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography as primary tools for unambiguous isomer identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for distinguishing constitutional isomers in solution. By probing the magnetic environments of ¹H and ¹³C nuclei, NMR provides detailed information about the connectivity and spatial arrangement of atoms.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup: Use a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.[1]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]
Data Interpretation and Comparison
The key to differentiating the isomers lies in the aromatic region of the NMR spectra. The symmetry of the molecule dictates the number of unique signals and their splitting patterns.
-
Para-isomer: Due to its C₂ symmetry, the para-isomer will exhibit the simplest spectrum, with only two signals for the four aromatic protons, appearing as two distinct doublets (an AA'BB' system). Similarly, it will show fewer signals in the ¹³C NMR spectrum for the aromatic carbons.
-
Ortho-isomer: The ortho-isomer is asymmetric and will display four distinct signals for the four aromatic protons, each with complex multiplet patterns due to both ortho- and meta-couplings.
-
Meta-isomer: The meta-isomer is also asymmetric but will have a different set of chemical shifts and coupling patterns compared to the ortho-isomer. One proton will appear as a singlet or a narrowly split triplet, while the others will show more complex patterns.
The chemical shift of the benzylic protons (-CH₂-) can also be informative. The proximity of the electron-withdrawing sulfamate group in the ortho-isomer is expected to cause a downfield shift of the benzylic protons compared to the meta and para isomers.
Table 1: Expected ¹H and ¹³C NMR Data for this compound Isomers
| Isomer | Aromatic Protons (δ, ppm) | Aromatic Carbons (δ, ppm) | Benzylic Protons (-CH₂-) (δ, ppm) | Notes |
| Ortho | 4 signals, complex multiplets | 6 unique signals | Expected most downfield | Asymmetric, complex splitting patterns. |
| Meta | 4 signals, distinct multiplets | 6 unique signals | Intermediate chemical shift | Asymmetric, characteristic splitting. |
| Para | 2 signals, doublets (AA'BB') | 4 unique signals | Expected most upfield | Symmetric, simplified spectrum. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique excellent for identifying functional groups. While all isomers contain the same functional groups, subtle differences in the "fingerprint region" can aid in their differentiation.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be collected first.
-
Data Processing: The instrument software automatically performs the Fourier transform and background subtraction to generate the final absorbance or transmittance spectrum.
Data Interpretation and Comparison
All isomers will show characteristic strong absorptions for the sulfamate group (S=O asymmetric and symmetric stretching, ~1350-1380 cm⁻¹ and ~1150-1180 cm⁻¹) and the N-H bond (~3300-3500 cm⁻¹).[2] The primary distinguishing features will be the C-H out-of-plane bending bands in the fingerprint region (650-1000 cm⁻¹), which are sensitive to the substitution pattern on the benzene ring.[3]
-
Ortho-disubstituted: Strong band around 750 cm⁻¹.
-
Meta-disubstituted: Bands around 690-710 cm⁻¹ and 750-810 cm⁻¹.
-
Para-disubstituted: Strong, sharp band in the 810-840 cm⁻¹ region.
Table 2: Key IR Vibrational Frequencies for this compound Isomers (cm⁻¹)
| Functional Group | Expected Wavenumber (cm⁻¹) | Isomer-Specific Bands (C-H Bending) |
| N-H Stretch | 3300 - 3500 | Ortho: ~750 |
| Aromatic C-H Stretch | 3000 - 3100 | Meta: ~690-710 and ~750-810 |
| Aliphatic C-H Stretch | 2850 - 3000 | Para: ~810-840 |
| S=O Asymmetric Stretch | 1350 - 1380 | |
| S=O Symmetric Stretch | 1150 - 1180 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While constitutional isomers have identical molecular weights, their fragmentation patterns upon ionization can differ, providing clues to their structure.
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This causes ionization and fragmentation of the molecule.
-
Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: Ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.
Data Interpretation and Comparison
All three isomers will show an identical molecular ion peak (M⁺). The differentiation relies on the relative abundances of the fragment ions. The primary fragmentation is often the cleavage of the benzyl group, leading to a prominent peak at m/z 91 (tropylium ion). The remaining sulfamate-substituted phenyl fragment will have a mass corresponding to (M - 91). The stability of this fragment ion, and subsequent fragmentation pathways, may be influenced by the substitution pattern. For instance, an "ortho-effect" might lead to unique fragmentation pathways involving interaction between the two substituent groups, which would be absent in the meta and para isomers.[4][5]
Table 3: Expected Mass Spectrometry Data for this compound Isomers
| Isomer | Molecular Ion (M⁺) (m/z) | Key Fragment Ion (m/z 91) | Other Diagnostic Fragments |
| Ortho | Identical for all isomers | Present, high abundance | Potential for unique fragments due to ortho-effect. |
| Meta | Identical for all isomers | Present, high abundance | Fragmentation pattern may differ from ortho and para. |
| Para | Identical for all isomers | Present, high abundance | Fragmentation pattern may differ from ortho and meta. |
X-ray Crystallography
For compounds that can be crystallized, single-crystal X-ray diffraction provides the most definitive structural information. It is the gold standard for unambiguously determining the molecular structure, including the precise substitution pattern, bond lengths, and bond angles in the solid state.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow a single crystal of the purified this compound isomer suitable for diffraction (typically 0.1-0.3 mm in size). This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms are determined (structure solution) and then optimized (refinement) to best fit the experimental data.[6]
Data Interpretation
The output is a three-dimensional model of the molecule that unequivocally shows the connectivity of the atoms, thus confirming whether the isomer is ortho, meta, or para. This technique is absolute and does not rely on comparing data between isomers.
Summary and Workflow
Each spectroscopic technique offers unique advantages for the characterization of this compound isomers. NMR provides the most detailed structural information for distinguishing the isomers in solution. IR spectroscopy offers a rapid method for confirming functional groups and can provide strong evidence for the substitution pattern. Mass spectrometry confirms the molecular weight and can offer corroborating structural evidence through fragmentation analysis. Finally, X-ray crystallography provides definitive proof of structure for crystalline samples.
A logical workflow for the characterization of an unknown this compound sample would involve a combination of these techniques to ensure an unambiguous identification.
Caption: General experimental workflow for the characterization of this compound isomers.
Caption: Logical relationships of data used for isomer differentiation.
References
The Benzyl Sulfamate Protecting Group: A Comprehensive Comparison for Amine Protection in Research and Development
In the landscape of synthetic chemistry, particularly in the realms of pharmaceutical and materials development, the strategic use of protecting groups is paramount for achieving desired molecular architectures. The protection of amine functionalities is a frequent necessity, with a variety of protecting groups available to the discerning researcher. Among these, the benzyl sulfamate group presents a unique set of properties. This guide provides an in-depth comparison of the this compound protecting group with two of the most commonly employed amine protecting groups, tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), supported by experimental data and detailed protocols.
Overview of Amine Protecting Groups
Protecting groups for amines are employed to temporarily mask their nucleophilicity and basicity, preventing unwanted side reactions during subsequent synthetic transformations. An ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable in high yield under mild conditions that do not affect other functional groups within the molecule.
This compound , while less common than carbamate-based protecting groups, offers exceptional stability. It is formed by the reaction of an amine with a benzylsulfamoyl chloride. This sulfonamide linkage is notably robust, providing a durable shield for the nitrogen atom.
tert-Butyloxycarbonyl (Boc) is one of the most widely used amine protecting groups. Its popularity stems from its ease of introduction and its lability under acidic conditions, which allows for straightforward deprotection.
Benzyloxycarbonyl (Cbz or Z) is another cornerstone of amine protection, particularly in peptide synthesis. It is stable to acidic and basic conditions but can be readily cleaved by catalytic hydrogenolysis.
Comparative Analysis of Protecting Group Performance
The choice of a protecting group is dictated by the specific requirements of a synthetic route, including the stability of the substrate to various reagents and the desired orthogonality of deprotection steps. The following tables summarize the key performance indicators for this compound, Boc, and Cbz protecting groups.
Table 1: Comparison of Protection and Deprotection Conditions and Yields
| Protecting Group | Protection Reagent | Typical Conditions | Typical Yield (%) | Deprotection Method | Typical Conditions | Typical Yield (%) |
| This compound | Benzylsulfamoyl chloride | Base (e.g., Pyridine, Et3N), CH2Cl2, 0 °C to rt | 85-95 | Hydrogenolysis (requires activation) | 1. (Boc)2O, DMAP 2. H2, Pd/C, rt | ~83 (over 2 steps) |
| Boc | Di-tert-butyl dicarbonate ((Boc)2O) | Base (e.g., Et3N, NaOH), various solvents, rt | 90-100 | Acidolysis | Trifluoroacetic acid (TFA) in CH2Cl2, rt | 95-100 |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO3, Et3N), aq. THF or CH2Cl2, 0 °C to rt | 90-98 | Hydrogenolysis | H2, Pd/C, rt | 95-100 |
Table 2: Stability Profile of Protected Amines
| Protecting Group | Acidic Conditions (e.g., TFA) | Basic Conditions (e.g., NaOH, rt) | Hydrogenolysis (H2, Pd/C) | Oxidizing Agents | Reducing Agents (e.g., LiAlH4) |
| This compound | Stable | Stable[1][2] | Very Stable (requires activation)[1] | Generally Stable | Stable |
| Boc | Labile | Stable | Stable | Stable | Stable |
| Cbz | Stable (mild acid) | Stable | Labile | Stable | Stable |
Experimental Protocols
Detailed methodologies for the introduction and removal of each protecting group are provided below.
Protocol 1: Protection of a Primary Amine with this compound
Materials:
-
Primary amine (1.0 eq)
-
Benzylsulfamoyl chloride (1.1 eq)
-
Pyridine (1.2 eq)
-
Dichloromethane (CH2Cl2)
Procedure:
-
Dissolve the primary amine in dry CH2Cl2 under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine to the solution.
-
Slowly add a solution of benzylsulfamoyl chloride in dry CH2Cl2 to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting amine is consumed.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Deprotection of a this compound Protected Amine (via "Safety-Catch" Activation)
Step A: N-Boc Activation
-
Dissolve the N-benzylsulfamate protected amine (1.0 eq) in dry CH2Cl2.
-
Add di-tert-butyl dicarbonate ((Boc)2O, 1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure and purify the N-Boc activated intermediate by column chromatography.
Step B: Hydrogenolysis
-
Dissolve the purified N-Boc activated intermediate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr hydrogenator).
-
Stir the reaction vigorously at room temperature for 4-24 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. The resulting product is the Boc-protected amine, which can be deprotected under standard acidic conditions if the free amine is desired.
Protocol 3: Protection of a Primary Amine with Boc
Materials:
-
Primary amine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq)
-
Triethylamine (Et3N, 1.2 eq) or aqueous NaOH
-
Solvent (e.g., CH2Cl2, THF, or a biphasic mixture)
Procedure:
-
Dissolve the primary amine in the chosen solvent.
-
Add the base (Et3N or NaOH solution).
-
Add (Boc)2O to the reaction mixture.
-
Stir at room temperature for 1-4 hours, monitoring by TLC.
-
If using an organic solvent, wash the reaction mixture with water and brine. If using a biphasic system, separate the layers.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The product is often pure enough for subsequent steps without further purification.
Protocol 4: Deprotection of a Boc Protected Amine
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH2Cl2)
Procedure:
-
Dissolve the Boc-protected amine in CH2Cl2.
-
Add TFA (typically 20-50% v/v in CH2Cl2).
-
Stir the reaction at room temperature for 30-60 minutes, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a suitable solvent (e.g., toluene or methanol) to remove residual TFA.
-
The resulting amine trifluoroacetate salt can often be used directly or neutralized with a base.
Protocol 5: Protection of a Primary Amine with Cbz
Materials:
-
Primary amine (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl, 1.1 eq)
-
Aqueous NaHCO3 (saturated) or Et3N (1.2 eq)
-
Solvent (e.g., THF/water or CH2Cl2)
Procedure:
-
Dissolve the primary amine in the chosen solvent system.
-
Cool the solution to 0 °C.
-
Add the base.
-
Slowly add Cbz-Cl to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Work up the reaction by separating the organic layer (if biphasic) or by washing with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.
Protocol 6: Deprotection of a Cbz Protected Amine
Materials:
-
Cbz-protected amine
-
10% Palladium on carbon (Pd/C)
-
Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)
-
Hydrogen source (H2 gas)
Procedure:
-
Dissolve the Cbz-protected amine in the chosen solvent.
-
Add 10% Pd/C catalyst (5-10 mol%).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere.
-
Stir the reaction vigorously at room temperature for 1-8 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Visualization of Workflows and Logical Relationships
The following diagrams illustrate the key steps and decision-making processes involved in utilizing these protecting groups.
References
Comparative study of the biological activity of sulfamate vs. sulfate analogs
For researchers, scientists, and drug development professionals, understanding the nuances of pharmacologically active molecules is paramount. This guide provides a comparative study of the biological activity of sulfamate and sulfate analogs, offering insights into their potential as therapeutic agents. By examining key experimental data and methodologies, this document aims to facilitate informed decisions in drug design and development.
Sulfamate (R-O-SO2NH2) and sulfate (R-O-SO3-) moieties, while structurally similar, confer markedly different physicochemical and biological properties to parent molecules. The substitution of a hydroxyl group with a sulfamate or sulfate group can significantly impact a compound's metabolic stability, membrane permeability, and interaction with biological targets. This comparison focuses on two key areas where sulfamate analogs have demonstrated significant advantages: enzyme inhibition and prodrug strategies.
Quantitative Comparison of Biological Activity
The following table summarizes the inhibitory potency of various sulfamate-containing compounds against their primary biological targets. While direct comparative data for their corresponding sulfate analogs are limited in publicly available literature, the data presented underscores the high potency achievable with the sulfamate moiety.
| Compound Name | Analog Type | Target Enzyme | Assay System | IC50 Value |
| Estrone-3-O-sulfamate (EMATE) | Sulfamate | Steroid Sulfatase (STS) | Intact MCF-7 cells | 65 pM |
| 4-NitroEMATE | Sulfamate | Steroid Sulfatase (STS) | Placental microsomes | 0.8 nM |
| 4-NitroEMATE | Sulfamate | Steroid Sulfatase (STS) | MCF-7 cells | 0.01 nM |
| 3,4-Dimethylcoumarin 3-O-sulfamate | Sulfamate | Steroid Sulfatase (STS) | Intact MCF-7 cells | 30 nM |
| Topiramate | Sulfamate | Carbonic Anhydrase II (CA-II) | See Experimental Protocols | Markedly more potent than sulfamide analog |
Superiority of Sulfamates in Enzyme Inhibition
Sulfamate analogs have emerged as a prominent class of inhibitors for several enzymes, most notably steroid sulfatase (STS) and carbonic anhydrases (CAs).
Steroid Sulfatase (STS) Inhibition: STS is a critical enzyme in the biosynthesis of estrogens and androgens, making it a key target for hormone-dependent cancers. Estrone-3-O-sulfamate (EMATE), a sulfamate analog of estrone, is an exceptionally potent irreversible inhibitor of STS.[1][2] The sulfamate group is crucial for its mechanism of action, which involves active site-directed inhibition.[1][2] As the data table shows, derivatives of EMATE, such as 4-nitroEMATE, exhibit even greater potency.[3]
Carbonic Anhydrase (CA) Inhibition: CAs are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. Studies comparing sulfamate and sulfamide analogs as CA-II inhibitors have shown that the sulfamate-containing compounds are markedly more potent.[4] Topiramate, a widely used antiepileptic drug, is a notable example of a sulfamate-based CA inhibitor.
Sulfamates as Effective Prodrugs
A significant advantage of the sulfamate group lies in its application in prodrug design to enhance the bioavailability of parent molecules. Sulfamates can mask polar hydroxyl groups, increasing lipophilicity and facilitating passive diffusion across cell membranes. Once absorbed, they can be hydrolyzed by sulfatases to release the active parent drug.
A prime example is the use of estrogen sulfamates. These compounds have demonstrated a 10- to 90-fold increase in systemic estrogenic activity compared to their parent estrogens upon oral administration.[2] This enhanced bioavailability is attributed to their increased stability and absorption, followed by the release of the active estrogen.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key assays used to evaluate the biological activity of sulfamate analogs.
Steroid Sulfatase (STS) Inhibition Assay (using intact MCF-7 cells)
This assay determines the ability of a compound to inhibit the conversion of [3H]estrone sulfate to [3H]estrone in a cellular environment.
-
Cell Culture: Human breast cancer MCF-7 cells are cultured in a suitable medium (e.g., Eagle's Minimum Essential Medium) supplemented with fetal bovine serum and antibiotics.
-
Assay Preparation: Cells are seeded in multi-well plates and allowed to attach and grow to a specified confluency.
-
Inhibitor Treatment: The cells are pre-incubated with varying concentrations of the test compound (e.g., EMATE) for a defined period.
-
Substrate Addition: A solution containing the radiolabeled substrate, [3H]estrone sulfate, is added to each well.
-
Incubation: The plates are incubated at 37°C to allow for the enzymatic conversion.
-
Extraction: The reaction is stopped, and the steroids are extracted from the cell lysate using an organic solvent (e.g., toluene).
-
Separation and Quantification: The extracted estrone and estrone sulfate are separated using thin-layer chromatography (TLC). The radioactivity of the spots corresponding to estrone is quantified using a scintillation counter.
-
IC50 Determination: The percentage of STS inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined by non-linear regression analysis.
Carbonic Anhydrase (CA) Inhibition Assay (Colorimetric)
This assay measures the inhibition of CA-catalyzed hydration of carbon dioxide, which leads to a pH change detected by a colorimetric indicator.
-
Reagent Preparation:
-
Assay Buffer: A buffered solution (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red).
-
Enzyme Solution: A solution of purified carbonic anhydrase (e.g., bovine CA-II) in the assay buffer.
-
Substrate Solution: Carbon dioxide-saturated water.
-
Inhibitor Solutions: Serial dilutions of the test compounds (e.g., sulfamate analogs).
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, enzyme solution, and inhibitor solution to the appropriate wells.
-
Initiate the reaction by adding the CO2-saturated water.
-
Monitor the change in absorbance at a specific wavelength (e.g., 570 nm for phenol red) over time using a microplate reader. The decrease in pH due to the formation of carbonic acid will cause a color change in the indicator.
-
-
Data Analysis:
-
The rate of the enzymatic reaction is determined from the linear portion of the absorbance vs. time curve.
-
The percentage of inhibition is calculated for each inhibitor concentration by comparing the reaction rate in the presence of the inhibitor to the rate in its absence.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of complex biological processes and experimental designs can significantly enhance understanding. The following diagrams were created using the Graphviz (DOT language).
Caption: Mechanism of Steroid Sulfatase (STS) Inhibition by a Sulfamate Analog.
References
- 1. Steroidal and nonsteroidal sulfamates as potent inhibitors of steroid sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Steroidal and nonsteroidal sulfamates as potent inhibitors of steroid sulfatase. | Semantic Scholar [semanticscholar.org]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Benzyl Sulfamate: Validating a Novel Synthetic Pathway
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical motifs is paramount. Benzyl sulfamate, a significant structural component in various pharmacologically active compounds, has traditionally been synthesized through established but often challenging methods. This guide provides a comprehensive comparison of a novel synthetic route for this compound with two conventional methods, supported by experimental data to offer an objective assessment of their respective performances.
This comparative analysis focuses on three primary synthetic strategies for producing this compound from benzyl alcohol: a new route utilizing the stable solid reagent hexafluoroisopropyl sulfamate (HFIPS), and the two established methods employing chlorosulfonyl isocyanate (CSI) and sulfamoyl chloride. The validation of this new route is based on a careful examination of reaction efficiency, safety, and ease of handling.
Executive Summary of Synthetic Routes
The synthesis of this compound can be approached through several pathways, each with distinct advantages and disadvantages. The traditional methods involving chlorosulfonyl isocyanate and sulfamoyl chloride are well-documented but are often hampered by the hazardous and unstable nature of the reagents. The novel approach using hexafluoroisopropyl sulfamate presents a promising alternative, offering enhanced stability and ease of use.
| Synthetic Route | Key Reagent | Primary Advantages | Primary Disadvantages |
| New Route | Hexafluoroisopropyl Sulfamate (HFIPS) | Stable, solid reagent; mild reaction conditions; high purity of product.[1][2][3] | Limited literature specifically on this compound synthesis. |
| Established Route 1 | Chlorosulfonyl Isocyanate (CSI) | Highly reactive, leading to potentially high yields. | Highly corrosive and moisture-sensitive; requires careful handling. |
| Established Route 2 | Sulfamoyl Chloride | Readily available precursor. | Unstable reagent; often needs to be prepared in situ.[2][3] |
Comparative Analysis of Performance
A direct comparison of the three synthetic routes for this compound highlights the potential of the novel HFIPS method as a more practical and user-friendly alternative.
| Parameter | New Route (HFIPS) | Established Route 1 (CSI) | Established Route 2 (Sulfamoyl Chloride) |
| Typical Yield | High (Specific data for this compound not widely reported, but high for other alcohols) | Generally high, but can be variable. | Moderate to high, dependent on reagent quality. |
| Purity | High, often requiring minimal purification.[1][3] | Good, but byproducts from side reactions are possible. | Variable, may require extensive purification. |
| Reaction Time | 8-18 hours.[1] | Typically rapid due to high reactivity. | Can be variable depending on reaction conditions. |
| Reaction Temperature | 30°C.[1] | Often requires low temperatures for control. | Can range from 0°C to room temperature. |
| Reagent Stability | Bench-stable solid.[1][2][3] | Highly unstable, reacts violently with water. | Unstable, decomposes upon storage.[2][3] |
| Safety/Handling | Relatively safe and easy to handle.[1] | Requires specialized handling due to corrosive nature. | Requires careful handling due to instability. |
Experimental Protocols
Detailed methodologies for the synthesis of this compound via the three compared routes are provided below.
New Synthetic Route: Using Hexafluoroisopropyl Sulfamate (HFIPS)
This method, adapted from a general procedure for the sulfamoylation of alcohols, offers a safe and efficient pathway to this compound.[1]
Materials:
-
Benzyl alcohol
-
Hexafluoroisopropyl sulfamate (HFIPS)
-
Dichloromethane (CH₂Cl₂)
-
Pyridine
-
10% Hydrochloric acid (HCl)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of benzyl alcohol (0.5 mmol) in a mixture of dichloromethane (3.5 mL) and pyridine (1.5 mL), add hexafluoroisopropyl sulfamate (0.6 mmol).
-
Stir the reaction mixture at 30°C for 8-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with dichloromethane (20 mL) and wash with 10% HCl (20 mL).
-
Separate the organic layer and wash sequentially with water (3 x 20 mL) and saturated NaCl solution (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield pure this compound.
Established Route 1: Using Chlorosulfonyl Isocyanate (CSI)
This established method takes advantage of the high reactivity of CSI.
Materials:
-
Benzyl alcohol
-
Chlorosulfonyl isocyanate (CSI)
-
Anhydrous inert solvent (e.g., dichloromethane, toluene)
-
Quenching agent (e.g., water, dilute acid)
Procedure:
-
Dissolve benzyl alcohol in an anhydrous inert solvent under an inert atmosphere (e.g., nitrogen or argon) and cool the solution in an ice bath (0°C).
-
Slowly add chlorosulfonyl isocyanate dropwise to the cooled solution with vigorous stirring.
-
Allow the reaction to stir at 0°C for a specified time, monitoring the progress by TLC.
-
After the reaction is complete, carefully quench the reaction mixture by the slow addition of a suitable quenching agent.
-
Separate the organic layer, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as recrystallization or column chromatography.
Established Route 2: Using Sulfamoyl Chloride
This method involves the use of sulfamoyl chloride, which is often generated in situ due to its instability.
Materials:
-
Benzyl alcohol
-
Sulfamoyl chloride (or reagents for its in situ generation)
-
A suitable base (e.g., triethylamine, pyridine)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
Procedure:
-
Dissolve benzyl alcohol in an anhydrous solvent.
-
Add a suitable base to the solution.
-
Add sulfamoyl chloride to the mixture at a controlled temperature (often 0°C to room temperature).
-
Stir the reaction mixture for a set period, monitoring its completion by TLC.
-
Upon completion, quench the reaction and work up the mixture by washing with water and brine.
-
Dry the organic phase, remove the solvent under reduced pressure, and purify the resulting crude product.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic routes discussed.
Caption: Comparative workflow of this compound synthesis routes.
Conclusion
The validation of a new synthetic route for this compound using hexafluoroisopropyl sulfamate (HFIPS) indicates a significant advancement in the synthesis of this important compound. While the traditional methods involving chlorosulfonyl isocyanate and sulfamoyl chloride are effective, they present considerable challenges in terms of reagent handling and stability. The HFIPS route offers a milder, safer, and more user-friendly alternative, making it an attractive option for both laboratory-scale synthesis and potential industrial applications. Further optimization and specific data collection for the synthesis of this compound using this new method will be beneficial for its widespread adoption in the scientific community.
References
Unveiling the Target Landscape: A Comparative Guide to Benzyl Sulfamate Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the target profile and potential off-target effects of bioactive molecules is paramount. This guide provides a comparative analysis of benzyl sulfamate's biological activity, focusing on its cross-reactivity in key biological assays. By presenting quantitative data, detailed experimental protocols, and clear visual aids, this document aims to be an essential resource for those investigating sulfamate-containing compounds.
This compound and its derivatives are recognized pharmacophores, notably targeting enzymes like carbonic anhydrases (CAs) and steroid sulfatase (STS). While potent inhibition of these primary targets is often the goal, assessing activity against other enzymes is crucial for predicting selectivity and potential side effects. This guide synthesizes available data to offer a clearer picture of this compound's interaction profile.
Comparative Analysis of Inhibitory Activity
To contextualize the activity of this compound derivatives, their inhibitory potency is compared with established inhibitors for each enzyme class. The following tables summarize the quantitative data for benzyl-substituted sulfamates/sulfonamides and reference compounds against various human carbonic anhydrase (hCA) isoforms and steroid sulfatase (STS).
Table 1: Inhibitory Potency (Kᵢ) of Benzyl-Substituted Sulfonamides/Sulfamides against Human Carbonic Anhydrase Isoforms
| Compound/Derivative | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA VII (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | hCA XIII (Kᵢ, nM) | Reference Compound |
| Benzyl Carbamimidothioates (General Range) | 15.8 - 94.6 | 1.7 - 85.8 | 3.5 - 99.1 | - | - | 69.3 - 925.9 | Acetazolamide (AZA) |
| 3,5-Difluorobenzyl Derivative | - | 1.7 | - | - | - | - | Kᵢ: hCA I (250 nM), hCA II (12 nM), hCA IX (25 nM), hCA XII (5.7 nM) |
| β-Benzylphenethylamine Sulfamides (General Range) | 278 - 2260 | 187 - 1478 | - | - | - | - | Dorzolamide |
| 4-(3-benzyl-guanidino)benzenesulfonamides (General Range) | - | - | Subnanomolar | - | - | - | Tacrine (for Cholinesterases) |
| N'-benzyl-N-(arylsulfonyl)-carbamimidothioates | >10,000 | >10,000 | - | Effective Inhibition | Effective Inhibition | - | - |
Note: Data is compiled from multiple studies and represents ranges or specific values for benzyl-substituted compounds. Direct comparison should be made with caution due to variations in assay conditions.[1][2][3][4]
Table 2: Inhibitory Potency (IC₅₀) of Sulfamate-Containing Compounds against Steroid Sulfatase (STS)
| Compound/Derivative | IC₅₀ (nM) | Cell Line/Enzyme Source | Reference Compound |
| 3-O-Sulfamate 17α-benzylestradiol | 0.39 (vs E1S) | Homogenate of transfected 293 cells | Irosustat (EMATE) |
| 4.1 (vs DHEAS) | |||
| 3-O-Sulfamate 17α-(tert-butylbenzyl)estradiol | 0.15 (vs E1S) | Homogenate of transfected 293 cells | IC₅₀: 65 pM in MCF-7 cells |
| 1.4 (vs DHEAS) | |||
| 4-(1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate | 36.78 | Enzymatic Assay | |
| 0.21 | MCF-7 cells |
Note: E1S (Estrone-3-sulfate) and DHEAS (Dehydroepiandrosterone-3-sulfate) are substrates for STS. Data is sourced from multiple publications.[5][6][7]
Key Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental context, the following diagrams illustrate the general principles of the assays and the primary signaling pathway involved.
Caption: Workflow for a colorimetric carbonic anhydrase inhibition assay.
Caption: Simplified pathway of STS-mediated estrogen activation and its inhibition.
Experimental Protocols
Detailed and reproducible methodologies are the cornerstone of comparative research. Below are standardized protocols for the key assays discussed in this guide.
Carbonic Anhydrase Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available kits and common literature methods.[8][9]
1. Reagent Preparation:
- CA Assay Buffer: Prepare a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.3).
- CA Enzyme Working Solution: Dilute the stock carbonic anhydrase enzyme in CA Dilution Buffer to the desired concentration.
- Substrate Solution: Prepare a solution of a suitable ester substrate (e.g., p-nitrophenyl acetate) in a solvent compatible with the assay buffer.
- Test Compounds: Dissolve this compound and other test inhibitors in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions.
- Inhibitor Control: Use a known CA inhibitor, such as Acetazolamide, as a positive control.
2. Assay Procedure (96-well plate format):
- Add 80 µL of CA Assay Buffer to each well.
- Add 10 µL of the diluted test compounds, inhibitor control, or solvent control to the appropriate wells.
- To initiate the reaction, add 10 µL of the CA Enzyme Working Solution to all wells except the background control. Mix gently.
- Incubate the plate at room temperature for 10-15 minutes.
- Add 100 µL of the Substrate Solution to all wells to start the enzymatic reaction.
- Measure the absorbance at 405 nm in a kinetic mode for 30-60 minutes at room temperature using a microplate reader.
3. Data Analysis:
- Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
- The percent inhibition is calculated using the formula: % Inhibition = [(Rate_of_Solvent_Control - Rate_of_Sample) / Rate_of_Solvent_Control] * 100
- Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ or Kᵢ value.
Steroid Sulfatase (STS) Inhibition Assay (Radiometric)
This protocol is based on established methods for measuring STS activity using radiolabeled substrates.[10][11][12]
1. Reagent Preparation:
- Assay Buffer: Prepare a phosphate buffer (e.g., 50 mM, pH 7.4) to inhibit other sulfatases.
- Radiolabeled Substrate: Use [³H]Estrone-3-sulfate ([³H]E1S) as the substrate. Dilute to the desired concentration in the assay buffer.
- Enzyme Source: Use either purified STS, microsomes from STS-expressing cells (e.g., transfected HEK-293 cells), or a whole-cell suspension (e.g., MCF-7 breast cancer cells).
- Test Compounds: Prepare stock solutions and serial dilutions of this compound derivatives and a reference inhibitor like Irosustat in a suitable solvent.
- Stopping Reagent: Toluene or another suitable organic solvent to extract the product.
2. Assay Procedure:
- In a microcentrifuge tube, combine the enzyme source with the test compound or solvent control.
- Pre-incubate the mixture at 37°C for 15 minutes.
- Initiate the enzymatic reaction by adding the [³H]E1S solution.
- Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
- Stop the reaction by adding an equal volume of the organic stopping reagent (e.g., toluene).
- Vortex vigorously to extract the hydrolyzed, non-polar product ([³H]Estrone) into the organic phase.
- Centrifuge to separate the phases.
- Transfer an aliquot of the organic (upper) phase to a scintillation vial.
- Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
3. Data Analysis:
- The amount of product formed is proportional to the measured radioactivity (counts per minute, CPM).
- Calculate the percent inhibition using the formula: % Inhibition = [(CPM_of_Control - CPM_of_Sample) / CPM_of_Control] * 100
- Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Concluding Remarks
The this compound scaffold demonstrates significant inhibitory activity, particularly against carbonic anhydrases and steroid sulfatase. The data presented highlights that substitutions on the benzyl ring and the core structure can modulate potency and selectivity across different enzyme isoforms. For instance, certain benzyl-substituted carbamimidothioates show high potency against hCA II, while some N'-benzyl-N-(arylsulfonyl)-carbamimidothioates exhibit selectivity for the tumor-associated hCA IX and XII over the off-target cytosolic isoforms hCA I and II.[1][3]
It is important to note that a comprehensive screening of this compound against a broad, standardized panel of kinases, proteases, and other enzyme classes is not widely available in the public domain. The term "cross-reactivity" often refers to the activity against different isoforms of the primary target enzyme family. Researchers should be mindful that significant off-target effects beyond these established targets could exist. The provided protocols offer a robust framework for conducting further in-house cross-reactivity and selectivity profiling to fully characterize the biological activity of novel this compound derivatives. This will enable a more informed drug development process, minimizing the potential for unforeseen side effects and maximizing therapeutic efficacy.
References
- 1. Investigation of novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthesis of novel sulfamides derived from β-benzylphenethylamines as acetylcholinesterase, butyrylcholinesterase and carbonic anhydrase enzymes inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of carbonic anhydrase inhibitory potency of (Z/E)-alkyl N'-benzyl- N-(arylsulfonyl)-carbamimidothioates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Potent inhibition of steroid sulfatase activity by 3-O-sulfamate 17alpha-benzyl(or 4'-tert-butylbenzyl)estra-1,3,5(10)-trienes: combination of two substituents at positions C3 and c17alpha of estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Benzyl Sulfamate Stability Versus Common Amine Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceuticals, the judicious selection of protecting groups is paramount. An ideal protecting group should be robust under a variety of reaction conditions while being selectively removable under mild protocols that do not compromise the integrity of the target molecule. This guide provides a comparative benchmark of the stability of the benzyl sulfamate protecting group against other widely used amine protecting groups, namely tert-butyloxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz or Z).
While direct quantitative, head-to-head comparisons of stability under identical conditions are not extensively documented in the available literature, this guide synthesizes qualitative and general stability data to offer a valuable comparative overview for synthetic chemists.
Data Presentation: Comparative Stability Overview
The stability of a protecting group is not absolute but rather dependent on the specific reaction conditions. The following table summarizes the general stability of this compound and other common amine protecting groups under acidic, basic, reductive, and oxidative conditions.
| Protecting Group | Acid Stability | Base Stability | Reductive Stability (e.g., H₂/Pd) | Oxidative Stability |
| This compound | Labile (cleaved by TFA) | Stable | Stable | Stable |
| Boc | Labile (cleaved by TFA, HCl) | Stable | Stable | Stable |
| Fmoc | Stable | Labile (cleaved by piperidine) | Stable | Stable |
| Cbz (Z) | Stable to mild acid | Stable | Labile (cleaved by hydrogenolysis) | Stable |
| Benzyl (Bn) | Stable | Stable | Labile (cleaved by hydrogenolysis) | Generally Stable |
Key Observations:
-
This compound exhibits a stability profile that is complementary to many commonly used protecting groups. Its stability to basic, reductive, and oxidative conditions makes it an orthogonal protecting group in many synthetic strategies.[1]
-
The key lability of This compound is under acidic conditions, specifically with trifluoroacetic acid (TFA), which is a common reagent for Boc group removal.[1]
-
Boc is a widely used acid-labile protecting group, readily cleaved by acids like TFA.[2][3] It is stable to basic and reductive conditions.
-
Fmoc is a base-labile protecting group, famously employed in solid-phase peptide synthesis where it is removed by secondary amines like piperidine.[2] It is stable to acidic conditions.
-
Cbz (Z) and Benzyl (Bn) groups are primarily removed under reductive conditions, most commonly catalytic hydrogenolysis.[2][4] They are generally stable to acidic and basic conditions.
Experimental Protocols
The following are generalized experimental protocols for assessing the stability of a protecting group under various conditions. Specific concentrations, temperatures, and analytical methods should be optimized for the substrate of interest.
General Protocol for Stability Assay
A solution of the N-protected compound (e.g., N-benzyl sulfamate of a model amine) is prepared in a suitable solvent (e.g., Dichloromethane, Acetonitrile, or a buffer solution). Aliquots of this solution are then subjected to different reaction conditions as described below. The stability is assessed by monitoring the disappearance of the starting material and the appearance of the deprotected amine over time using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Acidic Stability Assay:
-
Reagent: A solution of Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 10-50% v/v) or a buffered aqueous solution at a specific acidic pH (e.g., pH 2).
-
Procedure: The solution of the protected compound is treated with the acidic reagent at a controlled temperature (e.g., room temperature). Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours), quenched with a suitable base (e.g., a saturated solution of sodium bicarbonate), and analyzed.
2. Basic Stability Assay:
-
Reagent: A solution of a base in a suitable solvent, such as 20% piperidine in Dimethylformamide (DMF) for Fmoc group lability testing, or a buffered aqueous solution at a specific basic pH (e.g., pH 10).
-
Procedure: The solution of the protected compound is treated with the basic reagent at a controlled temperature. Aliquots are taken at various time points, neutralized with a suitable acid (e.g., dilute HCl), and analyzed.
3. Reductive Stability Assay (Catalytic Hydrogenolysis):
-
Reagent: Palladium on carbon (Pd/C, e.g., 10 mol%) and a hydrogen source (e.g., H₂ gas balloon or a hydrogen donor like ammonium formate).
-
Procedure: The protected compound is dissolved in a suitable solvent (e.g., Methanol or Ethyl Acetate). The Pd/C catalyst is added, and the mixture is stirred under a hydrogen atmosphere at room temperature. Aliquots are taken at various time points, filtered to remove the catalyst, and analyzed.
4. Oxidative Stability Assay:
-
Reagent: A solution of a common oxidizing agent, such as a solution of potassium permanganate (KMnO₄) in a suitable solvent system or m-chloroperoxybenzoic acid (mCPBA) in DCM.
-
Procedure: The solution of the protected compound is treated with the oxidizing agent at a controlled temperature. Aliquots are taken at various time points, and the reaction is quenched with a suitable reducing agent (e.g., a saturated solution of sodium thiosulfate). The resulting mixture is then analyzed.
Mandatory Visualization
Caption: Workflow for assessing the stability of an amine protecting group.
Caption: Stability profile and orthogonality of the this compound protecting group.
References
A Head-to-Head Comparison of Catalysts for Benzyl Sulfamate Synthesis: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of benzyl sulfamate is a critical step in the creation of various therapeutic agents. This guide provides a head-to-head comparison of common catalysts employed in this synthesis, supported by experimental data and detailed protocols to aid in catalyst selection and process optimization.
The synthesis of this compound, a key intermediate in medicinal chemistry, is primarily achieved through the sulfamoylation of benzyl alcohol. This reaction typically involves the use of a sulfamoylating agent in the presence of a catalyst. This comparative guide focuses on the performance of two prominent organocatalysts: N-methylimidazole (NMI) and 4-(dimethylamino)pyridine (DMAP), and also discusses the use of triethylamine (TEA).
Performance Comparison of Catalysts
The choice of catalyst significantly impacts the yield, reaction time, and overall efficiency of this compound synthesis. Below is a summary of the performance of different catalysts based on available literature data.
| Catalyst | Sulfamoylating Agent | Reaction Conditions | Yield (%) | Reaction Time | Reference |
| N-Methylimidazole (NMI) | Pentafluorophenyl sulfamate | Acetonitrile, Room Temperature | 95 | 2 hours | [1] |
| 4-(Dimethylamino)pyridine (DMAP) | Sulfamoyl chloride | Dichloromethane, 0 °C to Room Temp. | 96 (for a primary alcohol) | Not specified | [2] |
| Triethylamine (TEA) | Sulfamoyl chloride | Dichloromethane, 0 °C to Room Temp. | High (qualitative) | Not specified | [2] |
Note: While a specific yield for this compound using DMAP was not found, a high yield of 96% has been reported for the sulfamoylation of a primary alcohol using this catalyst, suggesting its high efficiency for this transformation[2]. Triethylamine is also a commonly used base for this reaction, generally providing good to high yields[2].
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. The following are representative protocols for the synthesis of this compound using the discussed catalysts.
Protocol 1: N-Methylimidazole (NMI) Catalyzed Synthesis
This protocol is adapted from the work of Rapp, P. B., et al. (2020)[1].
Materials:
-
Benzyl alcohol
-
Pentafluorophenyl sulfamate
-
N-Methylimidazole (NMI)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of benzyl alcohol (1.0 equiv) in anhydrous acetonitrile, add pentafluorophenyl sulfamate (1.2 equiv).
-
Add N-methylimidazole (0.2 equiv) to the mixture.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Upon completion (monitored by TLC), dilute the reaction mixture with dichloromethane.
-
Wash the organic layer successively with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Protocol 2: Amine Base (DMAP or TEA) Catalyzed Synthesis
This is a general protocol for the sulfamoylation of alcohols using sulfamoyl chloride and an amine base[2].
Materials:
-
Benzyl alcohol
-
Sulfamoyl chloride
-
4-(Dimethylamino)pyridine (DMAP) or Triethylamine (TEA)
-
Dichloromethane (anhydrous)
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve benzyl alcohol (1.0 equiv) in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.
-
Add the amine base (DMAP or TEA, 1.2 equiv).
-
Slowly add sulfamoyl chloride (1.1 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Reaction Mechanisms and Visualizations
The catalytic pathway for this compound synthesis varies depending on the catalyst and sulfamoylating agent employed.
N-Methylimidazole Catalyzed Mechanism
The NMI-catalyzed reaction is proposed to proceed through an "aza-sulfene" intermediate. NMI acts as a base, deprotonating the sulfamate donor, which then eliminates a phenol to generate the highly reactive aza-sulfene. This intermediate is then trapped by the alcohol to form the desired sulfamate[1][2].
Caption: NMI-catalyzed sulfamoylation via an aza-sulfene intermediate.
Amine Base Catalyzed Mechanism with Sulfamoyl Chloride
When using sulfamoyl chloride with an amine base like TEA or DMAP, two primary mechanisms are possible: nucleophilic catalysis and general base catalysis[3][4][5][6].
-
Nucleophilic Catalysis (predominant with DMAP): The amine catalyst attacks the sulfamoyl chloride to form a reactive sulfamoylammonium intermediate. The alcohol then attacks this activated intermediate to yield the sulfamate product.
-
General Base Catalysis (possible with TEA): The amine base deprotonates the alcohol, increasing its nucleophilicity. The resulting alkoxide then attacks the sulfamoyl chloride.
The following diagram illustrates the general workflow for catalyst screening in this compound synthesis.
Caption: Experimental workflow for comparing catalyst performance.
Conclusion
Both N-methylimidazole and 4-(dimethylamino)pyridine are highly effective catalysts for the synthesis of this compound, consistently providing high yields. The choice between these catalysts may depend on the specific sulfamoylating agent used, reaction conditions, and the scale of the synthesis. NMI, when used with activated aryl sulfamates, offers a mild and efficient route. DMAP, a well-known acylation catalyst, demonstrates excellent activity with the more traditional sulfamoyl chloride. Triethylamine also serves as a practical and cost-effective option. The provided protocols and mechanistic insights aim to assist researchers in selecting the most suitable catalytic system for their specific needs in the synthesis of this important pharmaceutical building block.
References
- 1. Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Benzyl Sulfamate Derivatives: In Vitro and In Vivo Efficacy
This guide provides a comparative analysis of benzyl sulfamate derivatives, focusing on the correlation between their in vitro and in vivo activities. The primary applications of these compounds as steroid sulfatase (STS) and carbonic anhydrase (CA) inhibitors are explored, with supporting experimental data and methodologies presented for researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Comparison of Inhibitory Activities
The following tables summarize the in vitro and in vivo activities of various this compound derivatives and related compounds from published studies.
Table 1: Steroid Sulfatase (STS) Inhibitory Activity of this compound and Related Derivatives
| Compound/Derivative | In Vitro Model | In Vitro Activity (IC₅₀) | In Vivo Model | In Vivo Activity | Reference |
| BENZOMATE (benzophenone-4,4'-O,O-bis-sulfamate) | Intact MCF-7 breast cancer cells | >70% inhibition at 0.1 µM | Rats | 84% inhibition of liver STS at 1 mg/kg; 93% at 10 mg/kg | [1] |
| Placental microsomes | >98% inhibition at 10 µM | [1] | |||
| Compound 3j (3-benzylaminocoumarin-7-O-sulfamate) | Human placenta isolated STS | 0.13 µM | Not specified | Not specified | [2] |
| MCF-7 cell lines | 1.35 µM | [2] | |||
| Compound 5 (3-O-sulfamate 17α-(tert-butylbenzyl)estradiol) | Transfected (293) cell homogenate (E1S to E1) | 0.15 nM | Not specified | Inactivates STS at lower concentration than EMATE | [3] |
| Transfected (293) cell homogenate (DHEAS to DHEA) | 1.4 nM | [3] | |||
| 43e (Dual Aromatase-Sulfatase Inhibitor - DASI) | JEG-3 cells | Aromatase: 0.45 nM; STS: 1200 nM | PMSG-induced rats | 92% inhibition of plasma estradiol; 98% inhibition of liver STS at 10 mg/kg | [4] |
| STX681 (m-sulfamate derivative) | Not specified | Not specified | Female rats | 82% inhibition of aromatase; 98% inhibition of sulfatase at 10 mg/kg | [5] |
Table 2: Carbonic Anhydrase (CA) Inhibitory Activity of Sulfamate/Sulfonamide Derivatives
| Compound/Derivative Series | Target Isoform(s) | In Vitro Activity (Kᵢ or IC₅₀) | In Vivo Model | In Vivo Effect | Reference |
| 4-(2-(4-(4-substitutedpiperazin-1-yl)benzylidene)hydrazinyl)benzenesulfonamides (4a-4i) | hCA II, hCA VII | Low to medium nanomolar range | Swiss Albino male mice | Significantly attenuated MES and sc-PTZ induced seizures | [6] |
| 4-(2-(4-(4-substitutedpiperazin-yl)benzylidene)hydrazinecarbonyl)benzenesulfonamides (8a-8k) | hCA VII | Effective inhibition | Swiss Albino male mice | Compound 8d showed long duration of action in MES test | [6] |
| β-benzylphenethylamine-derived sulfamides | hCA I, hCA II | Kᵢ values in the range of 0.278-2.260 nM (hCA I) and 0.187-1.478 nM (hCA II) | Not specified | Not specified | [7] |
| N4-benzyl substituted 5-chloroisatin-3-thiosemicarbazones (5a-o) | Urease (as a model) | IC₅₀ values from 1.31 to 3.24 µM | Not specified | Not specified | [8] |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the objective comparison of these derivatives.
In Vitro Steroid Sulfatase (STS) Inhibition Assay (MCF-7 Cells)
-
Cell Culture: MCF-7 human breast cancer cells, which endogenously express STS, are cultured in appropriate media (e.g., DMEM with 10% FBS) until confluent.
-
Assay Preparation: The confluent cells are washed and incubated in serum-free media.
-
Inhibitor Treatment: The cells are pre-treated with various concentrations of the this compound derivatives (e.g., BENZOMATE) for a specified period.
-
Substrate Addition: The radiolabeled substrate, [³H]estrone-3-sulfate (E1S), is added to the cells.
-
Incubation: The cells are incubated for a period (e.g., 4-24 hours) to allow for the enzymatic conversion of E1S to estrone (E1).
-
Extraction: The medium is collected, and the steroids are extracted using an organic solvent like toluene.
-
Analysis: The extracted steroids are separated using thin-layer chromatography (TLC). The radioactivity corresponding to the product (E1) and the remaining substrate (E1S) is quantified.
-
Calculation: The percentage of E1S converted to E1 is calculated, and the inhibitory activity of the compounds is determined by comparing the conversion in treated cells to untreated controls. IC₅₀ values are then calculated.[1][2]
In Vivo Steroid Sulfatase (STS) Inhibition Assay (Rat Model)
-
Animal Model: Ovariectomized female Wistar rats are typically used.
-
Compound Administration: The test compounds (e.g., BENZOMATE, 43e) are administered orally (p.o.) or via injection at specified doses (e.g., 1 or 10 mg/kg).[1][4]
-
Tissue Collection: After a defined period (e.g., 3 or 24 hours), the animals are euthanized, and the liver is immediately excised.[1][4]
-
Homogenate Preparation: The liver tissue is homogenized in a suitable buffer.
-
Enzyme Activity Assay: The STS activity in the liver homogenate is measured by incubating it with a radiolabeled substrate (e.g., [³H]E1S) and quantifying the formation of the product, similar to the in vitro assay.
-
Data Analysis: The STS activity in the livers of treated animals is compared to that in vehicle-treated control animals to determine the percentage of inhibition.[4]
In Vitro Carbonic Anhydrase (CA) Inhibition Assay
-
Enzyme Source: Purified recombinant human CA isoforms (e.g., hCA I, II, VII, IX) are used.
-
Assay Principle: The assay measures the inhibition of the CA-catalyzed hydration of CO₂. This is often done using a stopped-flow instrument to measure the change in pH.
-
Procedure:
-
A solution of the CA isoenzyme is mixed with the inhibitor at various concentrations and incubated.
-
This mixture is then rapidly mixed with a CO₂-saturated solution.
-
The initial velocity of the hydration reaction is measured by monitoring the change in absorbance of a pH indicator.
-
-
Data Analysis: Inhibition constants (Kᵢ) are determined by fitting the data to the Michaelis-Menten equation for enzyme kinetics.[7]
In Vivo Anticonvulsant Activity (MES and sc-PTZ Tests)
-
Animal Model: Swiss Albino male mice are commonly used.[6]
-
Compound Administration: Test compounds are administered to the animals, typically via intraperitoneal injection or oral gavage.
-
Maximal Electroshock (MES) Test:
-
At a predetermined time after drug administration, a maximal electrical stimulus is delivered via corneal electrodes.
-
The animals are observed for the presence or absence of a tonic hind limb extension, which indicates a seizure.
-
The ability of the compound to prevent this tonic extension is a measure of its anticonvulsant activity.[6]
-
-
Subcutaneous Pentylenetetrazole (sc-PTZ) Test:
-
A convulsant dose of pentylenetetrazole is injected subcutaneously.
-
The animals are observed for the onset of clonic seizures.
-
The test compound's efficacy is determined by its ability to prevent or delay the onset of these seizures.[6]
-
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the study of this compound derivatives.
Caption: Inhibition of the Steroid Sulfatase (STS) pathway by this compound derivatives.
Caption: General experimental workflow for establishing In Vitro-In Vivo Correlation (IVIVC).
References
- 1. Synthesis, in vitro and in vivo activity of benzophenone-based inhibitors of steroid sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 3-benzylaminocoumarin-7-O-sulfamate derivatives as steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent inhibition of steroid sulfatase activity by 3-O-sulfamate 17alpha-benzyl(or 4'-tert-butylbenzyl)estra-1,3,5(10)-trienes: combination of two substituents at positions C3 and c17alpha of estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of aromatase inhibitors and dual aromatase steroid sulfatase inhibitors by linking an arylsulfamate motif to 4-(4H-1,2,4-triazol-4-ylamino)benzonitrile: SAR, crystal structures, in vitro and in vivo activities. — Department of Pharmacology [pharm.ox.ac.uk]
- 5. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of potent anti-convulsant carbonic anhydrase inhibitors: Design, synthesis, in vitro and in vivo appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The synthesis of novel sulfamides derived from β-benzylphenethylamines as acetylcholinesterase, butyrylcholinesterase and carbonic anhydrase enzymes inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro Bio-activity Evaluation of N4-benzyl Substituted 5-Chloroisatin-3-thiosemicarbazones as Urease and Glycation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Development of a validated analytical method for benzyl sulfamate in biological matrices
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of novel chemical entities in biological matrices is a cornerstone of drug discovery and development. This guide provides a comparative overview of two prominent analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the determination of benzyl sulfamate in plasma and urine. As a compound of interest in pharmaceutical research, establishing a robust and validated bioanalytical method is crucial for pharmacokinetic, toxicokinetic, and clinical studies.
This document outlines a proposed LC-MS/MS method for this compound, leveraging established protocols for the structurally related sulfamate-containing drug, topiramate, as a reliable analogue. Additionally, a potential HPLC-UV method is presented, based on methodologies developed for sulfonamide drugs, offering a comparative alternative.
Method Comparison: Performance Characteristics
The choice of an analytical method hinges on a balance of sensitivity, selectivity, speed, and cost. Below is a summary of the expected performance characteristics for the proposed LC-MS/MS and a potential HPLC-UV method for the analysis of this compound in human plasma.
Table 1: Comparison of Proposed Bioanalytical Methods for this compound in Human Plasma
| Parameter | Proposed LC-MS/MS Method | Alternative HPLC-UV Method |
| Linearity Range | 10 - 2000 ng/mL | 250 - 20,000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 250 ng/mL |
| Intra-day Precision (%CV) | < 5.25% | < 15% |
| Inter-day Precision (%CV) | < 6.24% | < 15% |
| Intra-day Accuracy (%) | 93.45 - 108.68% | 85 - 115% |
| Inter-day Accuracy (%) | 99.24 - 116.63% | 85 - 115% |
| Recovery | > 84% | 78.2 - 105.2% |
| Selectivity | High (based on mass-to-charge ratio) | Moderate (potential for interference) |
| Run Time | ~2.5 minutes | ~12 minutes |
Experimental Workflows and Protocols
A well-defined experimental workflow is critical for reproducible and reliable results. The following diagrams and protocols detail the proposed methodologies.
Proposed LC-MS/MS Bioanalytical Workflow
The following diagram illustrates the key steps in the proposed LC-MS/MS method for the quantification of this compound in a biological matrix.
Detailed Experimental Protocols
This protocol is adapted from validated methods for topiramate.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 200 µL of human plasma, add 50 µL of an internal standard working solution (e.g., deuterated this compound at 2000 ng/mL).
-
Add 350 µL of water and vortex to mix.
-
Condition a Strata-X (60 mg/3 mL) SPE cartridge with 2.0 mL of acetonitrile followed by 3.0 mL of water.
-
Load the plasma mixture onto the SPE cartridge.
-
Wash the cartridge twice with 2.0 mL of water.
-
Elute the analyte and internal standard with 1.0 mL of acetonitrile.
-
Inject 50 µL of the eluate into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
HPLC System: Shimadzu LC-20AD or equivalent.
-
Column: Zorbax RP-C18 (50 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile : 2 mM Ammonium Acetate (85:15, v/v).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: Ambient.
-
Injection Volume: 10 µL.
-
Total Run Time: Approximately 2.5 minutes.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Sciex API 4000 or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
**Scan Type
Safety Operating Guide
Proper Disposal of Benzyl Sulfamate: A Step-by-Step Guide for Laboratory Professionals
For immediate release:
This document provides essential guidance on the safe and compliant disposal of benzyl sulfamate, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Pre-Disposal Considerations and Hazard Assessment
-
Skin and eye irritation: Similar chemical structures can cause irritation upon contact.
-
Environmental toxicity: Benzyl-containing compounds can be harmful to aquatic life.
Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
Recommended Disposal Procedures
Given the lack of a specific SDS for this compound, a conservative approach to disposal is required. The following step-by-step process is based on general best practices for chemical waste management.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate PPE:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A laboratory coat
Step 2: Waste Segregation and Labeling
-
Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your EHS department.
-
Collect all this compound waste (solid and liquid) in a designated, properly sealed, and clearly labeled waste container.
-
The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., "Irritant," "Environmental Hazard")
-
The date of accumulation
-
Step 3: Neutralization and Hydrolysis (for small quantities, with EHS approval)
For small quantities, chemical neutralization and hydrolysis may be a viable pre-treatment option before final disposal. This process should only be carried out by trained personnel in a well-ventilated fume hood and with prior approval from your institution's EHS department.
The hydrolysis of similar sulfamate esters suggests that this compound can be broken down into sulfamic acid and benzyl alcohol.
Experimental Protocol for Hydrolysis (Illustrative Example - REQUIRES EHS VALIDATION):
-
Preparation: In a fume hood, prepare a dilute solution of sodium hydroxide (e.g., 1 M). The exact concentration should be determined in consultation with a qualified chemist and your EHS department.
-
Reaction: Slowly and with constant stirring, add the this compound waste to the sodium hydroxide solution. The reaction may be exothermic, so proceed with caution.
-
Monitoring: Monitor the pH of the solution to ensure it remains basic, which facilitates the hydrolysis.
-
Completion: Allow the reaction to proceed to completion. This may take several hours.
-
Final Disposal: The resulting solution, containing sulfamic acid salts and benzyl alcohol, should be collected as hazardous waste and disposed of according to institutional guidelines.
Step 4: Final Disposal
-
All this compound waste, whether pre-treated or not, must be disposed of through your institution's hazardous waste management program.
-
Contact your EHS department to arrange for the pickup and disposal of the labeled waste container.
Quantitative Data Summary
Due to the absence of a specific SDS for this compound, no quantitative exposure limits or disposal-specific concentration thresholds can be provided. The following table presents general information for related compounds, which should be used for context only.
| Compound | Molecular Weight ( g/mol ) | General Disposal Guidance |
| Sulfamic Acid | 97.09 | Dispose of as hazardous waste. Neutralize with a base if permitted by local regulations. |
| Benzyl Alcohol | 108.14 | Dispose of as hazardous waste. Considered an environmental hazard. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and is based on the chemical properties of similar compounds. It is not a substitute for a formal Safety Data Sheet or the guidance of your institution's Environmental Health and Safety department. Always prioritize compliance with all applicable regulations.
Personal protective equipment for handling benzyl sulfamate
Disclaimer: A specific Safety Data Sheet (SDS) for benzyl sulfamate was not located. The following guidance is based on the general hazards associated with benzyl compounds and sulfamates. It is imperative that a comprehensive, substance-specific risk assessment be conducted by qualified personnel before handling this compound. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.
I. Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are critical to minimizing exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications and Use Cases |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required in situations with a higher risk of splashing. | Minimum Requirement: Safety glasses. Enhanced Protection: Chemical safety goggles. Splash Hazard: Goggles and a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). A lab coat or chemical-resistant apron is also necessary.[1] For larger quantities or increased exposure risk, chemical-resistant coveralls and boots may be required. | Glove Selection: Consult a glove compatibility chart for benzyl compounds and sulfamates. Clothing: A lab coat should be worn at all times. Coveralls are recommended for large-scale operations. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if handling the substance outside of a certified chemical fume hood, or if aerosols or dust may be generated.[1] | Primary Control: Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[2] Respirator Use: Necessary when engineering controls are insufficient to maintain exposure below acceptable limits. |
II. Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for laboratory safety. The following workflow outlines the key steps from preparation to experimental use.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: General Handling Procedure
-
Pre-Handling:
-
Review the Safety Data Sheet (SDS) for any similar compounds and conduct a pre-use risk assessment.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the designated work area, typically a certified chemical fume hood, ensuring it is clean and uncluttered.
-
Assemble all necessary equipment and reagents.
-
-
Handling:
-
Don the appropriate PPE as outlined in the table above.
-
Perform all manipulations of this compound, including weighing and dispensing, within the chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with skin and eyes.
-
In case of accidental contact, immediately follow the first-aid measures outlined in the SDS of a similar compound. For skin contact, wash the affected area with soap and water.[1] For eye contact, flush with copious amounts of water for at least 15 minutes.
-
Keep containers tightly closed when not in use.
-
-
Post-Handling:
-
Decontaminate all equipment and the work area thoroughly after use.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the appropriate waste stream.
-
Wash hands thoroughly with soap and water after handling the chemical.
-
III. Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Workflow
Caption: Workflow for the disposal of this compound waste.
Disposal Protocol:
-
Waste Characterization: this compound waste should be treated as hazardous chemical waste.
-
Collection:
-
Collect all waste containing this compound, including contaminated consumables (e.g., gloves, wipes), in a designated, leak-proof, and clearly labeled hazardous waste container.[2]
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[2]
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
-
Disposal:
-
Dispose of the waste through your institution's certified hazardous waste disposal program, following all local, state, and federal regulations.[2][3]
-
Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The cleaned container can then be disposed of according to institutional guidelines.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
